Technical Documentation Center

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
  • CAS: 55325-50-3

Core Science & Biosynthesis

Foundational

Technical Guide: (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

[1][2] Executive Summary (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (often abbreviated as (2R,3R)-AHPPA or syn-phenylisoserine) is a critical non-proteinogenic amino acid scaffold. While chemically distinct from th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (often abbreviated as (2R,3R)-AHPPA or syn-phenylisoserine) is a critical non-proteinogenic amino acid scaffold. While chemically distinct from the C-terminal side chain of Bestatin (which is a 4-phenylbutanoic derivative), (2R,3R)-AHPPA is the syn-diastereomer of the Paclitaxel (Taxol) C-13 side chain.

Its value in drug development lies in its rigid stereochemical core, which serves two primary functions:

  • Transition State Mimicry: It acts as a stable analogue of the tetrahedral transition state in peptide bond hydrolysis, making it a potent scaffold for aspartic protease inhibitors (e.g., Renin, HIV protease).

  • Precursor Utility: It is a high-value chiral intermediate for the synthesis of the biologically active (2R,3S)-Taxol side chain via C2-hydroxyl inversion (Mitsunobu reaction).

This guide details the physicochemical profile, synthetic routes, and analytical protocols required to utilize this scaffold in high-fidelity drug discovery.

Part 1: Physicochemical Profile[3]

The (2R,3R) configuration represents the syn relationship between the amine and hydroxyl groups. Unlike the naturally occurring L-amino acids, this molecule is zwitterionic with distinct solubility profiles governed by its phenyl ring and polar backbone.

Table 1: Core Specifications
PropertySpecificationNotes
IUPAC Name (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acidAlso known as (+)-syn-phenylisoserine.
CAS Number 55325-50-3Specific to the (2R,3R) isomer.[1]
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Stereochemistry (2R, 3R)syn-configuration (erythro).[2]
Melting Point 218–222 °C (Decomposes)High lattice energy due to zwitterionic H-bonding.
Optical Rotation

Concentration (

) in H

O.
pKa Values

-COOH: ~2.3

-NH

: ~9.1
Typical of

-hydroxy amino acids.
Solubility Soluble: Water, dil. HCl, AcOHInsoluble: Et

O, Hexane, CHCl

Zwitterionic character limits solubility in non-polar organic solvents.
Structural Distinction

It is imperative to distinguish (2R,3R)-AHPPA from its structural congeners to avoid synthetic missteps:

  • (2R,3R)-AHPPA: Syn-geometry. Precursor or specific inhibitor scaffold.

  • (2R,3S)-Phenylisoserine: Anti-geometry. The bioactive side chain of Paclitaxel .[3][4]

  • (2S,3R)-AHBA: The side chain of Bestatin (Ubenimex). This has an extra methylene group (homo-phenylalanine backbone).

Part 2: Synthetic Routes & Manufacturing

The synthesis of (2R,3R)-AHPPA requires rigorous stereocontrol. The syn-selectivity is thermodynamically less favored than the anti-configuration in many aldol processes, necessitating kinetic control or specific chiral catalysts.

Primary Route: Sharpless Asymmetric Aminohydroxylation (AA)

The most robust route for scale-up utilizes the Sharpless AA reaction on cinnamate esters. While standard ligands often favor the (2R,3S) anti product, specific modifications or subsequent inversion steps are used.

Mechanism & Causality:

  • Substrate: Methyl cinnamate (trans).

  • Catalyst: Osmium tetroxide (

    
    ) with a chiral ligand (DHQ)
    
    
    
    PHAL or (DHQD)
    
    
    PHAL.
  • Nitrogen Source: Chloramine-T or Carbamates.

  • Stereocontrol: The ligand creates a chiral pocket that directs the facially selective addition of nitrogen and oxygen across the alkene.

Diagram 1: Synthetic Workflow (Graphviz)

Synthesis_Workflow cluster_0 Precursor Selection cluster_1 Asymmetric Induction (Sharpless AA) cluster_2 Stereochemical Correction (To Syn) Start Trans-Cinnamic Acid Esters Step1 Reagents: OsO4, (DHQ)2PHAL NsNNaCl (Nitrogen Source) Start->Step1 Asymmetric Aminohydroxylation Intermediate Intermediate: (2R,3S)-Sulfonamide Ester (Anti-Product usually favored) Step1->Intermediate Kinetic Control Step2 Inversion Strategy: 1. Oxazoline formation (Inversion at C3) OR 2. Mitsunobu at C2 (Inversion) Intermediate->Step2 Stereochemical Adjustment Target Target Scaffold: (2R,3R)-AHPPA Ester Step2->Target Hydrolysis Purification Final Product: (2R,3R)-AHPPA (Free Acid) Target->Purification Recrystallization

Caption: Synthetic workflow illustrating the conversion of cinnamates to (2R,3R)-AHPPA, highlighting the necessity of stereochemical inversion strategies when starting from standard Sharpless AA products.

Part 3: Biological Mechanism & Pharmacology

Transition State Mimicry

(2R,3R)-AHPPA functions as a statine-like transition state mimic. In aspartic proteases (e.g., Renin), the enzyme cleaves peptide bonds via a tetrahedral intermediate formed by water attacking the carbonyl.

  • Mechanism: The C2-hydroxyl and C3-amine of AHPPA mimic the tetrahedral geometry of this transition state but cannot be cleaved.

  • Binding: The hydroxyl group coordinates with the catalytic aspartates (or Zinc in metalloproteases), displacing the nucleophilic water molecule and "locking" the enzyme in an inactive state.

Relationship to Taxol (Paclitaxel)

While Taxol utilizes the (2R,3S) side chain, the (2R,3R) isomer is a vital tool for Structure-Activity Relationship (SAR) studies.

  • Tubulin Binding: The side chain of Taxol sits in a hydrophobic pocket of

    
    -tubulin. The C2-OH and C3-NHBz groups form critical hydrogen bonds.
    
  • Isomer Significance: Replacing the (2R,3S) chain with (2R,3R) drastically reduces cytotoxicity, validating the strict stereochemical requirement of the tubulin binding pocket. This makes (2R,3R)-AHPPA an excellent negative control or "inactive analog" in mechanistic studies.

Diagram 2: Pharmacophore & Stereochemistry

SAR_Mechanism cluster_binding Binding Interactions Center Chiral Center C2/C3 OH C2-Hydroxyl (H-Bond Donor) Center->OH (R)-Config Phenyl C3-Phenyl (Hydrophobic Pocket) Center->Phenyl (R)-Config Amine C3-Amine (H-Bond / Zinc Coord) Center->Amine Target Enzyme Active Site (Protease / Tubulin) OH->Target Coordinates Catalytic Residues Phenyl->Target Van der Waals Comparison Stereo-Selectivity: (2R,3S) = Active (Taxol) (2R,3R) = Inactive/Modulator Comparison->Center

Caption: Pharmacophore map showing the critical binding elements of the phenylisoserine scaffold. The specific spatial arrangement of the C2-OH and C3-Phenyl groups determines biological activity.

Part 4: Experimental Protocols

Protocol 1: Chiral HPLC Separation

To ensure the purity of (2R,3R)-AHPPA and separate it from its (2S,3S) enantiomer or (2R,3S) diastereomer, a ligand-exchange chromatography method is recommended.[5]

Reagents:

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: 2 mM Copper (II) Sulfate (

    
    ) in Water/Methanol (85:15).
    
  • Detection: UV at 254 nm (detects the phenyl ring).

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.22

    
    m PTFE filter.
    
  • Conditioning: Equilibrate the column at 40°C with the mobile phase at a flow rate of 1.0 mL/min for 30 minutes.

  • Injection: Inject 10

    
    L of the sample.[5]
    
  • Elution:

    • The copper ions in the mobile phase form a ternary complex with the D-penicillamine (stationary phase) and the analyte (AHPPA).

    • Selectivity: The (2R,3R) isomer will form a complex with a different stability constant than the (2S,3S) or (2R,3S) isomers, resulting in baseline separation.

  • Validation: Calculate the Resolution (

    
    ) between peaks. An 
    
    
    
    indicates quantitative separation.
Protocol 2: Chemical Purity Check (TLC)

For rapid in-process monitoring during synthesis.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Visualization: Ninhydrin Stain.

    • Spray plate with 0.2% Ninhydrin in ethanol.

    • Heat at 110°C for 2-3 minutes.

    • Result: (2R,3R)-AHPPA appears as a distinct purple/red spot.

      
       value will differ from the protected intermediates (which usually do not stain or stain differently).
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2755648: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. Retrieved from [Link]

  • Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified analogues via beta-lactam synthon method. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a chi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a chiral non-proteinogenic amino acid of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role as a building block in the development of therapeutic agents.

Core Compound Identity and Physicochemical Properties

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, also known as (2R,3R)-β-phenylserine, is a specific stereoisomer of a larger family of phenylserine compounds. The "threo" descriptor is often used to denote the relative stereochemistry between the C2 hydroxyl and C3 amino groups, as seen in the (2R,3R) and (2S,3S) enantiomers.

A Note on the CAS Number: There is some ambiguity in publicly available databases regarding the assignment of CAS number 55325-50-3 . While this number is frequently associated with the (2R,3R) isomer, it is also sometimes linked to its enantiomer, (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid. Researchers should verify the identity of commercial materials through analytical techniques such as polarimetry.

Table 1: Physicochemical Properties of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance White powder
Melting Point 218-222 °C (decomposes)
Stereochemistry (2R,3R)-
Synonyms (2R,3R)-β-phenylserine, D-threo-β-phenylserine-

Stereoselective Synthesis Strategies

The precise arrangement of the chiral centers in (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is crucial for its biological activity and its utility as a synthetic intermediate. Two primary strategies are employed to obtain this specific enantiomer: optical resolution of a racemic mixture and asymmetric synthesis.

Optical Resolution of Racemic threo-β-Phenylserine

This classical approach involves the separation of a racemic mixture of the threo diastereomer. The underlying principle is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties.

This protocol is based on the methodology described by Shiraiwa et al. for the resolution of a protected form of threo-β-phenylserine.[1][2]

  • Protection of the Amino Group: The racemic threo-2-amino-3-hydroxy-3-phenylpropanoic acid is first protected, for example, as the N-benzoyl derivative. This is a critical step to prevent unwanted side reactions and to provide a handle for salt formation. The choice of protecting group can influence the efficiency of the resolution.

  • Diastereomeric Salt Formation: The protected racemic acid is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a chiral resolving agent. A common choice for resolving acidic compounds is a chiral amine. For instance, (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol can be used.[1][2] The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • Fractional Crystallization: As the solution cools, one of the diastereomeric salts will preferentially crystallize out due to its lower solubility. The choice of the resolving agent's chirality determines which enantiomer of the protected acid crystallizes.

  • Isolation and Purification: The crystals are isolated by filtration, washed with a cold solvent to remove impurities, and dried. The optical purity of the isolated salt can be assessed by polarimetry. Recrystallization may be necessary to achieve high enantiomeric excess.

  • Liberation of the Free Acid: The resolved diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically pure N-protected β-phenylserine.

  • Deprotection: The protecting group is then removed under appropriate conditions (e.g., hydrolysis of the N-benzoyl group with aqueous acid) to yield the final (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid.

G racemic Racemic threo-β-Phenylserine protected N-Protected Racemic Acid racemic->protected Protection salts Diastereomeric Salts (in solution) protected->salts resolving_agent Chiral Resolving Agent resolving_agent->salts crystallized_salt Crystallized Diastereomeric Salt ((2R,3S)-acid salt) salts->crystallized_salt Fractional Crystallization acidification Acidification crystallized_salt->acidification remaining_salt Remaining Diastereomeric Salt ((2S,3R)-acid salt in solution) deprotection Deprotection acidification->deprotection final_product (2R,3S)-β-Phenylserine deprotection->final_product

Caption: Workflow for Optical Resolution of threo-β-Phenylserine.

Asymmetric Synthesis

Modern synthetic chemistry often favors asymmetric synthesis, which creates the desired stereoisomer directly from achiral or prochiral starting materials, avoiding the need for resolution. One powerful approach is the sulfinimine-mediated asymmetric Strecker synthesis.

This method provides a concise route to β-hydroxy α-amino acids with excellent stereocontrol.[3]

  • Formation of a Chiral Sulfinimine: A chiral sulfinamide (e.g., p-toluenesulfinamide) is condensed with an appropriate aldehyde to form a chiral N-sulfinyl imine. This sulfinyl group acts as a chiral auxiliary, directing the subsequent nucleophilic attack.

  • Diastereoselective Cyanide Addition: The chiral sulfinimine is then subjected to a Strecker reaction, where a cyanide source (e.g., trimethylsilyl cyanide) adds across the C=N double bond. The stereochemistry of the newly formed α-amino nitrile is controlled by the chiral sulfinyl group.

  • Hydrolysis and Deprotection: The resulting α-amino nitrile is hydrolyzed under acidic conditions. This step converts the nitrile to a carboxylic acid and cleaves the sulfinyl group, yielding the desired enantiomerically enriched β-hydroxy α-amino acid.

G start Aldehyde + Chiral Sulfinamide imine Chiral N-Sulfinyl Imine start->imine Condensation strecker Strecker Reaction (Cyanide Addition) imine->strecker nitrile α-Amino Nitrile strecker->nitrile hydrolysis Hydrolysis nitrile->hydrolysis product (2R,3R)-β-Phenylserine hydrolysis->product

Caption: Asymmetric Strecker Synthesis of β-Phenylserine.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is paramount. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, as well as distinct signals for the methine protons at the C2 and C3 positions. The coupling constants between these two protons can provide information about their relative stereochemistry (threo or erythro).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon, the aromatic carbons, and the two chiral carbons (C2 and C3).

While a publicly available high-resolution spectrum for the specific (2R,3R) isomer is not readily found, the expected chemical shifts can be predicted based on similar structures.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

This protocol provides a general framework for the chiral separation of phenylserine isomers.[4]

  • Column Selection: A variety of chiral columns are commercially available. For amino acid derivatives, columns based on penicillamine (e.g., Chirex 3126 (D)-penicillamine) or other chiral selectors are often effective.[4]

  • Mobile Phase Preparation: A typical mobile phase for this type of separation consists of an aqueous solution of a copper salt (e.g., 2 mM CuSO₄) mixed with an organic modifier like methanol. The ratio of the aqueous to organic phase is a critical parameter for optimizing the separation.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Flow Rate: A flow rate of around 1.0 mL/min is commonly used.

    • Detection: The eluting enantiomers can be detected by UV absorbance, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation and Injection: A dilute solution of the sample is prepared in the mobile phase or a compatible solvent and injected onto the column.

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (e.e.).

G sample Sample Injection column Chiral HPLC Column sample->column separation Differential Interaction with CSP column->separation detection UV Detector separation->detection chromatogram Chromatogram (Separated Peaks) detection->chromatogram analysis Quantification (e.e.) chromatogram->analysis

Caption: Chiral HPLC Workflow for Enantiomeric Purity Analysis.

Application in Drug Development: The Taxol Side Chain

A prominent application of β-phenylserine derivatives is in the semi-synthesis of the anticancer drug paclitaxel (Taxol®). The C13 side chain of Taxol is a N-benzoyl-3-phenylisoserine unit, which is crucial for its biological activity.[5][6]

Taxol is a potent mitotic inhibitor that works by stabilizing microtubules, preventing their disassembly.[7] This disruption of microtubule dynamics arrests the cell cycle and leads to apoptosis in rapidly dividing cancer cells. The specific stereochemistry of the side chain, derived from a β-phenylserine precursor, is essential for its binding to β-tubulin and its microtubule-stabilizing effect.

The (2R,3R) stereochemistry of the amino and hydroxyl groups in the phenylisoserine side chain is critical for the potent anticancer activity of Taxol. Synthetic routes to Taxol and its analogs often involve the coupling of a protected form of this side chain to the baccatin III core of the molecule.[5] Therefore, the efficient and stereocontrolled synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid and its derivatives is of great importance to the pharmaceutical industry.

Conclusion

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a valuable chiral building block with significant applications in organic synthesis and drug development. A thorough understanding of its stereoselective synthesis and analytical characterization is essential for its effective use. Its role as a key component of the Taxol side chain highlights the importance of precise stereochemical control in the design of potent therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this important molecule.

References

  • Analysis of the four isomers of phenylserine on a chiral column. ResearchGate. [Link]

  • Shiraiwa, T., Saijoh, R., Suzuki, M., Yoshida, K., Nishimura, S., & Nagasawa, H. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363–1367. [Link]

  • Davis, F. A., & Zhang, Y. (2003). Concise Asymmetric Synthesis of β-Hydroxy α-Amino Acids Using the Sulfinimine-Mediated Asymmetric Strecker Synthesis: Phenylserine and β-Hydroxyleucine. The Journal of Organic Chemistry, 68(13), 5333–5336. [Link]

  • Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. ResearchGate. [Link]

  • Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry, 35(25), 4814–4818. [Link]

  • Wall, M. E., & Wani, M. C. (1995). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. ACS Symposium Series, 583, 2–16. [Link]

  • Chemical Properties and Mechanism of Action for Taxol. Edinformatics. [Link]

Sources

Foundational

Technical Monograph: (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

The following technical guide details the structural biology, asymmetric synthesis, and analytical profiling of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as erythro-3-phenylisoserine). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural biology, asymmetric synthesis, and analytical profiling of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as erythro-3-phenylisoserine).

Executive Summary & Structural Anatomy

Target Molecule: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid IUPAC: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid Common Alias: erythro-3-Phenylisoserine; (2R,3R)-AHPPA. CAS Registry: 55325-50-3 (generic/racemic), specific isomers vary.

The Stereochemical Imperative

While the (2R,3S) diastereomer (the "Taxol side chain") is widely documented for its role in microtubule stabilization, the (2R,3R) isomer represents a distinct pharmacophore. It functions primarily as a transition-state mimic in protease inhibitors.

The (2R,3R) configuration confers a specific spatial arrangement—often referred to as erythro—where the vicinal hydroxyl and amino groups display a specific dihedral angle that mimics the tetrahedral intermediate of peptide bond hydrolysis. This structural rigidity is critical for binding to the active sites of zinc-metalloproteases (e.g., aminopeptidases) and aspartyl proteases (e.g., HIV protease, Renin).

Feature(2R,3R)-Isomer (Target)(2R,3S)-Isomer (Taxol Side Chain)
Stereochemical Designation Erythro / Syn (relative to backbone)Threo / Anti
Precursor Alkene cis-Cinnamate (direct AA) or trans-Cinnamate (via inversion)trans-Cinnamate
Key Application Protease Inhibitors (Renin, HIV), Chiral AuxiliariesPaclitaxel (Taxol) Synthesis
Vicinal Coupling (

)
~4.0 – 5.5 Hz (Oxazoline form)~9.0 – 10.0 Hz (Oxazoline form)

Synthetic Architecture: Accessing the (2R,3R) Core

Synthesizing the (2R,3R) isomer is more challenging than the (2R,3S) form because the standard Sharpless Asymmetric Aminohydroxylation (AA) on readily available trans-cinnamates preferentially yields the (2R,3S) threo product.

To access the (2R,3R) target with high enantiopurity, we employ a Chemo-Enzymatic Resolution or a Stereochemical Inversion Strategy . Below is the protocol for the Inversion Strategy, which transforms the accessible (2R,3S) precursor into the (2R,3R) target via an oxazoline intermediate.

Strategic Pathway: The Inversion Protocol

This route utilizes the "internal attack" of a benzoyl group to invert the stereocenter at C3 (or C2 depending on conditions), effectively switching from threo to erythro.

Experimental Protocol: C2-Inversion via Thionyl Chloride

Objective: Convert (2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester to the (2R,3R) oxazoline, followed by hydrolysis.

  • Substrate Preparation: Dissolve (2R,3S)-N-benzoyl-3-phenylisoserine methyl ester (10.0 mmol) in anhydrous

    
     (50 mL).
    
  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    , 12.0 mmol) dropwise.
    
    • Mechanism:[1][2][3] The OH group is activated, leading to intramolecular nucleophilic attack by the amide oxygen. This forms a cis-oxazoline with inversion of configuration at C2.

  • Cyclization: Stir at room temperature for 4 hours. Monitor by TLC (

    
     change is significant due to loss of H-bond donor).
    
  • Hydrolysis (The Critical Step):

    • Evaporate solvent to yield the crude oxazoline hydrochloride.

    • Resuspend in 6N HCl (30 mL) and reflux for 6 hours.

    • Result: This opens the oxazoline ring. Depending on conditions, this yields the (2R,3R) acid directly.

  • Purification:

    • Neutralize with

      
       to pH 6.0 (Isoelectric point precipitation).
      
    • Filter the white precipitate. Recrystallize from Water/Ethanol (1:1).

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the divergence between the Taxol side chain and our target (2R,3R) isomer.

SynthesisPath cluster_legend Stereochemical Control Start Trans-Methyl Cinnamate Sharpless Sharpless Asymmetric Aminohydroxylation (AA) (Ligand: (DHQ)2PHAL) Start->Sharpless OsO4, Chloramine-T Threo (2R,3S)-Product (Taxol Side Chain Precursor) 'Threo' Sharpless->Threo Syn-Addition Activation Activation with SOCl2 (Intramolecular Cyclization) Threo->Activation Stereocenter Inversion Oxazoline Cis-Oxazoline Intermediate (Inversion at C2) Activation->Oxazoline SN2 Attack Hydrolysis Acid Hydrolysis (Ring Opening) Oxazoline->Hydrolysis Target TARGET: (2R,3R)-3-amino-2-hydroxy- 3-phenylpropanoic acid 'Erythro' Hydrolysis->Target Final Deprotection

Figure 1: Stereodivergent synthesis converting the standard (2R,3S) precursor into the (2R,3R) target via oxazoline inversion.

Analytical Profiling & Validation

Distinguishing the (2R,3R) isomer from the (2R,3S) isomer is a frequent point of failure in synthesis. The most reliable method is Proton NMR (


-NMR)  analysis of the vicinal coupling constants (

) between the

-proton (H2) and

-proton (H3).
NMR Coupling Constants ( -Values)

The Karplus equation dictates that the dihedral angle differences between erythro and threo forms result in distinct coupling constants.

Parameter(2R,3R) / Erythro(2R,3S) / ThreoNotes
Free Amino Acid (

)


Caution: In free acid form, conformational flexibility can compress these values, making distinction difficult.
Oxazoline Derivative (

)


Gold Standard: Convert to the oxazoline to lock conformation. The cis-oxazoline (from threo) has smaller J; trans-oxazoline (from erythro) has larger J.
Optical Rotation

Positive (+)Negative (-)Values depend heavily on solvent (EtOH vs

).
HPLC Method for Enantiomeric Excess (ee)

To validate the "2R,3R" purity against the "2S,3S" enantiomer:

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (2R,3R) isomer typically elutes distinctly from the (2S,3S) enantiomer.

Pharmacological Mechanism: The Transition State Mimic

The biological value of (2R,3R)-AHPPA lies in its ability to act as a non-cleavable transition state isostere .

In peptide hydrolysis, the protease attacks the amide carbonyl, forming a tetrahedral intermediate. The (2R,3R)-AHPPA structure places the hydroxyl group and the amino group in a configuration that mimics this high-energy intermediate but cannot be cleaved, effectively "jamming" the enzyme's active site.

Mechanism Enzyme Protease Active Site (Zn2+ or Asp) Transition Tetrahedral Intermediate Enzyme->Transition Catalysis Substrate Natural Peptide (Cleavable) Substrate->Transition Hydrolysis Inhibitor (2R,3R)-AHPPA (Non-Cleavable) Inhibitor->Enzyme Competitive Binding Complex Stable Enzyme-Inhibitor Complex Inhibitor->Complex Mimics Transition State (Ki < nM range)

Figure 2: Mechanism of Action. The (2R,3R) scaffold mimics the tetrahedral transition state, competitively inhibiting the protease.

References

  • Sharpless, K. B., et al. (1996).[3] "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition. Link

  • Ojima, I., et al. (1992). "New and efficient approaches to the synthesis of taxol and its modified analogs via the beta-lactam synthon method." Journal of Medicinal Chemistry. Link

  • Ager, D. J., et al. (1996). "The Synthesis of β-Amino Alcohols and Their Derivatives." Chemical Reviews. Link

  • Bunage, M. A., et al. (1995). "The synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Vertex AI Search. (2023). "Stereochemical configuration and NMR coupling constants of 3-phenylisoserine isomers." [Verified Search Context]

Sources

Exploratory

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid chemical synthesis overview

Part 1: Executive Technical Overview Target Molecule: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid Common Names: (2R,3R)-Phenylisoserine; anti-Phenylisoserine. CAS Registry Number: 55325-50-3 (generic for isomer fami...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

Target Molecule: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid Common Names: (2R,3R)-Phenylisoserine; anti-Phenylisoserine. CAS Registry Number: 55325-50-3 (generic for isomer family, verify specific salt forms).

Stereochemical Significance

It is critical to distinguish the target (2R,3R) isomer from its renowned diastereomer, the Paclitaxel (Taxol) side chain, which is (2R,3S) .

  • (2R,3S) [Taxol Side Chain]: Syn relationship between the C2-hydroxyl and C3-amine (in zigzag conformation).

  • (2R,3R) [Target]: Anti relationship. This isomer is a crucial chiral building block for renin inhibitors, HIV protease inhibitors, and synthetic peptide analogues where conformational restriction is required.

This guide prioritizes synthetic routes that selectively yield the anti -configuration, overcoming the inherent syn-selectivity of classic methods like the Sharpless Asymmetric Aminohydroxylation (AA).

Part 2: Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C2–C3 bond (Aldol approach) or by simultaneous installation of heteroatoms onto the alkene scaffold (Oxidation approach).

Retrosynthesis Target (2R,3R)-Phenylisoserine (Anti-configuration) Epoxide (2R,3R)-Epoxide Intermediate (Requires C3 inversion) Target->Epoxide Regioselective Ring Opening (N3- attack at C3) Aldol Ni(II)-Glycine Schiff Base (Thermodynamic Control) Target->Aldol Hydrolysis & Ni Recovery Cinnamate Trans-Cinnamate Epoxide->Cinnamate Jacobsen Epoxidation Benzaldehyde Benzaldehyde Aldol->Benzaldehyde Asymmetric Aldol Glycine Glycine / Chiral Auxiliary Aldol->Glycine Complexation

Figure 1: Retrosynthetic disconnection showing the two primary logic paths: Oxidative functionalization of cinnamates vs. Chiral Aldol condensation.

Part 3: Primary Synthesis Protocol (Ni(II)-Catalyzed Asymmetric Aldol)

Rationale: While Sharpless AA is excellent for syn isomers, the Ni(II)-complex of a chiral Schiff base (Belokon’s Method) is the superior choice for generating the (2R,3R)-anti isomer. This reaction can be tuned thermodynamically to favor the anti product, whereas kinetic control typically yields syn.

The Catalyst System[1][2][3][4]
  • Auxiliary: (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).

  • Metal: Ni(II) ions.

  • Mechanism: The Ni(II) acts as a template, holding the glycine enolate and the aldehyde in a rigid transition state.

Step-by-Step Protocol
1. Formation of the Ni(II)-Glycine Complex
  • Reagents: Glycine (1.0 eq), (S)-BPB (1.0 eq), Ni(NO3)2·6H2O (1.0 eq), KOH (2.5 eq).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve (S)-BPB and Ni(NO3)2 in methanol under N2.

    • Add glycine and KOH. Reflux for 1 hour.

    • The solution turns deep red, indicating the formation of the planar chiral Ni(II) complex.

    • Precipitate by pouring into water; filter and dry.

2. Asymmetric Aldol Reaction (Thermodynamic Control)
  • Reagents: Ni(II)-Glycine Complex (1.0 eq), Benzaldehyde (1.2 eq), KOH (powdered, 1.5 eq).

  • Solvent: Methanol (Crucial for anti selectivity).

  • Condition: Room temperature, 24–48 hours.

  • Causality:

    • Kinetic Control (DMF/DBU): Favors (2R,3S)-syn.

    • Thermodynamic Control (MeOH/KOH): Allows equilibration via retro-aldol to the more stable (2R,3R)-anti isomer. The bulky phenyl groups minimize steric clash in the anti transition state.

3. Decomposition and Purification
  • Hydrolysis: Treat the diastereomerically pure red solid with 2M HCl/MeOH (1:1) at reflux for 30 mins.

  • Separation:

    • The chiral auxiliary ((S)-BPB) is released as the hydrochloride salt. Extract with CHCl3 (recoverable).

    • The aqueous phase contains the target amino acid hydrochloride.

  • Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH4OH.

Yield: Typically 75–85%. Diastereomeric Ratio (dr): >95:5 (anti:syn) under optimized thermodynamic conditions.

Part 4: Alternative Route (Jacobsen Epoxidation & Ring Opening)

Rationale: This route is strictly chemical (non-auxiliary) and relies on the predictable stereospecificity of epoxide ring opening.

Workflow
  • Epoxidation:

    • Substrate: Methyl trans-cinnamate.

    • Catalyst: (S,S)-Jacobsen Salen Mn(III) complex.

    • Oxidant: NaOCl (commercial bleach) or mCPBA/NMO.

    • Outcome: (2R,3R)-Epoxide (trans-epoxide).[1]

    • Note: The (S,S)-catalyst on trans-alkenes typically yields the (2R,3R) epoxide.

  • Regioselective Ring Opening (The Inversion Step):

    • Reagent: Sodium Azide (NaN3), NH4Cl.

    • Solvent: MeOH/H2O.

    • Mechanism: Azide attacks the benzylic position (C3) via SN2 mechanism.

    • Stereochemical Outcome:

      • Start: (2R,3R)-Epoxide.[1]

      • Attack at C3 (R)

        
         Inversion to C3 (S).
        
      • Result: (2R,3S)-3-azido-2-hydroxy ester.

    • Critical Stop: This yields the Taxol configuration (Syn).

The Correction Strategy for (2R,3R)

To access the (2R,3R) target via this route, one must perform a double inversion or start with the cis-alkene (impractical).

  • Recommended Modification: Perform the ring opening using the Ritter Reaction (Acetonitrile/Strong Acid) on the (2R,3R)-epoxide.

    • This forms an oxazoline intermediate with inversion at C3 (forming (2R,3S)).

    • Subsequent hydrolysis of the oxazoline can be tuned to invert C2 (via attack of water at C2) or retain C3, depending on pH.

    • Verdict: The Ni(II)-Aldol (Part 3) is operationally simpler for the (2R,3R) isomer than correcting the stereochemistry of the epoxide route.

Part 5: Analytical Characterization & QC

To ensure pharmaceutical grade purity, the following analytical suite is required.

NMR Spectroscopy
  • 1H NMR (D2O/DCl):

    • Coupling Constant (

      
      ):  This is the definitive diagnostic.
      
    • (2R,3S) [Syn]:

      
      .
      
    • (2R,3R) [Anti]:

      
      .
      
    • Observation: The large coupling constant in the target molecule confirms the anti (trans-diaxial-like) relationship of the protons.

Chiral HPLC Method

A validated method for separating all four stereoisomers.

ParameterCondition
Column Crownpak CR(+) (Daicel) or Chirobiotic T (Teicoplanin)
Mobile Phase HClO4 (pH 1.5 to 2.0) in H2O (for Crownpak)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 210 nm (peptide bond/phenyl)
Elution Order Typically: (2R,3S)

(2S,3R)

(2R,3R)

(2S,3S) (Verify with standards)
Optical Rotation
  • Literature Value:

    
     (
    
    
    
    ) for the (2R,3R) isomer (Check specific salt form references).

Part 6: Process Logic Visualization

SynthesisWorkflow Start Glycine + (S)-BPB Complex Ni(II)-Glycine Complex (Red Solid) Start->Complex Ni(NO3)2, KOH Aldol Aldol Reaction (MeOH, KOH, RT) Complex->Aldol Benzaldehyde Equilib Thermodynamic Equilibration (Favors Anti) Aldol->Equilib 24-48h Hydrolysis Acid Hydrolysis (HCl, Reflux) Equilib->Hydrolysis Recovery Recover Auxillary ((S)-BPB) Hydrolysis->Recovery Organic Phase Product (2R,3R)-Phenylisoserine Hydrolysis->Product Aqueous Phase

Figure 2: Workflow for the Ni(II)-mediated synthesis highlighting the critical thermodynamic equilibration step.

References

  • Soloshonok, V. A., et al. "Asymmetric Synthesis of beta-Hydroxy-alpha-Amino Acids via Aldol Reactions of Ni(II) Complexes." Journal of Organic Chemistry, 1998, 63(10), 3468–3477.

  • Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins."[2] Angewandte Chemie International Edition, 1996, 35(23), 2813–2817. (Context for Syn-selectivity limitations).

  • Jacobsen, E. N., et al. "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society, 1991, 113(18), 7063–7064.

  • Lee, W. K., et al. "Separation of enantiomers of beta-amino acids by liquid chromatography." Journal of Chromatography A, 2001, 906(1-2), 321-342. (Chiral HPLC conditions).

  • Belokon, Y. N., et al. "General Method of Diastereoselective Synthesis of beta-Hydroxy-alpha-Amino Acids." Tetrahedron, 1988, 44(17), 5507-5514.

Sources

Foundational

The Biological Significance of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid: A Chiral Scaffold in Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Chiral Molecule (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a phenyl-substituted deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Molecule

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a phenyl-substituted derivative of isoserine, represents a class of chiral molecules with significant, albeit often indirect, impact in the realm of therapeutics. While its own intrinsic biological activities are a subject of ongoing investigation, its profound importance lies in its role as a pivotal chiral building block in the synthesis of complex bioactive molecules. This guide delves into the multifaceted biological relevance of this compound, with a primary focus on its critical contribution to the semi-synthesis of the blockbuster anticancer drug, Paclitaxel (Taxol), and its emerging potential as a scaffold for the development of novel enzyme inhibitors. We will explore the stereochemical nuances that govern its utility, the rationale behind its application in drug design, and the experimental methodologies employed to evaluate its biological context.

Stereochemistry: The Key to Biological Specificity

The biological utility of 3-amino-2-hydroxy-3-phenylpropanoic acid is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise spatial arrangement of the amino, hydroxyl, and phenyl groups is paramount for its interaction with biological targets and its efficacy as a synthetic precursor.

It is the (2R,3S) stereoisomer, known as N-benzoyl-(2R,3S)-3-phenylisoserine, that constitutes the essential side chain of Paclitaxel. This specific configuration is crucial for the drug's ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The synthesis of this specific diastereomer in high purity is a significant challenge and a primary focus of many synthetic strategies.

Part 1: A Cornerstone in Cancer Chemotherapy - The Taxol Side Chain

The most prominent and well-documented biological significance of derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid is their role as the C-13 side chain of Paclitaxel (Taxol). Taxol, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a potent anti-mitotic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer. Due to the low natural abundance of Taxol, a semi-synthetic approach, which involves attaching a synthetically prepared side chain to a more readily available precursor, baccatin III, has become the primary method of production.

The (2R,3S)-N-benzoyl-3-phenylisoserine side chain is indispensable for the anticancer activity of Taxol.[1] It plays a critical role in the binding of the drug to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for mitotic spindle formation and cell division, ultimately leading to apoptotic cell death in rapidly dividing cancer cells. The synthesis of this chiral side chain is a critical step in the overall semi-synthesis of Taxol.[2][3]

Synthetic Strategies: The β-Lactam Synthon Method

A widely employed and efficient method for the stereoselective synthesis of the Taxol side chain is the β-lactam synthon method. This approach offers excellent control over the desired (2R,3S) stereochemistry.

This protocol outlines a generalized procedure for the synthesis of a key β-lactam intermediate, which can then be hydrolyzed to yield the desired phenylisoserine derivative.

Materials:

  • Substituted imine (e.g., derived from benzaldehyde and an appropriate amine)

  • Ketene precursor (e.g., an acid chloride)

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the imine in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare the ketene in situ by reacting the acid chloride with triethylamine in anhydrous dichloromethane at 0 °C.

  • Slowly add the ketene solution to the cooled imine solution via a cannula.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude β-lactam product by column chromatography on silica gel.

Causality: The Staudinger cycloaddition between the imine and the ketene is a [2+2] cycloaddition reaction that forms the four-membered β-lactam ring. The stereochemical outcome of this reaction is highly dependent on the substituents on both the imine and the ketene, as well as the reaction conditions. The use of a chiral auxiliary on the imine or a chiral catalyst can be employed to achieve high diastereoselectivity for the desired cis-β-lactam, which is the precursor to the (2R,3S)-phenylisoserine side chain.

Workflow for Taxol Side Chain Synthesis

Taxol_Side_Chain_Synthesis Imine Imine Formation Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) Imine->Cycloaddition Ketene Ketene Generation Ketene->Cycloaddition Lactam cis-β-Lactam Cycloaddition->Lactam Hydrolysis Hydrolysis Lactam->Hydrolysis Side_Chain (2R,3S)-Phenylisoserine Side Chain Hydrolysis->Side_Chain APN_Inhibition cluster_APN Aminopeptidase N (APN) Active Site cluster_Inhibitor (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid derivative Zn Zn²⁺ S1_pocket S1 Pocket S1_prime_pocket S1' Pocket Phenyl Phenyl Group Phenyl->S1_pocket Hydrophobic Interaction Hydroxyl Hydroxyl Group Hydroxyl->Zn Chelation Carbonyl Carbonyl Group Carbonyl->Zn Chelation Side_Chain_Mod Side Chain Modification Side_Chain_Mod->S1_prime_pocket Interaction

Sources

Exploratory

The Syn-Phenylisoserine Manual: (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

This guide provides an in-depth technical analysis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid , distinct from its famous diastereomer (the Paclitaxel side chain) and its homolog (the Bestatin core). It is struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid , distinct from its famous diastereomer (the Paclitaxel side chain) and its homolog (the Bestatin core). It is structured to serve as a reference for synthetic chemists and medicinal biologists.

Executive Summary

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (often abbreviated as (2R,3R)-AHPPA in specific literature, or syn-phenylisoserine ) is a critical non-proteinogenic amino acid. Unlike its (2R,3S)-diastereomer (the "Taxol side chain") which targets tubulin, the (2R,3R)-isomer serves as a vital transition-state mimic in the design of aspartyl and metalloprotease inhibitors (e.g., Renin, HIV protease, and BACE1). Its syn-amino-alcohol motif allows it to chelate active-site metal ions (Zn²⁺) or mimic the tetrahedral intermediate of peptide bond hydrolysis with distinct geometric preferences.

Part 1: Structural Biology & Pharmacophore Analysis

Stereochemical Distinction

Precision in nomenclature is paramount. This molecule is frequently confused with two related pharmacophores. The table below clarifies the distinction:

MoleculeConfigurationStructurePrimary Biological Role
Target Molecule (2R, 3R) Syn-3-phenylisoserineProtease Inhibitor Scaffolds (Renin/HIV), Chiral auxiliary.
Taxol Side Chain (2R, 3S)Anti-3-phenylisoserineTubulin Binding (Critical for cytotoxicity).
Bestatin Core (2S, 3R)3-amino-2-hydroxy-4-phenylbutanoic acidAminopeptidase N (CD13) Inhibitor .
The "Syn" Warhead Mechanism

The (2R,3R) configuration positions the C2-hydroxyl and C3-amino groups in a syn relationship. In metalloprotease inhibition, this geometry facilitates a bidentate coordination mode with the catalytic Zinc ion (Zn²⁺), displacing the water molecule required for catalysis.

  • Binding Mode: The hydroxyl group acts as a transition-state mimic of the hydrated amide carbonyl, while the phenyl ring occupies the hydrophobic S1' pocket of the enzyme.

  • Selectivity: The (2R,3R) stereochemistry often dictates selectivity between different protease classes (e.g., Aspartyl vs. Metallo) based on the "handedness" of the enzyme's active site cleft.

Part 2: Synthetic Methodologies

Synthesis of the syn-(2R,3R) isomer is more challenging than the anti isomer (which is readily accessible via the standard Sharpless Aminohydroxylation). The two most robust routes are the Asymmetric Aldol Condensation and the Modified Sharpless Aminohydroxylation .

Route A: Asymmetric Aldol Condensation (Evans Method)

This method uses a chiral auxiliary to control the stereochemistry of the C-C bond formation.

  • Mechanism: Reaction of a chiral glycine enolate with benzaldehyde.

  • Stereocontrol: The use of specific Lewis acids (e.g., dibutylboron triflate) typically favors the syn product via a Zimmerman-Traxler transition state.

Route B: Sharpless Asymmetric Aminohydroxylation (AAH)

While standard AAH yields anti-products, specific conditions can access the syn manifold or precursors that can be inverted.

  • Substrate: Isopropyl cinnamate.

  • Reagents: Potassium osmate (catalyst), Carbamate source (e.g., Benzyl carbamate), Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL).

  • Note: Standard AAH gives (2R,3S). To get (2R,3R), one often performs AAH to get the (2R,3S) product, followed by an inversion reaction (e.g., via an oxazoline intermediate) at the C2 or C3 center.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the molecule into accessible precursors.

Retrosynthesis Target (2R,3R)-3-amino-2-hydroxy- 3-phenylpropanoic acid Intermediate2 Syn-Amino Alcohol Protected Ester Target->Intermediate2 Hydrolysis Precursor3 Cinnamate Ester Target->Precursor3 Sharpless AAH (Route B - via Inversion) Intermediate1 Syn-Oxazoline Intermediate Intermediate2->Intermediate1 Ring Opening Precursor1 Benzaldehyde Intermediate2->Precursor1 Aldol Reaction (Route A) Precursor2 Glycine Enolate (Chiral Auxiliary) Intermediate2->Precursor2 Aldol Reaction (Route A)

Caption: Retrosynthetic logic flow comparing the Aldol Route (green) and the Cinnamate Oxidation Route (red).

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid via the Sharpless Asymmetric Aminohydroxylation (AAH) followed by stereochemical inversion.

Note: Direct synthesis of the (2R,3R) isomer is difficult.[1] A common lab standard is to synthesize the (2R,3S) isomer via AAH and then invert the C2 hydroxyl group.

Materials
  • Substrate: Methyl cinnamate (1.62 g, 10 mmol)

  • Catalyst: K₂OsO₂·(OH)₄ (4%)

  • Ligand: (DHQ)₂PHAL (5 mol%) - Yields (2R,3S) precursor

  • Nitrogen Source: Benzyl carbamate (BnNH₂ + NaOH + tBuOCl prep)

  • Solvent: n-Propanol/Water (1:1)

Step-by-Step Methodology
  • Aminohydroxylation (Generation of (2R,3S)-Intermediate):

    • Dissolve methyl cinnamate in n-Propanol/Water.

    • Add (DHQ)₂PHAL and K₂OsO₂·(OH)₄.[2]

    • Add the nitrogen source (N-bromoacetamide or freshly prepared chloramine salt) at 0°C.

    • Stir for 24 hours at 4°C.

    • Quench: Add sodium sulfite (Na₂SO₃) to reduce Osmium.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

    • Result: Methyl (2R,3S)-3-(benzyloxycarbonylamino)-2-hydroxy-3-phenylpropionate.

  • Inversion to (2R,3R) (The Thionyl Chloride Method):

    • Dissolve the (2R,3S) ester in dry THF.

    • Add Thionyl Chloride (SOCl₂) at 0°C. This forms a cyclic sulfamidite or oxazoline intermediate depending on protecting groups.

    • Heat to reflux. The internal nucleophilic attack by the carbonyl oxygen (or added nucleophile) proceeds with inversion of configuration at C2.

    • Hydrolyze the intermediate with aqueous HCl.

    • Result: The relative stereochemistry flips from anti to syn.

  • Purification & Validation:

    • Recrystallize from Ethanol/Water.

    • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to verify enantiomeric excess (ee). The (2R,3R) peak should be distinct from the (2R,3S) minor impurity.

    • NMR Verification: The coupling constant

      
       is diagnostic.
      
      • Anti ((2R,3S)):

        
        .
        
      • Syn ((2R,3R)):

        
         (Note: In cyclic oxazoline forms, cis (syn) J values are larger, approx 9-10 Hz).
        

Part 4: Biological Mechanism of Action (MOA)

The (2R,3R)-AHPPA moiety acts as a transition state analog . In the context of HIV Protease (an aspartyl protease) or Aminopeptidase (a metalloprotease), the mechanism is as follows:

  • Recognition: The phenyl ring binds to the hydrophobic S1 or S1' pocket.

  • Coordination:

    • In Metalloproteases: The C2-OH and C3-NH₂ chelate the Zn²⁺ ion.

    • In Aspartyl Proteases: The C2-OH forms a hydrogen bond network with the catalytic aspartic acid residues (Asp25/Asp25'), mimicking the tetrahedral intermediate of amide hydrolysis.

  • Inhibition: The stable carbon-carbon bond between C2 and C3 cannot be cleaved by the enzyme, permanently occupying the active site (Competitive Inhibition).

Visualization: Mechanism of Action

MOA Inhibitor (2R,3R)-AHPPA (Inhibitor) Enzyme Protease Active Site (Zn2+ or Asp-Asp) Inhibitor->Enzyme High Affinity Binding (Chelation) Complex Enzyme-Inhibitor Complex Enzyme->Complex Substrate Natural Peptide Substrate Substrate->Enzyme Blocked Effect Blockade of Catalytic Water Complex->Effect Transition State Mimicry Outcome Inhibition of Viral Maturation / Angiogenesis Effect->Outcome

Caption: Competitive inhibition pathway where (2R,3R)-AHPPA mimics the transition state, blocking natural substrate hydrolysis.

References

  • Ojima, I., et al. (1992). "New and efficient approaches to the synthesis of taxol and its modified congeners." Journal of Medicinal Chemistry. Link (Discusses the stereochemical requirements of phenylisoserine).

  • Sharpless, K. B., et al. (1998). "Catalytic Asymmetric Aminohydroxylation (AAH) of Cinnamates." Angewandte Chemie International Edition. Link (The foundational protocol for synthesizing the scaffold).

  • Ager, D. J., et al. (1996). "Synthetic Approaches to (2R,3S)-3-Phenylisoserine: The Side Chain of Taxol." Chemical Reviews. Link (Comprehensive review of synthetic routes including syn/anti selectivity).

  • Umezawa, H., et al. (1976). "Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes." The Journal of Antibiotics. Link (Foundational paper on the related AHPA pharmacophore).

  • BOC Sciences. "(2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid Product Information." (Commercial specifications and physical properties).

Sources

Foundational

The Phenylisoserine Warhead: Discovery, Chemistry, and Synthetic Evolution of Taxane Analogues

Executive Summary The discovery of Paclitaxel (Taxol®) in 1971 marked a watershed moment in oncology, but it was the subsequent identification of its C-13 side chain—(2R,3S)-N-benzoyl-3-phenylisoserine —that revolutioniz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of Paclitaxel (Taxol®) in 1971 marked a watershed moment in oncology, but it was the subsequent identification of its C-13 side chain—(2R,3S)-N-benzoyl-3-phenylisoserine —that revolutionized medicinal chemistry. This specific


-amino acid moiety acts as the molecular "warhead," essential for high-affinity binding to the 

-tubulin subunit. Without it, the complex taxane diterpene core is therapeutically inert.

This guide provides a technical deep-dive into the discovery, structure-activity relationships (SAR), and the industrial-scale semi-synthesis of phenylisoserine analogues. It focuses on the Ojima


-Lactam Method , the industry-standard protocol that solved the global supply crisis and enabled the development of second-generation taxanes like Docetaxel and Cabazitaxel.

Part 1: The Genesis – From Yew Bark to Pharmacophore

The Discovery (1960–1971)

The isolation of Paclitaxel by Monroe Wall and Mansukh Wani at the Research Triangle Institute was a triumph of bioassay-guided fractionation. While the diterpene core (baccatin III) was structurally fascinating, early SAR studies revealed a critical limitation: Baccatin III alone displayed no cytotoxicity.

It was determined that the biological activity resided in the ester linkage at the C-13 position.[1] The side chain was identified as a unique


-amino acid, phenylisoserine. This discovery established the "Two-Component" model of taxane activity:
  • The Anchor: The taxane ring system (baccatin III) positions the molecule within the microtubule lumen.

  • The Warhead: The phenylisoserine side chain locks the tubulin dimer in a polymerized state, preventing depolymerization and inducing mitotic arrest.

The Supply Crisis and Synthetic Necessity

By the late 1980s, clinical trials required quantities of Paclitaxel that exceeded the sustainable harvest of Taxus brevifolia (Pacific Yew). The bark of a single 100-year-old tree yielded only ~300 mg of drug—enough for a single patient dose.

This scarcity drove the race for synthesis. Total synthesis (Holton, Nicolaou) was academically prestigious but commercially unviable (40+ steps). The solution lay in semi-synthesis : harvesting the abundant, inactive precursor 10-deacetylbaccatin III (10-DAB) from the needles of the European Yew (Taxus baccata) and chemically attaching the synthetic phenylisoserine side chain.

Part 2: The Phenylisoserine Pharmacophore (SAR)

The efficacy of phenylisoserine analogues is governed by strict steric and electronic requirements. The following table summarizes the Structure-Activity Relationship (SAR) data for the C-13 side chain.

Table 1: SAR of the C-13 Phenylisoserine Side Chain
PositionFunctional GroupCriticalityMechanistic Role
C-2' Hydroxyl (-OH)Essential Forms a critical hydrogen bond with Arg-278 or His-229 in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-tubulin. Acylation or removal abolishes activity.
C-3' Phenyl RingHigh Occupies a hydrophobic pocket between the M-loop and H6-H7 helix of tubulin. Substitutions (e.g., alkyl) reduce potency.
C-3' N Acyl GroupVariable Modulates lipophilicity and binding affinity. • Benzoyl: Paclitaxel (High affinity)• t-Boc: Docetaxel (Higher affinity, better solubility)• T-Boc + OMe: Cabazitaxel (P-gp evasion)
Stereochemistry (2'R, 3'S)Absolute The (2'S, 3'R) enantiomer is biologically inactive. The spatial arrangement is non-negotiable for the binding cleft.

Part 3: Synthetic Evolution – The Ojima -Lactam Method

The coupling of the phenylisoserine side chain to the sterically hindered C-13 hydroxyl of baccatin III is chemically challenging. Traditional esterification methods failed due to epimerization at the C-2' center.

Iwao Ojima (Stony Brook University) developed the definitive solution in the early 1990s: the


-Lactam Synthon Method . This protocol uses a chiral 

-lactam as a masked phenylisoserine equivalent. The strained ring energy of the lactam drives the coupling reaction while rigidly preserving the critical stereochemistry.
Experimental Protocol: The Ojima Coupling

Note: This protocol describes the semi-synthesis of Paclitaxel from 7-TES-baccatin III and the N-benzoyl-


-lactam.

Reagents:

  • Substrate: 7-Triethylsilyl-baccatin III (Protected 10-DAB derivative).

  • Synthon: (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (The Ojima Lactam).

  • Base: Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation of the C-13 Alkoxide:

    • Charge a flame-dried reaction vessel with 7-TES-baccatin III (1.0 equiv) under Argon atmosphere.

    • Dissolve in anhydrous THF (0.1 M concentration) and cool to -40°C .

    • Causality: Cooling is critical to prevent retro-aldol degradation of the baccatin core.

    • Add LiHMDS (1.2 equiv) dropwise. Stir for 30 minutes.

    • Mechanism:[2][3] The bulky base selectively deprotonates the secondary alcohol at C-13, generating the lithium alkoxide nucleophile.

  • Lactam Addition (The Coupling):

    • Add the chiral

      
      -lactam (1.5 equiv) dissolved in THF dropwise to the alkoxide solution.
      
    • Warm the reaction to 0°C over 1 hour.

    • Observation: Monitor by TLC/HPLC. The reaction is driven by the relief of ring strain in the four-membered lactam upon nucleophilic attack by the C-13 alkoxide.

  • Quench and Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Result: This yields the fully protected taxane precursor (C-2' and C-7 silyl ethers).

  • Global Deprotection:

    • Dissolve the intermediate in dilute HF/Pyridine or HCl/Ethanol at 0°C.

    • Stir until TLC indicates loss of silyl groups (typically 12 hours).

    • Validation: Purify via flash chromatography. Verify structure via

      
      -NMR (look for the C-13 proton shift from ~4.8 ppm to ~6.2 ppm).
      
Visualization: The Ojima Pathway

OjimaCoupling Baccatin 7-TES-Baccatin III (C13-OH) Alkoxide Lithium Alkoxide (C13-O-Li+) Baccatin->Alkoxide Deprotonation Base LiHMDS (-40°C) Base->Alkoxide Transition Nucleophilic Attack (Ring Opening) Alkoxide->Transition + Lactam Lactam Ojima Beta-Lactam (Strained Ring) Lactam->Transition ProtectedTaxane Protected Taxane (Open Chain) Transition->ProtectedTaxane C-N Bond Cleavage FinalDrug Paclitaxel / Docetaxel (Active Drug) ProtectedTaxane->FinalDrug HF/Pyridine (Desilylation)

Figure 1: The mechanistic flow of the Ojima Lactam coupling. The ring-opening energy drives the formation of the sterically hindered ester bond.

Part 4: Second and Third Generation Analogues

The success of the Ojima method allowed researchers to modify the phenylisoserine side chain to overcome the limitations of Paclitaxel (poor solubility and susceptibility to Multi-Drug Resistance via P-gp efflux).

Docetaxel (Taxotere®)
  • Modification: The N-benzoyl group on the phenylisoserine is replaced by a tert-butoxycarbonyl (t-Boc) group.[4]

  • Impact: This increases the lipophilicity of the side chain while the C-10 modification (OH instead of OAc) increases water solubility. Docetaxel binds to tubulin with approximately 2x higher affinity than Paclitaxel.

Cabazitaxel (Jevtana®)
  • The Problem: Both Paclitaxel and Docetaxel are substrates for P-glycoprotein (P-gp), an efflux pump that pumps drugs out of cancer cells, leading to resistance.[3]

  • The Solution: Cabazitaxel features dimethoxy groups at C-7 and C-10.

  • Side Chain Role: The phenylisoserine side chain retains the t-Boc group (like Docetaxel). The combination of the lipophilic side chain and the methoxy-modified core creates a molecule that P-gp cannot effectively bind or efflux.

  • Clinical Utility: Effective in castration-resistant prostate cancer that has failed Docetaxel therapy.

Tesetaxel (Oral Taxane)
  • Modification: Tesetaxel incorporates a modification to the 3'-phenyl ring (often a pyridine or modified aryl group) and an N-acyl modification.

  • Impact: These changes, along with core modifications, significantly increase oral bioavailability, a "holy grail" in taxane development.

Visualization: Analogue Evolution

TaxaneEvolution Paclitaxel Paclitaxel (1971/1992) Side Chain: N-Benzoyl Core: 10-Ac, 7-OH Limit: Solubility, P-gp Docetaxel Docetaxel (1996) Side Chain: N-Boc Core: 10-OH, 7-OH Benefit: Higher Affinity Paclitaxel->Docetaxel Side chain lipophilicity + Core polarity Cabazitaxel Cabazitaxel (2010) Side Chain: N-Boc Core: 7-OMe, 10-OMe Benefit: Overcomes P-gp Resistance Docetaxel->Cabazitaxel Methylation for P-gp evasion Tesetaxel Tesetaxel (Investigational) Side Chain: Modified Aryl Benefit: Oral Bioavailability Docetaxel->Tesetaxel Oral optimization

Figure 2: Evolutionary tree of taxane analogues driven by side-chain and core modifications.

References

  • Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia.[5] Journal of the American Chemical Society, 93(9), 2325–2327. Link

  • Ojima, I., Habus, I., Zhao, M., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron, 48(34), 6985-7012. Link

  • Holton, R. A., Biediger, R. J., & Boatman, P. D. (1995). Semisynthesis of taxol and taxotere.[6] Bioorganic & Medicinal Chemistry Letters, 5(22), 2703-2708.

  • Paoletti, A., et al. (2011). Cabazitaxel: A new taxane for the treatment of metastatic castration-resistant prostate cancer.[7] Future Oncology, 7(5), 589-599. Link

  • Gueritte-Voegelein, F., Guenard, D., Lavelle, F., Le Goff, M. T., Mangatal, L., & Potier, P. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry, 34(3), 992-998. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid

This guide provides a comprehensive technical overview of the solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a key chiral intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a key chiral intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility in various solvent systems, offering a foundation for process development, formulation, and analytical method design.

Introduction: The Significance of Solubility in Pharmaceutical Development

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a derivative of phenylalanine, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereochemistry and functional groups make it a valuable component in creating complex molecules with specific biological activities. Understanding and controlling the solubility of this intermediate is paramount for efficient and scalable manufacturing processes. Solubility dictates critical parameters such as reaction kinetics, crystallization, purification, and ultimately, the bioavailability of the final drug product. A thorough knowledge of its behavior in different solvents is therefore not just an academic exercise but a fundamental requirement for successful drug development.

Physicochemical Properties of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid

A molecule's solubility is intrinsically linked to its physicochemical properties. For (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, these properties provide the basis for understanding its interactions with various solvents.

Table 1: Key Physicochemical Properties of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Melting Point 218-222 °C (decomposes)[1]
Appearance White powder[1]
Stereochemistry (2R,3R)[1]

The presence of a carboxylic acid group, an amino group, a hydroxyl group, and a phenyl ring gives this molecule a complex and amphiphilic character. The amino and carboxylic acid groups are ionizable, making the compound's aqueous solubility highly dependent on pH. The phenyl group imparts a degree of hydrophobicity, while the hydroxyl and carboxyl groups contribute to its polarity and ability to form hydrogen bonds.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The dissolution process involves the breaking of intermolecular forces in the solid solute and the solvent, and the formation of new solute-solvent interactions.

For (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, its solubility in a given solvent is a balance between the energy required to break the crystal lattice forces and the energy released upon solvation of the molecules.

Solvent Polarity

The polarity of the solvent plays a crucial role. Polar protic solvents, such as water and alcohols, can engage in hydrogen bonding with the carboxyl, hydroxyl, and amino groups of the molecule, leading to favorable solvation. Polar aprotic solvents, like DMSO and DMF, can also solvate the molecule effectively through dipole-dipole interactions. Non-polar solvents, such as hexane, are generally poor solvents for this compound due to the unfavorable energetics of solvating the polar functional groups.

pH-Dependent Solubility in Aqueous Systems

As an amino acid derivative, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid exists in different ionic forms in aqueous solution depending on the pH. The carboxylic acid and amino groups have specific pKa values that dictate their protonation state.

  • At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge.

  • At the isoelectric point (pI): The molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge. Amino acids typically exhibit their lowest aqueous solubility at their isoelectric point.

  • At high pH (basic conditions): The amino group is deprotonated (-NH₂), and the carboxylic acid group is also deprotonated (-COO⁻). The molecule carries a net negative charge.

The increased charge at pH values away from the isoelectric point enhances interactions with polar water molecules, leading to higher solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This robust and reliable technique involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the solution reaches a constant value.

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation: Add an excess amount of finely powdered (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid to a sealed flask containing the chosen solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the flask at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation ensures good mixing and facilitates the dissolution process.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in that solvent at that specific temperature.

Critical Parameters and Considerations
  • Temperature Control: Solubility is highly temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly impact the solubility results.

  • Equilibration Time: It is essential to ensure that sufficient time is allowed for the system to reach true equilibrium. This can be verified by taking samples at different time points until the concentration no longer changes.

  • pH of the Medium: For aqueous solutions, the pH must be carefully controlled and measured, as it has a profound effect on the solubility of ionizable compounds.

Solubility Profile of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid in Various Solvents

Table 2: Estimated Solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid in Common Solvents at Room Temperature

SolventSolvent TypeEstimated SolubilityRationale
Water Polar ProticModerately Soluble (highly pH-dependent)The presence of multiple polar, hydrogen-bonding groups (carboxyl, hydroxyl, amino) allows for good interaction with water. Solubility will be lowest at the isoelectric point and increase significantly at acidic and basic pH.
Methanol Polar ProticSolubleMethanol is a polar protic solvent that can effectively form hydrogen bonds with the solute. L-phenylalaninol, a related compound, is soluble in methanol.[2]
Ethanol Polar ProticModerately SolubleSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility. L-phenylalanine has been shown to be less soluble in ethanol than in water.
Acetone Polar AproticSparingly SolubleAcetone can act as a hydrogen bond acceptor but not a donor, limiting its interaction with the hydroxyl and amino groups. L-phenylalanine has limited solubility in acetone.[3]
Ethyl Acetate Moderately Polar AproticSparingly SolubleThe lower polarity of ethyl acetate compared to acetone further reduces its ability to solvate the polar functional groups of the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it a good solvent for many polar organic compounds.
Hexane Non-polarInsolubleThe large difference in polarity between hexane and the solute makes dissolution energetically unfavorable.

It is crucial to note that these are estimations and experimental verification is necessary for any process development or formulation work.

Factors Influencing Solubility: A Deeper Dive

The Impact of Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution. The relationship between temperature and solubility can often be described by the van't Hoff equation. For L-phenylalanine, it has been experimentally shown that its solubility in water and alcohol-water mixtures increases with temperature.[3]

The Role of Cosolvents

In many pharmaceutical processes, mixed solvent systems or cosolvents are used to achieve the desired solubility. For (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, adding a miscible organic solvent like ethanol or methanol to water can either increase or decrease its solubility depending on the specific interactions. For L-phenylalanine, the addition of methanol or ethanol to water has been shown to decrease its solubility, making these alcohols effective anti-solvents for crystallization. This is likely due to the disruption of the favorable hydrogen bonding network of water around the amino acid.

The Effect of Stereochemistry

While the overall physicochemical properties of diastereomers are similar, their spatial arrangement can lead to differences in crystal packing and, consequently, solubility. The specific (2R,3R) configuration of the target molecule will result in a unique crystal lattice energy compared to its other stereoisomers. This can lead to different melting points and solubilities. While specific data for this compound is limited, it is a factor that should be considered, especially when dealing with mixtures of stereoisomers.

Predictive Models for Solubility

Given the time and resources required for experimental solubility determination, computational models are increasingly being used to predict the solubility of drug candidates and intermediates.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors (physicochemical properties derived from the molecular structure) with experimental solubility data. These models can then be used to predict the solubility of new compounds.

Thermodynamic Models (e.g., COSMO-RS)

Models like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.[4][5] These models are based on first principles and can provide valuable insights into solute-solvent interactions.[4]

While these predictive tools are powerful, they are most effective when used in conjunction with experimental data for model validation and refinement.

Practical Applications and Experimental Workflows

The understanding of the solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is directly applicable to several key areas in pharmaceutical development.

Experimental Workflow for Solubility Screening

The following diagram illustrates a typical workflow for screening the solubility of the target compound in various solvents.

Caption: A logical workflow for the experimental determination of the solubility profile.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is essential for its effective utilization in pharmaceutical manufacturing. This guide has outlined the key theoretical principles governing its solubility, detailed the gold-standard experimental methodology for its determination, and provided an estimated solubility profile based on its structural characteristics and data from analogous compounds.

Future work should focus on generating precise, quantitative experimental solubility data for this compound in a wide range of pharmaceutically relevant solvents at various temperatures. Furthermore, the development and validation of a specific QSPR or thermodynamic model for this class of compounds would be highly beneficial for accelerating process development and formulation design. Such data and models would provide an invaluable resource for scientists and engineers working to bring new and improved medicines to patients.

References

  • Zhou, L., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 309(2), 169-173.
  • Needham, T. E., et al. (2023). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. ChemistrySelect, 8(31), e202301593.
  • Chem-Impex International Inc. (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propionic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94134, DL-Phenylserine. [Link]

  • Lu, J., et al. (2020). Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Paper 159. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 193508, Phe-Ser. [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Chemical Engineering Research and Design, 209, 236-247.
  • Loschen, C., & Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmacy and Pharmacology, 67(6), 803-811.
  • Klamt, A. (2011). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

  • AIChE. (2023). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. 2023 AIChE Annual Meeting Proceedings.
  • FooDB. Showing Compound L-Threo-3-phenylserine (FDB022892). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6919634, L-erythro-phenylserine. [Link]

  • Needham, T. E., et al. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12314153, (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 672406, D-threo-3-phenylserine. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (S)-2-amino-3-hydroxypropanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2755648, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 686703, (3R)-3-amino-3-phenylpropanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10799906, (3s)-3-Amino-2,2-Difluoro-3-Phenylpropanoic Acid. [Link]

  • ResearchGate. (2018). Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. [Link]

Sources

Foundational

potential applications of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid in medicinal chemistry

Executive Summary Compound Identity: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid Common Aliases: (2R,3R)-3-Phenylisoserine; syn-Phenylisoserine; (2R,3R)-AHPPA. CAS Registry Number: 124605-42-1 (Generic for isomer),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid Common Aliases: (2R,3R)-3-Phenylisoserine; syn-Phenylisoserine; (2R,3R)-AHPPA. CAS Registry Number: 124605-42-1 (Generic for isomer), 132201-33-3 (Related Taxol side chain isomer for context).

This technical guide analyzes the medicinal chemistry applications of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid , a privileged chiral scaffold. Unlike its diastereomer (2R,3S)-phenylisoserine (the C-13 side chain of Paclitaxel), the (2R,3R) isomer possesses a unique syn-stereochemistry that makes it an invaluable transition-state mimic for aspartyl proteases, metalloproteases, and specific synthase enzymes like KDO8P synthase. This guide details its structural significance, asymmetric synthesis via Sharpless Aminohydroxylation, and application in rational drug design.

Part 1: Structural Significance & Pharmacophore Analysis

The Syn-Phenylisoserine Scaffold

The (2R,3R) configuration places the C2-hydroxyl and C3-amino groups in a syn relationship relative to the carbon backbone. In peptidomimetic design, this specific stereochemistry is critical for mimicking the tetrahedral transition state of peptide bond hydrolysis.

  • Conformational Restriction: The vicinal amino-alcohol motif, when incorporated into a peptide backbone, restricts bond rotation, locking the molecule into a bioactive conformation.

  • Transition State Mimicry: The (2R,3R) scaffold mimics the syn-hydrated amide bond, a geometry often required for binding to the S1-S1' pockets of metalloproteases (e.g., Aminopeptidases) and specific synthase enzymes.

  • Differentiation from Taxanes: While the (2R,3S) anti-isomer is optimized for the tubulin-binding pocket of taxanes, the (2R,3R) syn-isomer serves as a negative control in SAR studies and a positive hit for distinct targets requiring syn-geometry.

Pharmacophore Mapping

The molecule offers three distinct vectors for chemical modification:

  • C1-Carboxylate: Modification to esters, amides, or hydroxamic acids (zinc-binding groups).

  • C2-Hydroxyl: H-bond donor/acceptor; can be cyclized with C3-amine to form oxazolidinones.

  • C3-Amine: Derivatization with lipophilic groups (e.g., Boc, Cbz, Benzoyl) to probe the S1 hydrophobic pocket.

Pharmacophore Core (2R,3R)-AHPPA Core C1 C1-Carboxyl (Zinc Binding / H-Bond) Core->C1 C2 C2-Hydroxyl (Transition State OH Mimic) Core->C2 C3 C3-Amino (S1 Pocket Hydrophobic Interactions) Core->C3 C2->C3 Syn-Stereochemistry (Critical for Bioactivity) Phenyl C3-Phenyl Ring (Pi-Stacking / Hydrophobic) C3->Phenyl Attached at C3

Figure 1.1: Pharmacophore dissection of the (2R,3R)-AHPPA scaffold highlighting key interaction vectors.

Part 2: Synthetic Access (Experimental Protocols)

The most direct and authoritative route to the (2R,3R) isomer is the Sharpless Asymmetric Aminohydroxylation (AA) . Unlike the Taxol side chain (which requires anti stereochemistry), the (2R,3R) isomer is the natural product of syn-addition to trans-cinnamates.

Protocol: Asymmetric Synthesis of (2R,3R)-Phenylisoserine

Objective: Synthesis of N-Cbz-(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate. Mechanism: Osmium-catalyzed syn-aminohydroxylation.

Reagents:

  • Methyl cinnamate (Substrate)[1]

  • Benzyl carbamate (CbzNH2) (Nitrogen source)

  • Potassium Osmiate (K2OsO4·2H2O) (Catalyst)

  • (DHQ)2PHAL (Ligand for (2R,3R) selectivity)

  • t-Butyl hypochlorite (t-BuOCl) and NaOH (to generate the N-chlorosodio salt in situ)

Step-by-Step Methodology:

  • Catalyst Preparation: In a reaction vessel, dissolve CbzNH2 (3.1 eq) in n-propanol/water (1:1 v/v). Add NaOH (3.0 eq) and stir for 10 minutes.

  • Oxidant Formation: Add t-BuOCl (3.0 eq) dropwise at 0°C. Stir for 15 minutes to generate the N-chlorosodio carbamate.

  • Ligand Addition: Add the ligand (DHQ)2PHAL (0.05 eq) and methyl cinnamate (1.0 eq).

  • Reaction Initiation: Add K2OsO4·2H2O (0.04 eq). The solution will turn green/yellow.

  • Incubation: Stir at 25°C for 24-48 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Quenching: Quench with aqueous sodium sulfite (Na2SO3) to reduce residual osmium.

  • Workup: Separate phases. Extract aqueous layer with ethyl acetate. Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Result: The major product is Methyl (2R,3R)-3-(benzyloxycarbonylamino)-2-hydroxy-3-phenylpropionate.

Technical Note on Ligand Selection:

  • (DHQ)2PHAL favors the (2R,3R) enantiomer (from trans-cinnamate).

  • (DHQD)2PHAL favors the (2S,3S) enantiomer.

  • Reference: Tao, B., et al. Tetrahedron Lett.[2][3] 1998, 39, 2507-2510.[2][3]

Synthesis Start Methyl Cinnamate (Trans-Alkene) TS Osmium-Ligand Complex (Syn-Addition) Start->TS Coordination Reagents CbzNH2, t-BuOCl, NaOH (DHQ)2PHAL, OsO4 Reagents->TS Product (2R,3R)-N-Cbz-AHPPA Methyl Ester TS->Product Hydrolysis & Reductive Workup

Figure 2.1: Synthetic workflow for the Sharpless Asymmetric Aminohydroxylation to access the (2R,3R) scaffold.

Part 3: Medicinal Chemistry Applications[4][5]

KDO8P Synthase Inhibitors

Target: 3-Deoxy-D-manno-octulosonate 8-phosphate synthase (KDO8P synthase).[4][5] Relevance: KDO8P is a key enzyme in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria.[4][6] It is a validated antibiotic target. Mechanism: The enzyme condenses Arabinose-5-phosphate (A5P) and Phosphoenolpyruvate (PEP).[7][4][5][6] Role of (2R,3R)-AHPPA:

  • Inhibitors are designed to mimic the oxocarbenium transition state of the condensation reaction.

  • The (2R,3R) configuration of the amino-hydroxy moiety mimics the specific geometry of the intermediate formed during the attack of PEP on A5P.

  • Data Insight: AHPPA-based peptides have shown micromolar inhibition (Ki ~ 5-10 µM) against E. coli KDO8P synthase, validating the scaffold as a transition state mimic.

Aminopeptidase Inhibitors (Bestatin Analogues)

Target: Aminopeptidase N (CD13) and Leucyl Aminopeptidase. Relevance: Cancer (angiogenesis), pain management, and immune regulation. Comparison:

  • Bestatin (Ubenimex): Contains (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA).

  • (2R,3R)-AHPPA: A lower homologue (phenylpropanoic vs. phenylbutanoic).

  • Application: The (2R,3R)-AHPPA scaffold is used to probe the S1' pocket depth. Due to the shorter chain length (phenyl attached directly to C3), it explores different hydrophobic contacts than Bestatin. It serves as a scaffold for "constrained" Bestatin analogues.

Taxoid SAR Studies (The "Negative" Control)

In the development of Taxol (Paclitaxel) and Docetaxel, the side chain stereochemistry is absolute.

  • Active: (2R,3S) - Anti configuration.

  • Inactive/Low Activity: (2R,3R) - Syn configuration.

  • Utility: The (2R,3R) isomer is synthesized to prove the necessity of the anti conformation for tubulin binding. It helps define the "exclusion volume" of the tubulin binding cleft.

Data Summary: Stereochemical Impact
Feature(2R,3R)-AHPPA(2R,3S)-AHPPA (Taxol Side Chain)
Stereochemistry Syn (Erythro)Anti (Threo)
Synthesis (Major) Sharpless AA (Direct)Sharpless AA (Inversion req.) or Aldol
Tubulin Binding Low / InactiveHigh Affinity
Protease Inhibition High (Specific Targets)Variable
Conformation H-bond between NH-OH favoredExtended conformation favored

Part 4: Advanced Scaffold Derivatization

The (2R,3R)-AHPPA scaffold is a precursor to Chiral Oxazolidinones .

  • Reaction: Treatment with Phosgene or Carbonyl Diimidazole (CDI).

  • Product: cis-4-phenyl-5-methoxycarbonyl-2-oxazolidinone.

  • Utility: These oxazolidinones are Evans-type auxiliaries or rigid cores for antibacterial agents (Linezolid analogues).

Derivatization AHPPA (2R,3R)-AHPPA Oxazolidinone Cis-Oxazolidinone (Rigid Scaffold) AHPPA->Oxazolidinone Cyclization Reagent CDI or Phosgene Reagent->Oxazolidinone Antibiotic Antibacterial Agents (Linezolid Analogues) Oxazolidinone->Antibiotic N-Arylation

Figure 4.1: Derivatization pathway to rigid oxazolidinone scaffolds.

References

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[2][3] Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.[3] Link[2]

  • Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified analogues via beta-lactam synthon method. Journal of Medicinal Chemistry, 35(22), 4264-4274. Link

  • Baasov, T., & Belakhov, V. (2000). Inhibitors of KDO8P synthase: a new class of potential antibiotics.[7] Drug Development Research, 50(3-4), 416-424.

  • Avolio, S., et al. (2003). Structure-based design of novel inhibitors of 3-deoxy-D-manno-octulosonate 8-phosphate synthase. Bioorganic & Medicinal Chemistry Letters, 13(16), 2771-2775. Link

  • BUNNAGE, M. E., et al. (1994). The asymmetric synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropionic acid. Journal of the Chemical Society, Perkin Transactions 1, 2385-2391.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

This Application Note is designed for research scientists and drug development professionals requiring a high-purity, stereoselective synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid . This specific isomer i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a high-purity, stereoselective synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid .

This specific isomer is the anti-diastereomer of the well-known Paclitaxel (Taxol) side chain (which is (2R,3S)). While the (2R,3S) form is widely available, the (2R,3R) isomer is critical for structure-activity relationship (SAR) studies and the development of novel taxane analogs with modified tubulin-binding properties.

Executive Summary

This protocol details the enantioselective synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid starting from commercially available methyl trans-cinnamate. Unlike the direct Sharpless Asymmetric Aminohydroxylation (AAH) which typically yields syn products (e.g., the (2R,3S) Taxol side chain), this route leverages Sharpless Asymmetric Dihydroxylation (ADH) followed by cyclic sulfate activation . This strategy ensures access to the anti (2R,3R) configuration via a controlled SN2 inversion at the benzylic center.

Key Advantages:

  • Stereocontrol: >98% ee and >95:5 dr (anti:syn).

  • Scalability: Uses robust, commercially available reagents (AD-mix-β).

  • Predictability: Relies on the established inversion logic of cyclic sulfate opening.

Retrosynthetic Analysis & Strategy

The target molecule possesses two contiguous chiral centers: C2(R) (hydroxyl) and C3(R) (amine).

  • Target: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (anti configuration).

  • Precursor: (2R,3S)-3-phenylpropane-1,2-diol (syn configuration).

  • Transformation: We require a double inversion or a retention-inversion sequence. The most reliable method is to establish the (2R,3S) diol stereochemistry first, then invert the C3 benzylic center using a nitrogen nucleophile.

Mechanism:

  • Dihydroxylation: AD-mix-β installs the (2R,3S) diol from trans-cinnamate.

  • Activation: Conversion to a cyclic sulfate retains stereochemistry.

  • Inversion: Nucleophilic attack by Azide (N3⁻) occurs preferentially at the benzylic position (C3) with inversion of configuration (S → R).

  • Result: The C2 center remains (R), and C3 becomes (R), yielding the desired (2R,3R) product.

Retrosynthesis Target (2R,3R)-3-Amino-2-Hydroxy- 3-Phenylpropanoic Acid (Target: Anti) Azido (2R,3R)-3-Azido-2-Hydroxy Intermediate Target->Azido Reduction (H2, Pd/C) Sulfate Cyclic Sulfate (from 2R,3S Diol) Azido->Sulfate Regioselective Opening (NaN3, Inversion at C3) Diol (2R,3S)-Dihydroxy Ester (Syn Diol) Sulfate->Diol 1. SOCl2 2. RuCl3, NaIO4 Start Methyl Trans-Cinnamate (Commercial) Diol->Start Sharpless ADH (AD-mix-β)

Caption: Retrosynthetic logic flow from the (2R,3R) target back to the achiral starting material, highlighting the critical inversion step.

Detailed Experimental Protocol

Phase 1: Asymmetric Dihydroxylation (ADH)

Objective: Synthesis of Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate.

Reagents:

  • Methyl trans-cinnamate (1.0 equiv)

  • AD-mix-β (1.4 g per mmol of alkene)

  • Methanesulfonamide (1.0 equiv, accelerates hydrolysis)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask, dissolve AD-mix-β (14 g for 10 mmol scale) and methanesulfonamide (0.95 g, 10 mmol) in t-BuOH/H₂O (100 mL, 1:1). Stir at room temperature until the phases are clear (orange/yellow).

  • Cooling: Cool the mixture to 0 °C. The inorganic salts may precipitate; this is normal.

  • Addition: Add methyl trans-cinnamate (1.62 g, 10 mmol) in one portion.

  • Reaction: Stir vigorously at 0 °C for 24–48 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

  • Quench: Quench with solid sodium sulfite (15 g) at 0 °C and stir for 45 minutes to reduce Os(VIII) to Os(IV). The mixture will warm to room temperature.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with 1M KOH (to remove sulfonamide), water, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, 30-50% EtOAc/Hexane).

  • Yield/QC: Expect >90% yield. Confirm (2R,3S) stereochemistry via optical rotation (lit. value comparison) or chiral HPLC.

Phase 2: Cyclic Sulfate Formation

Objective: Activation of the diol for nucleophilic attack.

Reagents:

  • (2R,3S)-Diol (from Phase 1)

  • Thionyl chloride (SOCl₂, 1.2 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Ruthenium trichloride (RuCl₃·3H₂O, catalytic, 0.01 equiv)

  • Sodium periodate (NaIO₄, 1.5 equiv)

Procedure:

  • Cyclic Sulfite: Dissolve the diol (10 mmol) in dry CH₂Cl₂ (50 mL) and cool to 0 °C. Add Et₃N (25 mmol) followed by dropwise addition of SOCl₂ (12 mmol). Stir for 30 min. Dilute with water, extract with CH₂Cl₂, wash with brine, dry, and concentrate to give the cyclic sulfite (usually quantitative).

  • Oxidation to Sulfate: Dissolve the crude sulfite in CH₃CN/CCl₄/H₂O (1:1:1.5, 50 mL). Add RuCl₃ (cat.) and NaIO₄ (15 mmol). Stir vigorously at 0 °C to RT for 1-2 hours.

  • Workup: Dilute with Et₂O, wash with water and brine. Filter through a pad of Celite/Silica to remove Ru residues.

  • Result: White crystalline solid. Caution: Cyclic sulfates are potent alkylating agents; handle with care.

Phase 3: Regioselective Ring Opening (The Inversion Step)

Objective: Installation of the nitrogen at C3 with inversion to generate the (2R,3R) core.

Reagents:

  • Cyclic Sulfate (from Phase 2)

  • Sodium Azide (NaN₃, 1.5 equiv)

  • Solvent: Acetone/H₂O (9:1) or DMF (dry)

Procedure:

  • Reaction: Dissolve the cyclic sulfate (5 mmol) in Acetone/H₂O (25 mL). Add NaN₃ (7.5 mmol).

  • Conditions: Stir at room temperature. The reaction is typically regioselective for the benzylic position (C3) due to electronic stabilization of the transition state.

  • Hydrolysis: Once the starting material is consumed (TLC), the intermediate is a sulfate mono-ester. Add 20% H₂SO₄ (or concentrated HCl, cat.) and ether, and stir for 12 hours to hydrolyze the sulfate ester to the alcohol.

  • Workup: Extract with EtOAc. The product is Methyl (2R,3R)-3-azido-2-hydroxy-3-phenylpropionate.

  • Stereochemistry Check: The C3 center has inverted from (S) to (R). The C2 center remains (R).

Phase 4: Reduction and Hydrolysis

Objective: Final conversion to the amino acid.

Procedure:

  • Reduction: Dissolve the azido ester in MeOH. Add Pd/C (10% wt). Hydrogenate (H₂ balloon) for 4-6 hours. Filter through Celite.

  • Hydrolysis: Treat the amino ester with 1M LiOH (2 equiv) in THF/H₂O. Stir at RT for 2 hours.

  • Isolation: Neutralize to pH 7 with 1M HCl. The amino acid may precipitate or can be isolated via ion-exchange chromatography (Dowex 50W).

  • Final Product: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid.[1]

Quality Control & Validation

Quantitative Data Summary
ParameterSpecificationMethod
Purity >98%HPLC (C18, 0.1% TFA)
Enantiomeric Excess (ee) >99%Chiral HPLC (Chiralcel OD-H)
Diastereomeric Ratio (dr) >95:5 (Anti:Syn)¹H NMR Analysis
Stereochemistry (2R,3R)Confirmed via J-coupling & Optical Rotation
NMR Validation Criteria

Distinguishing the anti (2R,3R) isomer from the syn (2R,3S) Taxol side chain is critical.

  • Syn (2R,3S): Typically exhibits a smaller vicinal coupling constant (

    
    ) due to intramolecular H-bonding in non-polar solvents (oxazolidine derivatives).
    
  • Anti (2R,3R): Typically exhibits a larger coupling constant (

    
    ) in free amino acid form or derivatives, reflecting the anti periplanar arrangement.
    
  • Note: Always compare with the reported values for the (2R,3S) standard to confirm the shift.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Enantioselectivity in Step 1 Temperature too high or old AD-mix.Ensure reaction is strictly at 0 °C. Use fresh AD-mix-β.
Poor Regioselectivity in Step 3 Solvent choice affecting nucleophile.Use Acetone/Water or DMF. Avoid non-polar solvents which reduce azide nucleophilicity.
Incomplete Hydrolysis of Sulfate Insufficient acid strength/time.The sulfate mono-ester is stable. Ensure the acidic hydrolysis step (Step 3.3) is allowed to run to completion (check via MS).
Racemization Harsh conditions during hydrolysis.Use LiOH at ambient temperature. Avoid refluxing in strong base.

References

  • Sharpless Asymmetric Dihydroxylation (ADH)

    • Sharpless, K. B., et al.[2][3][4] "The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement." J. Org.[5] Chem.1992 , 57, 2768–2771. Link

  • Cyclic Sulfate Activation & Inversion

    • Gao, Y., Sharpless, K. B.[2][6] "Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of cyclic sulfates." J. Am. Chem. Soc.[2][3][6]1988 , 110, 7538–7539. Link

  • Regioselectivity in Phenylpropanoids: Lohray, B. B. "Cyclic sulfates: versatile intermediates for the synthesis of bioactive molecules." Synthesis1992, 11, 1035–1052.
  • Taxol Side Chain Stereochemistry

    • Ojima, I., et al. "New and efficient approaches to the synthesis of the taxol C-13 side chain and its analogs." Tetrahedron1992 , 48, 6985–7012. Link

Sources

Application

The Art of Precision: A Senior Application Scientist's Guide to the Asymmetric Synthesis of the Taxol C-13 Side Chain

Introduction: The Crucial Component of a Landmark Anticancer Drug Paclitaxel, commercially known as Taxol, stands as a monumental achievement in the fight against cancer. Its unique mechanism of action, which involves th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Component of a Landmark Anticancer Drug

Paclitaxel, commercially known as Taxol, stands as a monumental achievement in the fight against cancer. Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has made it an indispensable tool in chemotherapy. The biological activity of Taxol is critically dependent on the ester side chain at the C-13 position of the complex baccatin III core. This side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, possesses two contiguous stereocenters, the precise configuration of which is paramount for its efficacy. The development of efficient and highly stereocontrolled methods for the synthesis of this side chain has been a significant focus of synthetic organic chemistry, driving innovation in asymmetric synthesis. This guide provides an in-depth analysis of two of the most successful and widely adopted strategies: the Ojima-Holton β-Lactam method and the Sharpless Asymmetric Dihydroxylation. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal approach for their needs.

Comparative Analysis of Leading Synthetic Routes

The choice of a synthetic route is often a balance of factors including efficiency, stereoselectivity, scalability, and the availability of starting materials. The Ojima-Holton and Sharpless methods represent two distinct and elegant solutions to the challenge of constructing the Taxol C-13 side chain. Below is a summary of their key performance indicators.

Synthetic RouteKey Chiral StepStarting MaterialsApprox. No. of Steps (to protected side chain)Overall YieldEnantiomeric Excess (ee)
Ojima-Holton β-Lactam Method Chiral Auxiliary-Mediated [2+2] CycloadditionGlycolic Acid, Benzaldehyde~5-6Moderate>98%
Sharpless Asymmetric Dihydroxylation Asymmetric DihydroxylationMethyl Cinnamate~4-5High>99% (after recrystallization)

Method 1: The Ojima-Holton β-Lactam Approach

The Ojima-Holton method is a landmark in the synthesis of the Taxol side chain, renowned for its high diastereoselectivity. The core of this strategy is the [2+2] cycloaddition between a chiral imine and a ketene, known as the Staudinger reaction, to form a β-lactam ring with the desired stereochemistry. This β-lactam then serves as a key intermediate for acylation of the baccatin III core.[1][2]

Logical Workflow: Ojima-Holton β-Lactam Synthesis

cluster_0 Chiral Ester Enolate Formation cluster_1 Imine Formation cluster_2 Cycloaddition and Final Product Formation Start Glycolic Acid ProtectOH Protection of Hydroxyl Group Start->ProtectOH ActivateCOOH Activation of Carboxylic Acid ProtectOH->ActivateCOOH CoupleAux Coupling with Chiral Auxiliary (trans-2-phenyl-1-cyclohexanol) ActivateCOOH->CoupleAux DeprotectOH Deprotection of Hydroxyl Group CoupleAux->DeprotectOH ProtectNewOH Reprotection with Silyl Group (e.g., TESCl) DeprotectOH->ProtectNewOH EnolateFormation Lithium Enolate Formation (with PhLi or LDA) ProtectNewOH->EnolateFormation Cycloaddition [2+2] Staudinger Cycloaddition EnolateFormation->Cycloaddition Reacts with Benzaldehyde Benzaldehyde Condensation Condensation with Amine Source (e.g., from Hexamethyldisilazane) Benzaldehyde->Condensation Imine N-Silylimine Condensation->Imine Imine->Cycloaddition Reacts with Lactam Chiral β-Lactam Cycloaddition->Lactam DeprotectSi Silyl Group Deprotection Lactam->DeprotectSi Benzoylation N-Benzoylation DeprotectSi->Benzoylation FinalProduct N-Benzoyl-(2R,3S)-3-phenylisoserine (Protected Side Chain) Benzoylation->FinalProduct

Caption: Overall workflow for the Ojima-Holton β-Lactam synthesis.

Mechanistic Insight: The Staudinger [2+2] Cycloaddition

The stereochemical outcome of the Staudinger cycloaddition is the cornerstone of this method. The reaction proceeds through a zwitterionic intermediate. The high cis-diastereoselectivity is achieved due to the steric influence of the chiral auxiliary on the enolate, which directs the approach of the imine. The subsequent conrotatory ring closure of the zwitterionic intermediate is faster than bond rotation, which would lead to the trans-isomer, thus locking in the desired cis-stereochemistry of the β-lactam.[3][4]

Reactants Chiral Lithium Enolate + Imine Zwitterion Zwitterionic Intermediate (Stereochemistry set by chiral auxiliary) Reactants->Zwitterion Nucleophilic Attack TransitionState Conrotatory Ring Closure (Transition State) Zwitterion->TransitionState Fast Isomerization Bond Rotation Zwitterion->Isomerization CisLactam cis-β-Lactam (Kinetic Product) TransitionState->CisLactam TransLactam trans-β-Lactam (Thermodynamic Product, minor) Isomerization->TransLactam Slower Ring Closure

Caption: Mechanism of the Staudinger [2+2] cycloaddition.

Experimental Protocols

Part 1: Synthesis of the Chiral β-Lactam

  • Step 1: Preparation of the Chiral Ester. To a solution of benzyloxyacetic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous CH₂Cl₂ and added dropwise to a solution of (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and pyridine (1.2 eq) in CH₂Cl₂ at 0 °C. The mixture is stirred overnight at room temperature. The reaction is quenched with water, and the organic layer is washed with 1N HCl, saturated NaHCO₃, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated to give the crude chiral ester.

  • Step 2: Silyl Protection. The chiral ester from the previous step is subjected to hydrogenolysis (e.g., H₂, 10% Pd/C in ethanol) to remove the benzyl protecting group. After filtration and concentration, the resulting alcohol is dissolved in anhydrous CH₂Cl₂. Triethylamine (1.5 eq) and triethylsilyl chloride (TESCl, 1.2 eq) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is worked up as described in Step 1 to yield the silyl-protected chiral ester.

  • Step 3: Enolate Formation and [2+2] Cycloaddition. The silyl-protected chiral ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate. In a separate flask, a solution of the N-trimethylsilylimine of benzaldehyde (prepared by reacting benzaldehyde with lithium hexamethyldisilazide) (1.2 eq) in THF is added to the enolate solution at -78 °C. The reaction is stirred for 4-6 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford the cis-β-lactam with high diastereoselectivity.[3][5]

Part 2: Conversion to the Final Side Chain

  • Step 4: Deprotection and N-Benzoylation. The purified β-lactam (1.0 eq) is dissolved in a mixture of acetonitrile and pyridine. A solution of 70% HF-pyridine (2.0 eq) is added at 0 °C, and the reaction is stirred for 1 hour. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is then subjected to Schotten-Baumann conditions: dissolved in a biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃, and benzoyl chloride (1.2 eq) is added. The mixture is stirred vigorously at room temperature for 12 hours. The organic layer is separated, washed with brine, dried, and concentrated. The final N-benzoyl-(2R,3S)-3-phenylisoserine derivative is purified by recrystallization.[5]

Method 2: The Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from olefins. For the Taxol side chain, methyl cinnamate is dihydroxylated to produce a chiral diol, which is then converted through a series of steps to the final product. The key to the high enantioselectivity of this reaction is the use of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[6][7]

Logical Workflow: Sharpless Asymmetric Dihydroxylation Route

Start Methyl Cinnamate AD Sharpless Asymmetric Dihydroxylation (AD-mix-β, OsO₄ cat.) Start->AD Diol (2R,3S)-Diol AD->Diol Protection Cyclic Protection (e.g., orthoester formation) Diol->Protection RegioselectiveOpening Regioselective Ring Opening (e.g., with AcBr) Protection->RegioselectiveOpening AzideFormation Azide Formation (NaN₃) RegioselectiveOpening->AzideFormation Reduction Reduction of Azide to Amine (e.g., H₂, Pd/C) AzideFormation->Reduction Hydrolysis Hydrolysis of Ester and Amide Reduction->Hydrolysis Benzoylation N-Benzoylation Hydrolysis->Benzoylation FinalProduct N-Benzoyl-(2R,3S)-3-phenylisoserine Benzoylation->FinalProduct

Caption: Overall workflow for the Sharpless AD route to the Taxol side chain.

Mechanistic Insight: The Sharpless Catalytic Cycle

The Sharpless AD reaction proceeds via a catalytic cycle involving osmium tetroxide. The chiral ligand accelerates the reaction and creates a chiral environment around the osmium center. The alkene coordinates to the osmium-ligand complex and undergoes a [3+2] cycloaddition to form an osmate ester. Hydrolysis of this ester releases the diol and a reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), then reoxidizes the osmium to regenerate the active catalyst. The use of commercially available "AD-mix" preparations, which contain the osmium catalyst, chiral ligand, co-oxidant, and base, has made this reaction highly practical.[5][8]

OsVIII_L Os(VIII)O₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene Alkene (Methyl Cinnamate) Alkene->Cycloaddition OsmateEster Osmate(VI) Ester Cycloaddition->OsmateEster Hydrolysis Hydrolysis OsmateEster->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol OsVI Os(VI) Species Hydrolysis->OsVI Reoxidation Reoxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsVIII_L Catalyst Regeneration

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocols

Part 1: Sharpless Asymmetric Dihydroxylation of Methyl Cinnamate

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer, a mixture of tert-butanol (t-BuOH) and water (1:1, v/v) is prepared. To this solvent system, AD-mix-β (containing the (DHQD)₂PHAL ligand) is added. The mixture is stirred at room temperature until all solids dissolve, resulting in a clear two-phase system. The flask is then cooled to 0 °C in an ice bath.

  • Step 2: Substrate Addition and Reaction. Methyl cinnamate (1.0 eq) is added to the cooled, vigorously stirring AD-mix solution. The reaction is stirred at 0 °C for 12-24 hours, during which the color of the reaction mixture typically darkens. The progress of the reaction is monitored by TLC until the starting material is consumed.

  • Step 3: Quenching and Workup. The reaction is quenched by the addition of solid sodium sulfite (Na₂SO₃) and allowed to warm to room temperature with stirring for 1 hour. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with 2N KOH (if methanesulfonamide is used in the AD-mix), followed by brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Step 4: Purification. The crude diol is purified by flash column chromatography on silica gel. The enantiomeric excess of the diol can be further enhanced to >99% by a single recrystallization from toluene.[6]

Part 2: Conversion of the Diol to the Final Side Chain

  • Step 5: Orthoester Formation and Regioselective Opening. The purified (2R,3S)-diol (1.0 eq) is dissolved in CH₂Cl₂ with trimethyl orthoacetate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). The mixture is stirred at room temperature for 5 hours. The solvent is evaporated, and the crude cyclic orthoester is redissolved in CH₂Cl₂ and cooled to -15 °C. Acetyl bromide (AcBr, 1.1 eq) is added, and the reaction is stirred for 2 hours. This step regioselectively opens the orthoester to give an acetoxy bromo ester.[6]

  • Step 6: Azide Formation and Reduction. The crude acetoxy bromo ester is dissolved in DMF, and sodium azide (NaN₃, 1.5 eq) is added. The mixture is heated to 50 °C for 4 hours. After cooling and aqueous workup, the resulting acetoxy azide is subjected to hydrogenation (H₂, 10% Pd/C, 1 atm) in methanol at room temperature to reduce the azide to a primary amine, which is subsequently acetylated in situ.[6]

  • Step 7: Hydrolysis and N-Benzoylation. The N-acetyl amino ester is hydrolyzed by refluxing in 10% aqueous HCl for 2 hours. After cooling, the crude amino acid hydrochloride salt is subjected to Schotten-Baumann conditions for N-benzoylation as described in Method 1, Step 4. The final product, N-benzoyl-(2R,3S)-3-phenylisoserine, is collected by filtration and purified by recrystallization from ethyl acetate.[6]

Conclusion

Both the Ojima-Holton β-Lactam method and the Sharpless Asymmetric Dihydroxylation route offer highly effective and stereocontrolled pathways to the crucial C-13 side chain of Taxol. The Ojima-Holton method, while involving more steps to prepare the chiral precursors, provides excellent control through its key diastereoselective [2+2] cycloaddition. The Sharpless AD method offers a more convergent approach, establishing the two stereocenters in a single, highly enantioselective step from a readily available starting material. The choice between these two powerful methods will depend on the specific resources and priorities of the research or development team. This guide has provided the foundational knowledge and detailed protocols to enable scientists to confidently embark on the synthesis of this vital component of a life-saving medication.

References

  • Sharpless, K. B., et al. (1992). The Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-982. [Link]

  • Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012. [Link]

  • Crispino, G. A., Jeong, K. S., Kolb, H. C., Wang, Z. M., Xu, D., & Sharpless, K. B. (1993). Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 58(15), 3785-3786. [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Zhang, X. L. (1992). The catalytic asymmetric dihydroxylation. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • Holton, R. A., et al. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597-1598. [Link]

  • Ojima, I. (2022). Next Generation Taxoids. Stony Brook University, Ojima Research Group. [Link]

  • Wikipedia. (2024). Ojima lactam. [Link]

  • Wikipedia. (2024). Sharpless asymmetric dihydroxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University, Myers Research Group. [Link]

  • Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. [Link]

  • Kingston, D. G. I., et al. (2010). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters, 1(1), 14-18. [Link]

  • Wikipedia. (2024). Paclitaxel total synthesis. [Link]

Sources

Method

HPLC analysis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Application Note: HPLC Analysis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid (AHPPA) Executive Summary (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA) is a critical non-proteinogenic amino acid intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid (AHPPA)

Executive Summary

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA) is a critical non-proteinogenic amino acid intermediate, serving as the chiral backbone for several high-value pharmaceuticals, including HIV protease inhibitors (e.g., Saquinavir) and the side chain of the blockbuster anticancer drug Paclitaxel (Taxol).

The analytical challenge lies in its zwitterionic nature, lack of strong chromophores beyond the phenyl ring, and the stringent requirement for stereochemical purity. This guide presents two validated, self-verifying protocols:

  • RP-HPLC Method: For chemical purity and assay determination, utilizing ion-suppression chromatography.

  • Chiral HPLC Method: For enantiomeric and diastereomeric purity, utilizing a Crown Ether-based stationary phase optimized for underivatized amino acids.

Chemical Context & Analytical Strategy

The Molecule:

  • Structure: A

    
    -amino acid with two chiral centers (
    
    
    
    and
    
    
    ).
  • Chromophore: Phenyl group (Absorption

    
     nm).
    
  • pKa Values: Carboxyl (

    
    ), Amine (
    
    
    
    ).

Method Development Logic (The "Why"):

  • Retention Mechanism: As a zwitterion, AHPPA elutes near the void volume on standard C18 columns at neutral pH. Solution: We employ Acidic Mobile Phases (pH 2.3 - 2.5) . This protonates the carboxylic acid (

    
    ), rendering the molecule more hydrophobic and increasing retention on the C18 phase without the need for messy ion-pairing reagents.
    
  • Stereoselectivity: Derivatization (e.g., with Marfey's reagent) introduces variability. Solution: We utilize a Crown Ether (Crownpak CR-I) stationary phase. The crown ether forms a host-guest complex specifically with the protonated primary amine (

    
    ), providing exceptional resolution of enantiomers based on the spatial orientation of the 
    
    
    
    -hydroxyl and
    
    
    -phenyl groups.

Workflow Visualization

MethodDevelopment cluster_Achiral Protocol 1: Chemical Purity cluster_Chiral Protocol 2: Chiral Purity Sample Crude AHPPA Sample Solubility Solubility Check (Dilute HCl/MeOH) Sample->Solubility C18 Stationary Phase: C18 (End-capped) Solubility->C18 Aliquot A Crown Stationary Phase: Crownpak CR-I(+) Solubility->Crown Aliquot B MobileA Mobile Phase: Phosphate Buffer pH 2.5 C18->MobileA DetectA Detection: UV 215 nm MobileA->DetectA Result CoA Generation: Assay % & ee % DetectA->Result MobileC Mobile Phase: HClO4 (aq) / MeOH Crown->MobileC DetectC Detection: UV 210 nm MobileC->DetectC DetectC->Result

Figure 1: Analytical workflow separating chemical purity (Green path) from stereochemical verification (Red path).

Protocol 1: Chemical Purity (RP-HPLC)

Objective: Quantify AHPPA content and identify synthetic byproducts (e.g., cinnamic acid derivatives).

Chromatographic Conditions:

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area with robust end-capping to reduce peak tailing from amines.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses carboxyl ionization, increasing retention.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution of hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CImproves mass transfer and peak sharpness.
Detection UV @ 215 nmOptimal sensitivity for the phenyl ring; 254 nm is too weak.
Injection Vol 10 µLPrevent column overload.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute AHPPA & Impurities)
18.04060Wash
18.1955Re-equilibration
23.0955End of Run

Sample Preparation:

  • Weigh 10.0 mg of AHPPA standard/sample.

  • Dissolve in 10 mL of Mobile Phase A (use sonication if necessary).

  • Filter through a 0.22 µm PVDF syringe filter. Note: Do not use Nylon filters as they may bind acidic proteins/peptides, though less risk here, PVDF is safer.

System Suitability Criteria (Self-Validation):

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for amino acids).
  • RSD of Area (n=5):

    
    .
    
  • Theoretical Plates (N):

    
    .
    

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Objective: Separate (2R,3R)-AHPPA from its enantiomer (2S,3S) and diastereomers (2R,3S / 2S,3R).

The "Golden" Column Choice: We utilize a Crown Ether (Crownpak CR-I(+) or CR(+)) column. Unlike polysaccharide columns (AD/OD) which often require derivatization or normal phase solvents, Crownpak columns are designed for underivatized amino acids in aqueous-rich mobile phases.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)Chiral selector (18-crown-6 ether derivative) specifically targets the

group.
Mobile Phase Perchloric Acid (pH 1.5) / Methanol (85:15 v/v)Acidic pH ensures the amine is fully protonated (

) for complexation with the crown ether.
Flow Rate 0.4 mL/minLower flow rate required for 3.0 mm ID and high viscosity of aqueous phases.
Column Temp 15°C - 25°CCritical: Lower temperatures often improve chiral resolution (

) on crown ether phases.
Detection UV @ 210 nmMaximize signal for the trace enantiomer.

Mechanism of Separation: The ammonium group of AHPPA docks into the crown ether cage. The chiral discrimination is driven by the steric hindrance between the phenyl/hydroxyl groups of the analyte and the chiral barriers of the stationary phase.

Troubleshooting Chiral Separations:

IssueRoot CauseCorrective Action
Poor Resolution (

)
Temperature too highDecrease column temperature to 10-15°C.
Peak Broadening Sample solvent mismatchDissolve sample exactly in the mobile phase.
Retention Drift pH fluctuationEnsure Perchloric Acid is prepared fresh and pH checked.

System Suitability & Logic Diagram

Before releasing data, the system must pass the following logic gate to ensure E-E-A-T compliance.

SystemSuitability Start Start Sequence Blank Blank Injection Clean? Start->Blank StdRep Std Rep (n=5) RSD < 1.0%? Blank->StdRep Yes Fail Stop & Maintenance Blank->Fail No (Ghost Peaks) Tailing Tailing Factor < 1.5? StdRep->Tailing Yes StdRep->Fail No Resolution Chiral Res (Rs) > 2.0? Tailing->Resolution Yes Tailing->Fail No (Column Aging) Pass System Validated Run Samples Resolution->Pass Yes Resolution->Fail No (Check Temp/pH)

Figure 2: System Suitability Logic Gate. All conditions must be met to proceed.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Chiral Technologies. Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and related compounds on crown ether-based chiral stationary phases. Journal of Separation Science. [Link]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc.
  • Agilent Technologies. Analysis of Amino Acids by HPLC. Application Note. Retrieved from [Link]

  • Péter, A., et al. (2004).

    
    -Amino Acids. Chromatographia. [Link]
    

Sources

Application

Application Note: Advanced NMR Characterization of (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

Executive Summary (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHP) is a critical chiral -amino acid. It is the anti-diastereomer of the N-benzoyl-3-phenylisoserine side chain found in the blockbuster chemotherapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHP) is a critical chiral


-amino acid. It is the anti-diastereomer  of the N-benzoyl-3-phenylisoserine side chain found in the blockbuster chemotherapeutic Paclitaxel (Taxol®). While the Taxol side chain possesses (2R,3S) syn stereochemistry, the (2R,3R) anti isomer is a valuable intermediate for non-natural Taxoid analogs and a standard for enantiomeric purity assessment.

Characterizing AHP presents unique challenges due to its zwitterionic nature, solubility profiles, and the subtlety of distinguishing syn/anti diastereomers via NMR. This application note provides a definitive protocol for the structural and stereochemical validation of (2R,3R)-AHP, utilizing


H/

C NMR and conformational locking strategies.

Structural Analysis & Strategy

The primary analytical challenge is distinguishing the (2R,3R) anti isomer from the (2R,3S) syn isomer. In acyclic systems, conformational flexibility can average vicinal coupling constants (


), leading to ambiguous assignments.

The Analytical Strategy:

  • Zwitterion Suppression: Use of acidic modifiers in DMSO-

    
     or D
    
    
    
    O to protonate the amine and carboxylate, breaking intermolecular salt bridges for sharp lines.
  • Coupling Constant Analysis: Exploiting the Karplus relationship where the anti isomer typically exhibits a larger

    
     value in open-chain esters compared to the syn isomer.
    
  • Conformational Locking (Validation): Derivatization to a 2-oxazolidinone ring to rigidly define the dihedral angle, providing irrefutable stereochemical proof.

Stereochemical Logic Flow[1]

StereochemLogic Start Sample: 3-amino-2-hydroxy-3-phenylpropanoic acid Solubility Solubility Check: Is it soluble in CDCl3? Start->Solubility DirectNMR Direct NMR (Free Acid) Solvent: D2O + DCl or DMSO-d6 + TFA Solubility->DirectNMR No (Zwitterion) Deriv Derivatization Required Convert to Methyl Ester Solubility->Deriv Yes (Protected) J_Analysis Analyze Vicinal Coupling (3J H2-H3) DirectNMR->J_Analysis Deriv->J_Analysis Syn_Open J ≈ 2.0 - 4.0 Hz Indicates Syn (2R,3S) J_Analysis->Syn_Open Anti_Open J ≈ 6.0 - 9.0 Hz Indicates Anti (2R,3R) J_Analysis->Anti_Open Ambiguous Ambiguous J (4-6 Hz)? Rotational Averaging J_Analysis->Ambiguous Oxazolidinone Protocol 3: Oxazolidinone Formation (Rigid Ring) Ambiguous->Oxazolidinone Ring_Trans Ring J ≈ 5.0 Hz CONFIRMED: Anti (2R,3R) Oxazolidinone->Ring_Trans Ring_Cis Ring J ≈ 9.0 Hz CONFIRMED: Syn (2R,3S) Oxazolidinone->Ring_Cis

Figure 1: Decision tree for stereochemical assignment of phenylisoserine isomers using NMR coupling constants.

Experimental Protocols

Protocol 1: Sample Preparation (Free Acid)

Purpose: To obtain high-resolution spectra of the zwitterionic amino acid.

Reagents:

  • DMSO-

    
     (99.9% D)
    
  • Trifluoroacetic acid-d (TFA-d) OR DCl (35% in D

    
    O)
    

Procedure:

  • Weigh 10-15 mg of (2R,3R)-AHP into a clean vial.

  • Add 0.6 mL of DMSO-

    
    .
    
  • Critical Step: The zwitterion is often sparingly soluble. Add 2-3 drops of TFA-d (or DCl if using D

    
    O). This protonates the carboxylate (
    
    
    
    ) and the amine (
    
    
    ), ensuring the molecule exists as a soluble cation.
  • Vortex until the solution is clear. If turbidity persists, filter through a 0.2

    
    m PTFE syringe filter directly into the NMR tube.
    
  • Equilibrate in the probe at 298 K for 5 minutes before acquisition.

Protocol 2: 1D Acquisition & Coupling Analysis

Purpose: To determine chemical shift assignments and extract


.

Instrument Parameters (Recommended):

  • Frequency: 400 MHz or higher (600 MHz preferred for clear splitting).

  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure full relaxation for integration).
    
  • Scans (NS): 16–32.

  • Spectral Width: 12 ppm (to capture downfield OH/NH protons in DMSO).

Data Analysis (Expected Values for Free Acid in DMSO/TFA):

PositionAtom

(ppm)
Multiplicity

(Hz)

(ppm)
1 C=O---~173.0
2

-CH
~4.30 - 4.45Doublet (d)6.5 - 8.5 ~73.5
3

-CH
~4.50 - 4.65Doublet (d)6.5 - 8.5 ~56.0
Ph Aromatic7.30 - 7.50Multiplet-126-129

Note: In the anti isomer ((2R,3R)), the H2-H3 coupling constant is typically larger (


 Hz) than the syn  isomer (< 4 Hz) in open chain forms due to the preference for an anti-periplanar conformation stabilized by solvent interactions.
Protocol 3: Stereochemical Validation (Oxazolidinone Method)

Purpose: Definitive proof of (2R,3R) configuration if Protocol 2 yields ambiguous J-values (4-6 Hz).

Mechanism: Converting the acyclic amino acid into a cyclic 2-oxazolidinone locks the H2-H3 dihedral angle.

  • Cis-4,5-disubstituted (from syn/Taxol side chain):

    
     Hz.
    
  • Trans-4,5-disubstituted (from anti/(2R,3R)):

    
     Hz.
    

Procedure:

  • Derivatization: Dissolve 20 mg of AHP in 1M NaOH (2 mL). Cool to 0°C.

  • Add a solution of triphosgene (0.4 eq) in toluene or use Carbonyldiimidazole (CDI) in THF (safer alternative).

  • Stir for 1 hour. Acidify with HCl and extract with Ethyl Acetate.

  • Dry organic layer, evaporate, and dissolve residue in CDCl

    
     .
    
  • NMR Analysis: Focus on the oxazolidinone ring protons (H4 and H5).

Quantitative Data Summary

The following table summarizes the diagnostic differences between the target (2R,3R) isomer and the common (2R,3S) impurity/diastereomer.

Parameter(2R,3R)-Anti Isomer (Target)(2R,3S)-Syn Isomer (Taxol-like)
Open Chain

Large (6.0 - 9.0 Hz) Small (2.0 - 4.0 Hz)
Oxazolidinone Ring

Small (~5.0 - 6.0 Hz) Large (~8.5 - 9.5 Hz)
C2 Chemical Shift (

)
Typically Upfield relative to synTypically Downfield relative to anti
Mosher Ester

Positive/Negative pattern specific to R,RDistinct pattern for R,S

Interpretation:

  • If your open-chain spectrum shows a doublet at 4.4 ppm with

    
     Hz, you likely have the (2R,3S)  isomer (Incorrect).
    
  • If your open-chain spectrum shows a doublet at 4.4 ppm with

    
     Hz, you likely have the (2R,3R)  isomer (Correct).
    

Troubleshooting & Tips

  • Broad Peaks: If H2 and H3 appear broad, it indicates restricted rotation or exchange broadening. Action: Run the experiment at 323 K (50°C) to sharpen peaks or add more TFA-d to ensure full protonation.

  • Water Suppression: In D

    
    O/DCl, the HOD peak may overlap with H2/H3. Action:  Use presaturation (pulse sequence: zgpr) or switch to DMSO-
    
    
    
    .
  • Enantiomeric Purity (ee%): To distinguish (2R,3R) from its enantiomer (2S,3S), standard NMR is insufficient. Use a Chiral Solvating Agent (CSA) such as (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Pirkle's Alcohol in CDCl

    
     (requires esterification of the sample first).
    

References

  • Denis, J.-N., Greene, A. E., Guénard, D., Guéritte-Voegelein, F., Mangatal, L., & Potier, P. (1990). A highly efficient, practical approach to natural phenylisoserine and taxol. Journal of the American Chemical Society, 112(20), 7415–7416. Link

  • Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified analogs via

    
    -lactam synthon method. Journal of Organic Chemistry, 57(19), 5084-5087. Link
    
  • Bunnage, M. E., et al. (1994). The synthesis of taxol side chain via asymmetric dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1, 2385-2391. (Provides J-value comparisons for syn/anti diols).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Source for Karplus relationships).

Sources

Method

enzymatic synthesis of enantiomerically pure beta-amino acids

Topic: Enzymatic Synthesis of Enantiomerically Pure -Amino Acids Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Application Note: Biocataly...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Synthesis of Enantiomerically Pure


-Amino Acids
Content Type:  Application Note & Protocol Guide
Audience:  Senior Researchers, Process Chemists, and Drug Development Scientists

Application Note: Biocatalytic Routes to Enantiopure -Amino Acids[1][2][3]

Executive Summary & Strategic Value


-Amino acids are critical pharmacophores in modern drug design, serving as key building blocks for peptidomimetics (

-peptides) that exhibit proteolytic resistance and unique secondary structures (helices/sheets).[1] Unlike their

-counterparts,

-amino acids are not genetically encoded, making their stereoselective synthesis a primary bottleneck in pharmaceutical manufacturing.

This guide details three distinct, field-validated enzymatic platforms for synthesizing enantiopure (


) 

-amino acids. We move beyond basic textbook definitions to address the process chemistry challenges : equilibrium displacement, substrate instability (decarboxylation of

-keto acids), and industrial scalability.
Strategic Selection Guide
FeatureMethod A:

-Transaminases (

-ATs)
Method B: Lipase Kinetic Resolution Method C: Ammonia Lyases (PAM)
Primary Mechanism Asymmetric Amination of KetonesEnantioselective Hydrolysis/AcylationAmmonia Addition to

-unsat. bonds
Theor. Yield 100% (Asymmetric Synthesis)50% (Kinetic Resolution)*100%
Substrate Scope Broad (Aliphatic, Aromatic)Very Broad (Esters, Amines)Limited (Cinnamic acid derivs.)
Key Challenge Equilibrium displacement; Donor costYield capped at 50% without recyclingEnzyme availability; Reversibility
Ind. Example Sitagliptin (Merck)

-Lactam precursors
Taxol side chain precursors

*Note: Yield can exceed 50% if coupled with dynamic kinetic resolution (DKR).

Method A: Asymmetric Synthesis via -Transaminases (The Gold Standard)

Scientific Rationale:


-Transaminases (

-ATs) offer the most direct route to chiral amines from prochiral ketones. The reaction follows a Ping-Pong Bi-Bi mechanism .[2] The critical challenge in this workflow is the thermodynamic equilibrium, which often favors the ketone. To drive the reaction to completion, we must employ "Smart Donor" systems or in situ product removal (ISPR).
Mechanistic Insight: The PLP Shuttle

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor.[2]

  • ** oxidative deamination**: The amine donor (e.g., isopropylamine) transfers its amino group to PLP, forming Pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (e.g., acetone).

  • ** reductive amination**: The PMP transfers the amino group to the prochiral

    
    -keto substrate, generating the chiral 
    
    
    
    -amino acid and regenerating PLP.
Protocol 1: Synthesis of (R)- -Phenylalanine Analog via -Transaminase

Target: Industrial-relevant intermediate (e.g., Sitagliptin precursor style).

Reagents & Equipment:

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA-117 homolog or Arthrobacter sp. variant).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2][3]

  • Amine Donor: Isopropylamine (IPA) or (S)-

    
    -Methylbenzylamine ((S)-MBA).[3]
    
  • Buffer: 100 mM Triethanolamine (TEA) or Potassium Phosphate, pH 7.5.

  • Substrate: Methyl 3-oxo-3-phenylpropanoate (Note: We use the ester to prevent spontaneous decarboxylation of the

    
    -keto acid).
    
  • Auxiliary Enzyme: Lipase (e.g., Candida rugosa lipase) for in situ hydrolysis if starting from ester.

Step-by-Step Workflow:

  • Buffer Preparation (The Foundation):

    • Prepare 100 mM TEA buffer (pH 7.5).

    • Expert Tip: Avoid phosphate buffers if downstream purification involves calcium-based steps, though phosphate is standard for PLP stability.

    • Add 1 mM PLP . The solution should turn bright yellow. Critical: PLP is light-sensitive; wrap the vessel in foil.

  • Substrate Solubilization:

    • Dissolve the

      
      -keto ester substrate (50 mM final conc.) in DMSO (5% v/v of total volume).
      
    • Causality:

      
      -keto acids are unstable. We often start with the ester and add a lipase (10 U/mL) to generate the acid in situ, which is immediately aminated by the transaminase.
      
  • Reaction Initiation:

    • Add Isopropylamine (1 M, 20 equivalents).

    • Why 20 eq? The equilibrium constant (

      
      ) is typically 
      
      
      
      favoring the ketone. High donor concentration drives the forward reaction.
    • Add the

      
      -Transaminase preparation (e.g., 5-10 mg/mL lyophilized powder).
      
  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Watch Out: Do not exceed 45°C unless using a thermophilic variant; PLP dissociates at high temps.

  • Reaction Termination & Workup:

    • Acidify to pH 2.0 with 6M HCl. This stops the enzyme and protonates the amine product (keeping it in the aqueous phase).

    • Extract unreacted ketone/byproducts with Ethyl Acetate (discard organic layer).

    • Basify aqueous phase to pH 10 with 10M NaOH.

    • Extract the chiral

      
      -amino acid (now deprotonated) into Ethyl Acetate or n-Butanol.
      
Visualization: Transaminase Catalytic Cycle

TransaminaseCycle PLP_Enz E-PLP (Internal Aldimine) PMP_Enz E-PMP (Pyridoxamine) PLP_Enz->PMP_Enz 1. Deamination Byproduct Coprod. Ketone (Acetone) PLP_Enz->Byproduct PMP_Enz->PLP_Enz 2. Amination Product Chiral Beta-Amino Acid PMP_Enz->Product Donor Amine Donor (Isopropylamine) Donor->PLP_Enz Substrate Prochiral Beta-Keto Acid Substrate->PMP_Enz

Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases.[2] The enzyme toggles between PLP and PMP forms.

Method B: Kinetic Resolution via Lipases (CAL-B)

Scientific Rationale: When asymmetric synthesis is not feasible, kinetic resolution (KR) using Candida antarctica Lipase B (CAL-B) is the most robust alternative. CAL-B is highly stable in organic solvents. We utilize the enantioselective N-acylation of racemic


-amino esters or the hydrolysis  of N-protected precursors.
Protocol 2: Resolution of Racemic Ethyl 3-amino-3-phenylpropanoate

Reagents:

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).

  • Acyl Donor: Ethyl acetate (slow) or 2,2,2-Trifluoroethyl butyrate (fast, irreversible).

Step-by-Step Workflow:

  • Setup:

    • Dissolve racemic

      
      -amino ester (100 mg) in anhydrous DIPE (10 mL).
      
    • Expert Tip: Water content must be controlled (

      
      ) to prevent hydrolysis competition. Add molecular sieves (4Å) if necessary.
      
  • Acylation:

    • Add Acyl Donor (2 equivalents).

    • Add CAL-B (50 mg).

    • Incubate at 40-60°C.

  • Monitoring:

    • The enzyme will selectively acylate the (S)-enantiomer (typically) to form the amide, leaving the (R)-amine free.

    • Stop reaction at exactly 50% conversion (theoretical max yield).

  • Separation:

    • The reaction mixture contains (S)-Amide and (R)-Amine.

    • Acid wash (1M HCl): The (R)-Amine protonates and moves to the aqueous phase. The (S)-Amide remains in the organic phase.

    • Self-Validation: Check optical rotation of both phases.

Method C: Ammonia Lyases (Phenylalanine Aminomutase - PAM)[3]

Scientific Rationale: This is a "green" addition reaction. PAMs (e.g., from Taxus chinensis) catalyze the reversible isomerization of


-amino acids to 

-amino acids, or the direct addition of ammonia to cinnamic acid derivatives. It relies on the MIO (4-methylideneimidazole-5-one) electrophilic cofactor.[4]
Protocol 3: Synthesis of (R)- -Phenylalanine from Cinnamic Acid

Reagents:

  • Enzyme: Recombinant TcPAM (Taxus chinensis PAM).

  • Substrate: trans-Cinnamic acid.

  • Ammonia Source: 6M

    
     / 
    
    
    
    buffer (pH 10).

Step-by-Step Workflow:

  • Reaction Medium:

    • Prepare a high-concentration ammonia buffer (4-6 M

      
      ). High ammonia concentration is required to push the equilibrium toward amination (Michael addition).
      
    • Adjust pH to 10.0.

  • Substrate Addition:

    • Add trans-cinnamic acid (10-20 mM).

    • Add Enzyme (1 mg/mL).

  • Process:

    • Incubate at 37°C.

    • Critical: This reaction is reversible. If ammonia evaporates, the enzyme will catalyze the elimination back to cinnamic acid. Seal the vessel tightly.

Analytical Validation (Quality Control)

To ensure the "Trustworthiness" of your protocol, you must validate enantiomeric excess (


).

Derivatization for HPLC: Since


-amino acids lack strong chromophores and are zwitterionic, derivatization is often required.
  • Reagent: FDAA (Marfey's Reagent) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Protocol: Mix 50

    
    L sample + 100 
    
    
    
    L FDAA (1% in acetone) + 20
    
    
    L 1M
    
    
    . Heat at 40°C for 1 hour. Neutralize with HCl.
  • Analysis: C18 Reverse Phase HPLC. Diastereomers will separate.

Data Summary Table: | Parameter |


-Transaminase | Lipase (CAL-B) | PAM (Lyase) |
| :--- | :--- | :--- | :--- |
| Typical 

| > 99% | 95-99% | > 99% | | Reaction Time | 24-48 h | 4-24 h | 12-24 h | | Optimum pH | 7.0 - 8.0 | N/A (Organic) | 9.0 - 10.0 |

Process Flow Diagram

ProcessFlow Start Start: Target Selection RouteSelect Route Selection Start->RouteSelect PathA Route A: Transaminase (Prochiral Ketone) RouteSelect->PathA PathB Route B: Lipase (Racemic Ester) RouteSelect->PathB PathC Route C: Lyase (Cinnamic Acid) RouteSelect->PathC StepA Add Amine Donor (IPA) + PLP Cofactor PathA->StepA StepB Add Acyl Donor Organic Solvent PathB->StepB StepC High Conc. NH3 (pH 10) PathC->StepC QC QC: Chiral HPLC (Marfey's Derivatization) StepA->QC StepB->QC StepC->QC Final Enantiopure Beta-Amino Acid QC->Final ee > 99%

Figure 2: Decision matrix for selecting the optimal enzymatic synthesis route.

References

  • Savile, C. K., et al. (2010).[5] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Link

  • Mathew, S., & Yun, H. (2012). Omega-Transaminases for the synthesis of enantiopure beta-amino acids. Biotechnology Advances. Link

  • Gotor, V. et al. (2009). Enzymatic kinetic resolution of beta-amino acid derivatives. Tetrahedron: Asymmetry.[2][3][6][7] Link

  • Szymanski, W., et al. (2009). Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids. Angewandte Chemie. Link

  • Ray, R., et al. (2024).[8] Transaminase-Catalyzed Synthesis of Beta-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. Journal of the American Chemical Society.[8] Link

Sources

Application

Advanced Amidation Protocols for (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

[1] Executive Summary & Strategic Analysis The efficient amidation of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPP) presents a unique set of challenges distinct from standard peptide coupling. As a vicinal amin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The efficient amidation of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPP) presents a unique set of challenges distinct from standard peptide coupling. As a vicinal amino-alcohol and a key chiral building block (structurally related to the Paclitaxel side chain), this molecule is prone to three primary failure modes during activation:

  • C2-Epimerization: The

    
    -proton at C2 is acidic; activation of the C1-carboxyl group lowers the pKa further, risking inversion to the (2S,3R) diastereomer, especially in the presence of strong bases (e.g., Et3N).
    
  • O-Acylation (Self-Immolation): The unprotected C2-hydroxyl group can act as a nucleophile, attacking the activated C1-species (e.g., O-acylisourea) to form a lactone or oligomer.[1]

  • Oxazolone Formation: If N-acylated (e.g., N-Benzoyl), the carbonyl oxygen can attack the activated acid, forming an oxazolone (azlactone), which is highly susceptible to racemization.[1]

This guide details three validated protocols designed to mitigate these risks. Protocol A is the high-throughput standard for hindered amines.[1] Protocol B is the "Trojan Horse" strategy using oxazolidine protection for maximum stereochemical fidelity. Protocol C is a cost-effective carbodiimide method for robust substrates.[1]

Decision Logic & Workflow

The following decision tree illustrates the selection process for the appropriate amidation protocol based on substrate complexity and available starting materials.

AmidationLogic Start Starting Material: (2R,3R)-AHPP CheckProt Is the N-terminus Protected (Boc/Bz)? Start->CheckProt ProtectFirst STEP 0: Perform N-Protection (Boc2O or BzCl) CheckProt->ProtectFirst No CheckOH Is the C2-Hydroxyl Protected? CheckProt->CheckOH Yes ProtectFirst->CheckOH OxazRoute Can you form Oxazolidine? CheckOH->OxazRoute No ProtC PROTOCOL C: EDC/HOBt + O-TBS (Cost Effective) CheckOH->ProtC Yes (e.g., O-TBS) Direct Direct Coupling (Risk of O-acylation) ProtA PROTOCOL A: HATU/Collidine (Best for Hindered Amines) OxazRoute->ProtA No (Rapid Activation) ProtB PROTOCOL B: Oxazolidine Method (Max Stereo-Control) OxazRoute->ProtB Yes (Preferred)

Figure 1: Decision matrix for selecting the optimal amidation strategy. Protocol B is recommended for high-value synthesis to lock conformation.[1]

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling with HATU/Collidine

Application: Best for coupling to sterically hindered amines or when O-protection is difficult.[1] Mechanism: HATU generates a highly reactive AAt-ester.[1][2] The use of 2,4,6-collidine (TMP) instead of DIPEA is a critical "expert trick" to suppress racemization due to its steric bulk and lower basicity (pKa ~7.4 vs 10.5 for DIPEA).[1]

Reagents:

  • Substrate: N-Boc-(2R,3R)-AHPP (1.0 equiv)[1]

  • Amine Partner: R-NH2 (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: 2,4,6-Collidine (2.5 equiv)[1]

  • Solvent: Dry DMF or NMP (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve N-Boc-(2R,3R)-AHPP in dry DMF.

  • Activation: Cool the solution to 0°C. Add 2,4,6-Collidine, followed immediately by HATU. Stir at 0°C for 5–10 minutes.

    • Note: Do not pre-activate for >10 mins; prolonged activation increases the risk of guanidinylation of the amine.

  • Coupling: Add the amine partner (R-NH2) dropwise.[1][3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes collidine), sat.[1] NaHCO3, and brine.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Process Parameter (CPP): Maintain temperature <5°C during HATU addition to prevent initial epimerization.

Protocol B: The Oxazolidine "Trojan Horse" Strategy

Application: Gold standard for Taxol-like side chains or when absolute stereochemical rigidity is required.[1] Mechanism: Condensing the amino-alcohol with 2,2-dimethoxypropane forms a cyclic oxazolidine.[1] This "locks" the C2-C3 bond rotation, protects both the N and O functionalities, and forces the carboxylate into a favorable orientation for activation.

Reagents:

  • Substrate: (2R,3R)-AHPP (N-protected or free, depending on route)[1]

  • Reagent: 2,2-Dimethoxypropane (DMP)[1]

  • Catalyst: p-TsOH (cat.)[1]

  • Coupling: DCC/DMAP (for esterification) or EDC/HOBt (for amidation)[1]

Step-by-Step Procedure:

  • Oxazolidine Formation:

    • Dissolve N-Boc-AHPP in dry Toluene.[1]

    • Add 2,2-dimethoxypropane (5 equiv) and p-TsOH (0.05 equiv).

    • Reflux with a Dean-Stark trap to remove MeOH/Water.[1]

    • Result: N-Boc-2,2-dimethyl-4-phenyl-5-oxazolidinecarboxylic acid .

  • Activation & Coupling:

    • Dissolve the Oxazolidine-acid in DCM.[1]

    • Add DCC (1.1 equiv) and the amine partner (1.0 equiv).

    • Stir at RT for 12 hours. The rigid ring prevents O-acyl migration.[1]

  • Deprotection (Hydrolysis):

    • Treat the coupled product with dilute acid (e.g., 70% AcOH or dilute TFA) to open the oxazolidine ring, regenerating the N-Boc and C2-OH groups simultaneously.

Why this works: The cyclic structure physically prevents the C2-oxygen from attacking the activated carbonyl, eliminating the self-immolation side reaction.

Protocol C: Standard Carbodiimide Coupling (O-Protected)

Application: Routine synthesis where the C2-hydroxyl is already protected (e.g., TBDMS ether).[1]

Reagents:

  • Substrate: N-Boc-O-TBS-(2R,3R)-AHPP[1]

  • Coupling: EDC[1][3][4][5]·HCl (1.2 equiv), HOBt (1.2 equiv)[1]

  • Base: NMM (N-methylmorpholine) (2.0 equiv)[1]

Step-by-Step Procedure:

  • Dissolve the fully protected amino acid in DCM.

  • Add HOBt and EDC·HCl at 0°C.

  • Add NMM and stir for 15 minutes.

  • Add the amine partner.[3][4][6]

  • Stir overnight.

  • Note: This protocol relies entirely on the stability of the O-TBS group. If the TBS group is labile (e.g., presence of Lewis acids), switch to Protocol B.

Quality Control & Validation Data

To ensure the protocol was successful and stereochemistry was preserved, compare the physical data against the following markers.

Quantitative Data Summary
ParameterProtocol A (HATU)Protocol B (Oxazolidine)Protocol C (EDC)
Yield (Typical) 85–95%70–85% (2 steps)80–90%
Racemization Risk Low (if Collidine used)Negligible (Locked)Moderate
Steric Tolerance HighMediumLow
Cost High (Reagents)ModerateLow
Diagnostic NMR Markers (400 MHz, CDCl3)

The coupling constant (


) between H2 and H3 is the primary indicator of stereochemistry.
  • Syn-(2R,3R) Isomer (Target):

    
    .[1] (Small coupling indicates gauche/syn relationship in constrained systems, though this varies by solvent/protection).[1]
    
  • Anti-(2R,3S) Isomer (Epimer):

    
    .[1] (Large coupling indicates anti-periplanar arrangement).[1]
    

Validation Step: Run a proton NMR of the crude product. If you observe a doublet for the C2-H with


, significant epimerization has occurred.[1]

References

  • BenchChem. "Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids." BenchChem Technical Support, 2025.[2] Link[1][2]

  • ChemicalBook. "HATU: A Third-Generation Coupling Reagent."[1] ChemicalBook, 2024.[1] Link

  • Didier, E., et al. "2-Monosubstituted-1,3-oxazolidines as improved protective groups of N-boc-phenylisoserine in docetaxel preparation."[1][7] Tetrahedron Letters, 1994.[1][7] Link[1]

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1] Bachem Technical Guides, 2024.[1] Link

  • Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.[1] Link (Sourced via Uniurb)[1]

  • MDPI. "Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids." MDPI Molecules, 2023. Link[1]

Sources

Method

use of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid in peptide synthesis

Application Note: High-Fidelity Incorporation of (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid (AHPPA) in Peptide Synthesis Abstract This guide details the synthetic integration of (2R,3R)-3-amino-2-hydroxy-3-phenylpr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid (AHPPA) in Peptide Synthesis

Abstract

This guide details the synthetic integration of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid ((2R,3R)-AHPPA) into peptide backbones. AHPPA is a critical non-proteinogenic


-amino acid used to construct transition-state isosteres  for aspartyl protease inhibitors (e.g., HIV protease, Renin, BACE1). Its incorporation presents unique challenges, including steric hindrance, potential for O-acylation, and stereochemical instability. This protocol establishes a robust Fmoc-based Solid Phase Peptide Synthesis (SPPS) workflow, emphasizing protecting group strategies and coupling conditions that minimize racemization and side reactions.

Introduction & Strategic Significance

(2R,3R)-AHPPA is a phenylisoserine derivative. Unlike standard


-amino acids, it possesses a two-carbon backbone between the amine and carboxyl groups, classifying it as a 

-amino acid.
  • Mechanism of Action: In protease inhibitors, the central hydroxyl group of AHPPA mimics the tetrahedral transition state of peptide bond hydrolysis. It interacts tightly with the catalytic aspartic acid residues (e.g., Asp25/Asp125 in HIV protease), preventing substrate cleavage.

  • Stereochemistry: The (2R,3R) configuration is biologically distinct. It is the diastereomer of the Paclitaxel (Taxol) side chain ((2R,3S)-phenylisoserine). Maintaining the (2R,3R) integrity during synthesis is paramount for biological activity.

Critical Synthetic Challenges
ChallengeMechanism of FailureSolution
O-Acylation The free

-hydroxyl group can act as a nucleophile during the coupling of the next amino acid, leading to branched peptides (depsitides).
Use OtBu side-chain protection or "soft" coupling reagents.
Lactonization The activated carboxyl group of AHPPA can react with its own hydroxyl group to form a strained 4-membered lactone (unlikely) or intermolecular esters.Rapid coupling kinetics (HATU/HOAt).
Racemization The

-carbon (bearing the OH) is susceptible to epimerization during carboxyl activation, especially with strong bases.
Use DIC/Oxyma or HATU/TMP (Collidine) instead of DIPEA.

Materials & Reagents

  • Building Block: Fmoc-(2R,3R)-AHPPA(OtBu)-OH (Recommended) or Fmoc-(2R,3R)-AHPPA-OH (Requires modified protocol).

  • Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids/fragment condensation).

  • Coupling Reagents:

    • Primary: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

    • Alternative (Difficult Couplings): HATU / HOAt / TMP (2,4,6-Trimethylpyridine).

  • Solvents: DMF (Peptide grade, amine-free), DCM, NMP.

Protocol: Fmoc-SPPS Incorporation

This protocol assumes the use of Fmoc-(2R,3R)-AHPPA(OtBu)-OH . Using the O-protected version is the industry standard for high-yield synthesis as it completely prevents O-acylation side reactions.

Phase 1: Resin Preparation & Pre-Sequence Assembly
  • Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Elongation: Assemble the peptide sequence up to the point of AHPPA insertion using standard Fmoc cycles (20% Piperidine deprotection; HCTU/DIPEA coupling).

Phase 2: Coupling of Fmoc-(2R,3R)-AHPPA(OtBu)-OH

Rationale: The bulky phenyl group and the


-structure reduce coupling kinetics. We employ DIC/Oxyma to maximize efficiency while suppressing racemization.
  • Deprotection of Previous Residue:

    • Treat resin with 20% Piperidine/DMF (2 x 5 min).

    • Wash: DMF (5x), DCM (3x), DMF (3x).[2]

  • Activation (Pre-mix):

    • Calculate 3.0 equivalents (eq) of Fmoc-(2R,3R)-AHPPA(OtBu)-OH relative to resin loading.

    • Dissolve amino acid in minimal DMF.

    • Add 3.0 eq Oxyma Pure .

    • Add 3.0 eq DIC .

    • Note: Do not use DIPEA or other tertiary bases with carbodiimides here; the acidic environment of Oxyma suppresses racemization.

  • Coupling:

    • Add the activated mixture to the resin immediately.

    • Agitate at Room Temperature for 2–4 hours .

    • Optimization: For difficult sequences, microwave irradiation (50°C, 15 min) can be used, but avoid temperatures >60°C to prevent stereochemical drift.

  • Monitoring:

    • Perform a Kaiser test (if coupling to primary amine) or Chloranil test (if coupling to secondary amine).

    • If positive, re-couple using HATU (2.8 eq) / HOAt (3.0 eq) / TMP (6.0 eq) for 1 hour. TMP is a weaker base than DIPEA and reduces racemization risk.

Phase 3: Elongation & Cleavage
  • Fmoc Removal: Treat with 20% Piperidine/DMF.[3][4] Note:

    
    -amino acids can be slower to deprotect due to steric bulk. Extend time to 2 x 10 min.
    
  • Subsequent Coupling: Couple the next amino acid using standard HATU/DIPEA protocols.

    • Critical: If using unprotected AHPPA (free OH), you must use symmetric anhydride coupling for the next residue to avoid O-acylation, or use a specific serine-compatible protocol.

  • Global Cleavage:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours. The OtBu group on AHPPA is acid-labile and will be removed simultaneously.

Visualization: Experimental Workflow & Mechanism

Figure 1: SPPS Workflow for AHPPA Incorporation

This diagram outlines the decision logic for coupling the AHPPA residue.

SPPS_Workflow Start Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Choice AHPPA Protection Status? Deprotect->Choice Path_OtBu Fmoc-AHPPA(OtBu)-OH Choice->Path_OtBu Protected Path_Free Fmoc-AHPPA-OH (Free OH) Choice->Path_Free Unprotected Act_Std Activation: DIC + Oxyma Pure (No Base) Path_OtBu->Act_Std Act_Careful Activation: DIC + HOBt (Strictly No Base) Path_Free->Act_Careful Coupling Coupling Reaction (2-4h, RT) Act_Std->Coupling Act_Careful->Coupling Check Kaiser Test Coupling->Check Recouple Re-couple: HATU + TMP Check->Recouple Positive (Incomplete) Next_Step Next AA Coupling (Standard Protocol) Check->Next_Step Negative (Complete) & Protected Next_Special Next AA Coupling (Symmetric Anhydride) Check->Next_Special Negative (Complete) & Unprotected Recouple->Check

Caption: Decision tree for incorporating (2R,3R)-AHPPA, highlighting divergent paths for protected vs. unprotected hydroxyl groups.

Figure 2: Mechanistic Basis of Inhibition

Understanding why you are synthesizing this helps in troubleshooting. The diagram below illustrates the interaction of the AHPPA residue within an Aspartyl Protease active site (e.g., HIV Protease).

Interaction_Map Enzyme Aspartyl Protease (Active Site) Asp25 Asp25 (Catalytic) Enzyme->Asp25 Asp125 Asp125 (Catalytic) Enzyme->Asp125 Inhibitor Peptide Inhibitor (AHPPA Residue) OH_Group AHPPA Hydroxyl (Transition State Mimic) Inhibitor->OH_Group Phenyl Phenyl Ring (P1 Hydrophobic Pocket) Inhibitor->Phenyl OH_Group->Asp25 H-Bond (Mimics Tetrahedral Intermediate) OH_Group->Asp125 H-Bond Phenyl->Enzyme Van der Waals (Specificity)

Caption: Structural logic of AHPPA. The hydroxyl group coordinates catalytic aspartates, freezing the enzyme mechanism.

Troubleshooting & Optimization

Issue 1: Incomplete Coupling (Steric Hindrance)

The phenyl group at the


-position creates significant steric bulk.
  • Diagnosis: Positive Kaiser test after 4 hours.

  • Remedy: Do not simply add more base (risk of racemization). Switch to HATU/HOAt with Collidine (TMP) . Collidine is sterically hindered and less likely to abstract the

    
    -proton than DIPEA.
    
  • Advanced Remedy: Double couple at 50°C (microwave) for 15 minutes.

Issue 2: Racemization (Loss of Activity)

If the final biological activity is lower than expected, the (2R,3R) center may have epimerized to (2S,3R) or (2R,3S).

  • Cause: High pH during activation or prolonged exposure to base.

  • Prevention: Use Oxyma Pure (acidic additive). Avoid pre-activation times >2 minutes. Ensure the resin is washed thoroughly of piperidine before coupling.

Issue 3: Solubility

AHPPA peptides are hydrophobic and prone to aggregation on-resin (beta-sheet formation).

  • Remedy: Use Pseudoproline dipeptides at positions after the AHPPA if possible, or use a solvent mixture of DMF/DMSO (90:10) or NMP during the coupling of AHPPA and subsequent residues.

References

  • Kiso, Y. (1996). Design and synthesis of a novel class of HIV-1 protease inhibitors containing the allophenylnorstatine scaffold. Biochemistry, 35(31), 9945-9950.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Peptide Science.

  • National Institutes of Health (NIH). (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography.[5] PNAS.

  • ChemPep. (2024). Overview of Solid Phase Peptide Synthesis (SPPS). ChemPep Technical Notes.

Sources

Application

diastereoselective synthesis of beta-lactams from (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Application Note: Diastereoselective Synthesis of -Lactams from (2R,3R)-Phenylisoserine Executive Summary This application note details the protocol for the diastereoselective synthesis of 3-hydroxy-4-phenylazetidin-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoselective Synthesis of -Lactams from (2R,3R)-Phenylisoserine

Executive Summary

This application note details the protocol for the diastereoselective synthesis of 3-hydroxy-4-phenylazetidin-2-one derivatives starting from (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-phenylisoserine). While the Staudinger ketene-imine cycloaddition is frequently used to assemble the


-lactam core, the direct cyclization of chiral 

-amino acids offers a strategic advantage when the chiral pool starting material is readily available.

This guide focuses on the dehydrative cyclization methodology. We address the critical challenges of ring strain (approx. 25 kcal/mol) and the prevention of racemization at the C2/C3 centers. The resulting trans-


-lactams are valuable intermediates for the synthesis of novel taxoid anticancer agents and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).

Strategic Overview & Mechanism

The Synthetic Challenge

Direct cyclization of


-amino acids requires overcoming significant entropy and enthalpy barriers. The formation of the 4-membered ring is disfavored compared to intermolecular polymerization. Therefore, the reaction requires:
  • High Dilution: To favor intramolecular cyclization over intermolecular condensation.

  • Carboxyl Activation: Conversion of the acid to a reactive mixed anhydride or active ester.

  • Protecting Group Strategy: The amine must be protected (e.g., Boc, Cbz) to prevent polymerization, and the C2-hydroxyl group requires masking to prevent competitive lactonization (formation of oxetan-2-one).

Stereochemical Logic

The starting material, (2R,3R)-phenylisoserine , possesses an anti (threo) relationship between the hydroxyl and amino groups.

  • Mechanism: The cyclization proceeds via nucleophilic attack of the carbamate nitrogen onto the activated carboxyl group.

  • Outcome: This process generally proceeds with retention of configuration at both chiral centers.[1] Consequently, the (2R,3R) precursor yields the (3R,4R)-

    
    -lactam  (trans-isomer).
    
Reaction Pathway Diagram[2]

ReactionPathway Start (2R,3R)-Phenylisoserine (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 Protection Step2 Step 2: O-TBS Protection (TBSCl, Imidazole) Step1->Step2 Silylation Step3 Step 3: Activation (MsCl, NaHCO3) Step2->Step3 Activation Step4 Step 4: Cyclization (Intramolecular Attack) Step3->Step4 Ring Closure Product (3R,4R)-trans-beta-Lactam (Final Product) Step4->Product Isolation

Figure 1: Step-wise workflow for the conversion of linear phenylisoserine to the cyclic azetidin-2-one scaffold.

Experimental Protocols

Materials & Reagents[2]
  • (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (Starting Material)

  • Di-tert-butyl dicarbonate (Boc₂O) : N-protection.

  • tert-Butyldimethylsilyl chloride (TBSCl) : O-protection.

  • Methanesulfonyl chloride (MsCl) : Activating agent.

  • Sodium Bicarbonate (NaHCO₃) : Base.

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), anhydrous.

Protocol A: Protection Sequence (Synthesis of Precursor)

Before cyclization, the zwitterionic amino acid must be converted to a lipophilic, protected species.

  • N-Protection:

    • Dissolve (2R,3R)-phenylisoserine (10 mmol) in 1N NaOH (20 mL) and dioxane (20 mL).

    • Cool to 0°C. Add Boc₂O (11 mmol) dropwise.

    • Stir at RT for 12 h. Acidify with 1N HCl to pH 2.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield N-Boc-(2R,3R)-phenylisoserine .

  • O-Protection (Critical for Yield):

    • Dissolve the N-Boc intermediate (10 mmol) in anhydrous DMF (15 mL).

    • Add Imidazole (25 mmol) and TBSCl (11 mmol).

    • Stir at RT for 18 h.

    • Note: This protects both the carboxyl and hydroxyl groups (silyl ester/silyl ether).

    • Hydrolysis: Treat with K₂CO₃ in MeOH/H₂O (mild basic hydrolysis) to selectively cleave the silyl ester while retaining the silyl ether.

    • Result:N-Boc-O-TBS-(2R,3R)-phenylisoserine .

Protocol B: Cyclization via Mesyl Chloride (MsCl)

This method utilizes a mixed anhydride intermediate. It is preferred for its scalability and low cost compared to Mukaiyama or T3P reagents.

Reaction Setup:

  • Dissolution: Dissolve N-Boc-O-TBS-(2R,3R)-phenylisoserine (1.0 equiv) in anhydrous DCM (concentration 0.05 M - High dilution is key).

  • Base Addition: Add NaHCO₃ (3.0 equiv) suspended in the solution.

  • Activation: Cool the mixture to -10°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 30 minutes.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and reflux gently (40°C) for 2–4 hours.

    • Mechanism Insight: MsCl forms a mixed anhydride with the carboxylic acid. The carbamate nitrogen (N-Boc), though less nucleophilic, attacks the activated carbonyl intramolecularly due to the favorable entropic proximity, displacing the mesylate.

  • Work-up:

    • Quench with saturated NH₄Cl solution.

    • Separate organic layer; wash with brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

Expected Yield: 75–85% Product: (3R,4R)-1-(tert-butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)-4-phenylazetidin-2-one.

Data Analysis & Validation

Stereochemical Verification

The formation of the


-lactam ring introduces rigidity, allowing distinct NMR coupling constants (

) to differentiate diastereomers.
Parametertrans-

-Lactam (3R,4R)
cis-

-Lactam (3R,4S)
Notes
Coupling Constant (

)
1.5 – 2.5 Hz 5.0 – 6.0 Hz Diagnostic signal in ¹H NMR.
C3-H Shift

4.8 - 5.1 ppm

5.2 - 5.5 ppm
cis-protons are usually downfield.
HPLC Retention Earlier elution (typically)Later elutionChiralpak AD-H / OD-H columns.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Oligomers Concentration too high.Increase dilution to <0.02 M to favor intramolecular reaction.
Oxazolidinone formation Competitive attack by OH.Ensure complete O-TBS protection before cyclization.
No Reaction Poor activation of acid.Switch to Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide) if MsCl fails.

Advanced Visualization: Cyclization Mechanism

The following diagram illustrates the transition state logic, highlighting why the stereochemistry is retained.

Mechanism cluster_0 Stereochemical Control Start Activated Mixed Anhydride (O-Mesyl Intermediate) TS Transition State (4-membered ring formation) Start->TS Nucleophilic Attack by N-Boc Nitrogen End Beta-Lactam Product (Retention of Stereochem) TS->End Loss of MsO- Note The rigid chiral centers at C2 and C3 do not invert during the attack. (2R,3R) -> (3R,4R)

Figure 2: Mechanistic flow of the intramolecular cyclization ensuring retention of chirality.

References

  • Ojima, I. (1995). "Recent advances in the asymmetric synthesis of

    
    -lactams." Accounts of Chemical Research, 28(9), 383-389. Link
    
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). "Asymmetric synthesis of

    
    -lactams by Staudinger ketene-imine cycloaddition." European Journal of Organic Chemistry, 2004(24), 5068-5088. Link
    
  • Mukaiyama, T. (1979). "New synthetic methods based on the onium salts of aza-arenes." Angewandte Chemie International Edition, 18(10), 707-721. Link

  • Itoh, T., et al. (1995). "Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics." Journal of Chromatography A, 694(1), 195-208.[2] Link

  • Kundu, N. G., et al. (2000). "Palladium-Catalysed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-Aryl(alkyl)idene Isoindolin-1-ones." Tetrahedron, 56(27), 4777-4792. (Context on cyclization methodologies). Link

Sources

Method

Application Note: Process Scale-Up for (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

Executive Summary & Strategic Analysis Target Molecule Profile The target molecule, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (-)-erythro-phenylisoserine or the "anti" isomer), is a critical chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule Profile

The target molecule, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (-)-erythro-phenylisoserine or the "anti" isomer), is a critical chiral building block.

Crucial Stereochemical Distinction: Researchers must distinguish this target from the Taxol (Paclitaxel) side chain , which is the (2R,3S) isomer (syn or threo). While the (2R,3S) isomer is famous for its role in oncology, the (2R,3R) isomer requested here is the diastereomer. It is essential for the synthesis of specific protease inhibitors (e.g., KNI-272), bestatin analogs, and as a chiral resolution standard.

Synthetic Strategy Selection

For large-scale production (>1 kg), we evaluated three primary routes based on Atom Economy, Safety, and Stereocontrol (E-factor).

RouteMethodologyProsConsDecision
A Sharpless Asymmetric Aminohydroxylation (AA) Direct N/O installation.High Osmium load; Ligand-dependent regioselectivity issues for (2R,3R).Rejected for this specific isomer.
B Ojima

-Lactam (Staudinger)
Industry standard for Taxol.Naturally favors cis-lactams ((2R,3S)). Tuning for trans ((2R,3R)) requires specific conditions/bases.Secondary Option.
C Sharpless AD / Cyclic Sulfate High Fidelity. Uses AD-mix-

to set diol, then inversion via azide.
Robust stereocontrol; scalable; standard unit operations.SELECTED (Primary Protocol).

Selected Route (Method C): The Sharpless Asymmetric Dihydroxylation (AD) followed by Cyclic Sulfate Ring Opening is the most reliable method to access the anti-(2R,3R) configuration with high optical purity (>99% ee). This route utilizes a "double inversion" logic: AD sets the (2S,3R) scaffold, and nucleophilic attack by azide inverts C3 to yield the (2R,3R) product.

Scientific Principles & Mechanism[1][2]

The Stereochemical Logic

To obtain the (2R,3R) configuration, we employ a strategy of Stereospecific Inversion .

  • Step 1 (Asymmetric Dihydroxylation): We start with trans-methyl cinnamate. Using AD-mix-

    
      (containing the (DHQ)
    
    
    
    PHAL ligand), we target the bottom face of the alkene, yielding the (2S,3R)-diol .
  • Step 2 (Activation): The diol is converted to a cyclic sulfate. This preserves the configuration (retention) but activates the C3 position as a leaving group.

  • Step 3 (Regioselective Opening): Azide (

    
    ) attacks the benzylic position (C3). This is an 
    
    
    
    process causing Inversion of Configuration at C3.
    • Start: (2S,3R)

    • Inversion at C3: (2S

      
       2R) Wait, C3 was R, becomes S? No.
      
    • Correction: C3 in (2S,3R)-diol is

      
      .[1] Inversion makes it 
      
      
      
      ?
    • Let's Re-verify Cahn-Ingold-Prelog (CIP):

      • Target: (2R,3R).

      • Precursor required for inversion at C3: We need C3 to start as the opposite configuration. If we want 3R, we need a 3S precursor? Or does the priority change?

      • Priority Check: OH (1) vs NH2 (1). Ph (2). C2 (3). H (4). The priorities are similar.

      • Therefore, to get 3R , we need to invert a 3S center.

      • Precursor Selection: We need a (2R,3S)-diol .

      • Reagent Selection: (2R,3S)-diol is obtained from AD-mix-

        
          (Top face attack on trans-cinnamate).
        
      • Revised Logic:

        • Trans-Methyl Cinnamate + AD-mix-

          
           
          
          
          
          (2R,3S)-Diol .
        • Cyclic Sulfate Formation (Retention)

          
           (2R,3S)-Sulfate.
          
        • Azide attack at C3 (Inversion)

          
          (2R,3R)-Azido Alcohol .
          
        • Reduction

          
          (2R,3R)-Amino Acid .
          
Visualization of Pathway

Caption: Stereochemical inversion strategy. AD-mix-


 establishes the (2R,3S) scaffold, which is inverted at C3 to yield the (2R,3R) target.

Detailed Experimental Protocol (Method C)

Scale: Pilot (100 g input). Safety Level: High (Azide Chemistry).

Phase 1: Asymmetric Dihydroxylation

Objective: Synthesis of Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate.

  • Reactor Setup: 2L jacketed reactor with mechanical stirrer (overhead), internal temperature probe.

  • Reagents:

    • Trans-Methyl Cinnamate: 100 g (0.617 mol)

    • AD-mix-

      
      : 860 g (Commercial blend containing K2OsO4, (DHQD)2PHAL, K3Fe(CN)6, K2CO3).
      
    • Solvent: t-Butanol/Water (1:1 v/v, 1.5 L).

    • Methanesulfonamide: 58 g (Promoter).

  • Procedure:

    • Dissolve AD-mix-

      
       and methanesulfonamide in the solvent mixture at 20°C.
      
    • Cool to 0°C . The mixture will be a slurry (salts are not fully dissolved).

    • Add Methyl Cinnamate in one portion.

    • Stir vigorously at 0°C for 24–48 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or HPLC until starting material <1%.

    • Quench: Add Sodium Sulfite (Na2SO3, 150 g) slowly. Allow to warm to room temperature and stir for 1 hour. (This reduces Os(VIII) to insoluble Os(IV)).

    • Extraction: Extract with Ethyl Acetate (3 x 500 mL).

    • Purification: Recrystallize from Hexane/EtOAc to remove ligand and minor impurities.

    • Yield Target: >90% yield, >98% ee.

Phase 2: Cyclic Sulfate Formation

Objective: Activation of the diol.

  • Cyclic Sulfite (Intermediate):

    • Dissolve (2R,3S)-diol (100 g) in CH2Cl2 (1 L) and Pyridine (4 equiv).

    • Cool to 0°C. Add Thionyl Chloride (SOCl2, 1.2 equiv) dropwise.

    • Stir 30 min. Workup with water/bicarb. Isolate the cyclic sulfite (oil/solid).

  • Oxidation to Sulfate:

    • Dissolve Sulfite in CH3CN/CCl4/H2O (1:1:1.5).

    • Add NaIO4 (2 equiv) and catalytic RuCl3 (0.05 mol%).

    • Stir at 0°C

      
       RT.
      
    • Workup: Extract with Et2O. Wash with brine. Filter through a pad of silica to remove Ruthenium.

    • Crystallization: Crystallize from Hexane/EtOAc.

    • Safety Note: Cyclic sulfates are potent alkylating agents. Handle with double gloves in a fume hood.

Phase 3: Regioselective Ring Opening (The Critical Step)

Objective: Inversion to (2R,3R)-Azido ester.

Safety Alert: Sodium Azide (NaN3) in DMF can form explosive mixtures if heated excessively. Do not exceed 60°C. Use a blast shield.

  • Reaction:

    • Dissolve Cyclic Sulfate (100 g) in DMF (500 mL).

    • Add Sodium Azide (NaN3, 1.5 equiv).

    • Catalyst: Add NH4Cl (1.1 equiv) or LiBr (cat) to assist opening.

    • Stir at 50°C for 12 hours.

    • Mechanism Check: Azide attacks the Benzylic position (C3) due to electronic stabilization of the transition state, despite steric hindrance.

  • Hydrolysis of Sulfate Ester:

    • The product is an azido-sulfate. It must be hydrolyzed.[2]

    • Add 20% H2SO4 (aq) and ether. Stir vigorously for 6 hours.

    • Workup: Extract the organic layer. Wash with NaHCO3.

    • Result: Methyl (2R,3R)-3-azido-2-hydroxy-3-phenylpropionate.

Phase 4: Reduction and Hydrolysis
  • Hydrogenation:

    • Dissolve Azido ester in MeOH.

    • Catalyst: 10% Pd/C (5 wt%).

    • Atmosphere: H2 (1 atm or balloon) for 4 hours.

    • Note: This reduces N3 to NH2.

  • Saponification:

    • Add LiOH (2 equiv) in water. Stir 2 hours.

    • Neutralization: Carefully adjust pH to 6.0 (Isoelectric point) with HCl.

    • Crystallization: The amino acid precipitates. Filter and dry.

Quality Control & Analytical Validation

HPLC Method (Chiral)

To validate the enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Typical):

    • (2R,3S) isomer (Taxol type): ~12 min.

    • (2R,3R) isomer (Target): ~15 min.

    • (2S,3S) isomer: ~18 min.

Specification Sheet (Target)
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity (HPLC) > 98.5%Area %
Chiral Purity (ee) > 99.0%Chiral HPLC
Diastereomeric Ratio > 95:5 (Anti:Syn)HPLC/NMR
Residual Osmium < 10 ppmICP-MS
Residual Azide NegativeAgNO3 Test

Process Flow Diagram

Caption: Industrial unit operation flow. Critical safety controls required at Unit 3 (Azide handling).

References

  • Bennani, Y. L., & Sharpless, K. B. (1993).[3] Asymmetric synthesis of anti-(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. Tetrahedron Letters, 34(13), 2079–2082. Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol. Journal of the American Chemical Society, 110(22), 7538–7539. Link

  • Ojima, I., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron, 48(34), 6985-7012. Link

  • University of North Carolina (EHS). (2021). Standard Operating Procedure for Sodium Azide. Link

Sources

Technical Notes & Optimization

Troubleshooting

challenges in stereoselective synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

The following guide is structured as a specialized Technical Support Center for researchers working on the asymmetric synthesis of phenylisoserine derivatives. It prioritizes the specific challenges of accessing the (2R,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working on the asymmetric synthesis of phenylisoserine derivatives. It prioritizes the specific challenges of accessing the (2R,3R)-anti isomer, which presents distinct difficulties compared to the more common (2R,3S)-syn isomer found in Paclitaxel (Taxol).

Ticket ID: #AHPPA-2R3R-GUIDE Subject: Troubleshooting Stereoselective Routes for (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Stereochemical Alert

User Warning: Before proceeding, verify your target stereochemistry. The (2R,3R) isomer requested is the anti (or threo) diastereomer.

  • Target: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (Anti ).[1]

  • Common Confusion: The Paclitaxel (Taxol) C-13 side chain is the (2R,3S)-syn isomer.[1]

  • Implication: Standard Sharpless Asymmetric Aminohydroxylation (AA) on trans-cinnamates yields the syn product.[1] To access the (2R,3R) target, you must utilize Epoxide Ring Opening or

    
    -Lactam  routes with specific modifications.
    

Route Selection Decision Matrix

Use the following logic flow to determine the correct synthetic strategy for your specific constraints.

RouteSelection Start Start: Define Target Isomer IsomerCheck Target: (2R,3R)-Anti? Start->IsomerCheck SharplessAA Route A: Sharpless AA (Not Recommended for Anti) IsomerCheck->SharplessAA No (Target is Syn) EpoxideRoute Route B: Asymmetric Epoxidation + Ring Opening IsomerCheck->EpoxideRoute Yes (High Purity) LactamRoute Route C: u03b2-Lactam Synthesis (Ojima Protocol) IsomerCheck->LactamRoute Yes (Scalable) Inversion Requires C2-Inversion Step (Mitsunobu/Oxazoline) SharplessAA->Inversion To convert Syn to Anti TransEpoxide Requires Trans-Epoxide (Shi or Jacobsen) EpoxideRoute->TransEpoxide TransLactam Requires Trans-Lactam (Imine Condensation Control) LactamRoute->TransLactam

Figure 1: Synthetic decision tree. Direct Sharpless AA is inefficient for the (2R,3R) target as it requires an additional inversion step.

Module A: The Epoxide Ring-Opening Route

Best for: High enantiomeric excess (ee) and strict control of the anti stereochemistry.[1] Mechanism: Nucleophilic attack of azide on a trans-epoxide occurs with inversion of configuration.[1] Opening a (2S,3R)-epoxide at C3 yields the (2R,3R)-amine.[1]

Challenge: Regioselectivity (C3 vs. C2 Attack)

The nucleophile (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) can attack either carbon. For AHPPA, we require attack at C3  (benzylic position).[1]
ParameterC3 Attack (Desired)C2 Attack (Undesired)
Electronic Bias Favored (Benzylic stabilization of TS)Disfavored
Steric Bias Disfavored (Adjacent to Phenyl)Favored (Less hindered)
Resulting Isomer 3-amino-2-hydroxy (Isoserine)2-amino-3-hydroxy (Serine)
Troubleshooting Protocol: Optimizing Regiocontrol

Issue: "I am observing a mixture of regioisomers (C3:C2 ratio < 10:1)."

  • Catalyst Selection:

    • Do not rely on simple sodium azide in DMF.[1] This often leads to poor regioselectivity (approx. 3:1).[1]

    • Solution: Use Ti(O-iPr)4 or Al(O-iPr)3 as a Lewis acid catalyst.[1] The metal coordinates to the epoxide oxygen and the azide, directing attack to the more substituted (benzylic) position via a loose transition state that resembles a carbocation.

    • Reference: Caron, M., & Sharpless, K. B. (1985). J. Org.[1][2][3] Chem. (Ti-mediated opening).[1][4]

  • Solvent Effects:

    • Switch to non-polar solvents (Benzene/Toluene) if using Lewis acids.[1]

    • Avoid highly polar aprotic solvents (DMF/DMSO) which sequester the cation and promote ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -like attack at the less hindered C2 position.
      
  • Step-by-Step Workflow:

    • Step 1: Asymmetric Epoxidation of methyl cinnamate (trans).[1] Use Shi Epoxidation (Fructose-derived ketone) to generate the (2S,3R)-epoxide with high ee.[1]

    • Step 2: Ring opening.[1][2][4] Dissolve epoxide in THF. Add 2.0 equiv TMS-N3 and 0.2 equiv Al(O-iPr)3.[1] Heat to reflux.[1]

    • Step 3: Reduction. Hydrogenate the azide (

      
      , Pd/C) to yield the amine.
      

Module B: The -Lactam (Ojima) Route

Best for: Large-scale synthesis and coupling to the Baccatin III core (if making Taxol analogs).[1] Mechanism: Staudinger [2+2] cycloaddition of an imine and a ketene.[1]

Challenge: Diastereoselectivity (Cis vs. Trans Lactam)
  • Cis-Lactam: Hydrolyzes to (2R,3S)-Syn acid (Taxol side chain).[1]

  • Trans-Lactam: Hydrolyzes to (2R,3R)-Anti acid (Your target).[1]

Troubleshooting Protocol: Favoring the Trans-Lactam

Issue: "The reaction yields predominantly the cis-lactam."

  • Temperature Control:

    • Cis formation is kinetically favored (endo-attack).[1]

    • Trans formation is thermodynamically favored.[1]

    • Action: Conduct the reaction at higher temperatures (refluxing benzene/toluene) rather than

      
       to encourage equilibration to the trans isomer, or use specific bases that promote isomerization.
      
  • Order of Addition:

    • Slow addition of the acid chloride (ketene precursor) to the imine/base mixture at elevated temperature favors the trans isomer.

  • Base Selection:

    • Replace Triethylamine with more hindered bases if isomerization is required.[1]

    • Note: In many Staudinger reactions, the cis isomer is the major product. If you cannot force trans formation, you may need to isolate the cis-lactam and perform a base-catalyzed epimerization at C3 (alpha to the carbonyl) before hydrolysis.[1]

Module C: Sharpless AA (The Inversion Strategy)

Best for: When you only have access to standard AD-mix/AA reagents and need to correct the stereochemistry later.[1]

Challenge: The "Wrong" Diastereomer

Sharpless AA on trans-methyl cinnamate using (DHQ)2PHAL yields the (2R,3S)-syn product.

Troubleshooting Protocol: C2 Inversion

Issue: "I have the (2R,3S) syn-isomer, but I need (2R,3R)."

  • The Oxazoline Method (Internal Inversion):

    • Convert the (2R,3S)-amino alcohol into an oxazoline using thionyl chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) or an orthoester.
      
    • Hydrolysis of the oxazoline under acidic conditions attacks C2 with inversion of configuration.

    • Result: (2R,3S) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Oxazoline 
      
      
      
      (2R,3R)-Anti product.
    • Reference: This is a standard correction technique in Taxol side chain synthesis reviews (Ojima et al.).[1]

FAQ: Rapid Resolution

Q1: Can I use the Jacobsen Hydrolytic Kinetic Resolution (HKR) for this? A: Not easily. Jacobsen HKR works best on terminal epoxides.[1] Your substrate (cinnamate derivative) is an internal epoxide.[1] While possible with specific catalysts, asymmetric epoxidation (Shi or Jacobsen-Katsuki on the alkene) is generally preferred over resolution of the racemic internal epoxide.[1]

Q2: Which ligand gives the (2R) configuration at the C2-hydroxyl in Sharpless AA? A: For trans-cinnamates:

  • (DHQ)2PHAL (AD-mix-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) attacks the bottom face 
    
    
    
    (2R,3S).
  • (DHQD)2PHAL (AD-mix-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) attacks the top face 
    
    
    
    (2S,3R).
  • Correction: To get (2R,3R) directly via AA, you would theoretically need a cis-cinnamate (unstable/rare) or use the inversion protocol described in Module C.

Q3: How do I determine the ee% of my final amino acid? A: Do not run chiral HPLC on the free amino acid (zwitterionic).

  • Convert to the methyl ester.[1]

  • Acylate the amine (e.g., N-Benzoyl or N-Boc).[1]

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane/IPA (90:10).[1]

References

  • Sharpless AA Regioselectivity: Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters. Link[1]

  • Taxol Side Chain Synthesis Review: Ojima, I., et al. (1992). New and efficient approaches to the synthesis of the taxol C-13 side chain. Tetrahedron. Link

  • Epoxide Opening (Ti-Catalyzed): Caron, M., & Sharpless, K. B. (1985).[1] Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols.[1] Journal of Organic Chemistry. Link[1]

  • Shi Epoxidation: Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). An efficient catalytic asymmetric epoxidation method.[1][5] Journal of the American Chemical Society. Link

Sources

Optimization

Technical Support Center: Purification of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid Isomers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid and its stereoisomers. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid and its stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of chiral separation for this important class of β-amino acids. As structural analogues of natural α-amino acids, β-phenylalanine derivatives are crucial building blocks in medicinal chemistry, offering enhanced stability and unique conformational properties to peptide-based therapeutics.[1][2]

The purification of a specific stereoisomer, such as (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, from a racemic or diastereomeric mixture is a critical step that often presents significant challenges.[3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the two primary methods of purification: Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization.

Section 1: Chiral HPLC Separation

Chiral HPLC is a powerful technique for both analytical and preparative-scale separation of enantiomers and diastereomers.[4] However, achieving baseline resolution can be challenging.

Question: Why is my chiral HPLC resolution poor (Resolution, Rs < 1.5)?

Answer: Poor resolution is the most common issue in chiral chromatography. It stems from insufficient separation between the enantiomeric peaks. The cause can usually be traced back to one of three areas: the chiral stationary phase (CSP), the mobile phase composition, or analytical parameters.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the basis of chiral recognition.[5] An unsuitable CSP will not provide the necessary stereospecific interactions.

    • Explanation: For polar, zwitterionic molecules like underivatized amino acids, certain CSPs are more effective. Macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are often a first choice as they possess ionic groups and are compatible with a wide range of mobile phases suitable for polar compounds.[6][7] Polysaccharide-based CSPs are also widely used but may require derivatization of the amino acid to improve solubility in non-polar solvents.[6]

    • Solution:

      • If using a polysaccharide-based column with poor results, switch to a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC® T).[6]

      • Consult CSP selection guides from manufacturers, which provide recommendations based on the functional groups of your analyte.[8][9]

  • Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Explanation: Retention and selectivity on teicoplanin-based CSPs can exhibit a "U-shaped" profile with varying organic modifier concentrations.[6] This means that both increasing and decreasing the percentage of organic solvent can potentially improve resolution. Additives like formic acid or trifluoroacetic acid (TFA) are often required to control the ionization state of the amino and carboxylic acid groups, which is critical for consistent interaction.[6]

    • Solution:

      • Systematically vary the percentage of your organic modifier (e.g., methanol or acetonitrile) in the mobile phase. For instance, screen compositions from 70% to 99% organic.

      • Ensure a small amount of acid (e.g., 0.1% formic acid) is present in the mobile phase to suppress the deprotonation of the carboxylic acid.

      • For ionizable compounds, small changes in pH can dramatically alter retention, so ensure your mobile phase preparation is consistent.[10]

  • Column Overloading: Injecting too much sample onto the column leads to peak broadening and reduced resolution.[11]

    • Explanation: The chiral selector sites on the stationary phase can become saturated at high analyte concentrations, compromising the column's ability to differentiate between enantiomers.

    • Solution:

      • Perform a loading study. Sequentially inject decreasing amounts of your sample (e.g., 10 µL, 5 µL, 2 µL, 1 µL) until the peak shape and resolution stabilize.

      • If you need to process a larger amount of material, consider scaling up to a larger diameter preparative column.

Question: My peaks are tailing or showing significant broadening. What's wrong?

Answer: Peak tailing and broadening are typically caused by undesirable secondary interactions, kinetic issues, or problems with the HPLC system itself.[11]

Potential Causes & Step-by-Step Solutions:

  • Contamination: The column, guard column, or mobile phase may be contaminated.

    • Explanation: Particulates from the sample or mobile phase can block the column frit, leading to poor peak shape. Strongly retained impurities can also bind irreversibly to the stationary phase.

    • Solution:

      • Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter.

      • Replace your guard column, as it is designed to trap contaminants before they reach the main column.[11]

      • If the problem persists, flush the column with a strong, compatible solvent recommended by the manufacturer.

  • Extra-Column Effects: The issue may lie outside the column.

    • Explanation: Excessive tubing length or diameter between the column and the detector can cause peak broadening.[11]

    • Solution:

      • Minimize the length of all tubing, especially between the column outlet and the detector inlet.

      • Use tubing with a small internal diameter (e.g., 0.005 inches) appropriate for your flow rate.

  • Low Column Temperature:

    • Explanation: Mass transfer kinetics are often slower at lower temperatures, which can lead to broader peaks.

    • Solution:

      • Increase the column temperature using a column oven (e.g., to 30°C or 40°C). This can improve efficiency and sometimes selectivity.[11] Be sure not to exceed the column's maximum temperature limit.

Section 2: Diastereomeric Salt Crystallization

This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic compound and a chiral resolving agent.[12][13]

Question: I'm not getting any crystals, or an oil is precipitating out.

Answer: Failure to form a crystalline solid is a common hurdle in developing a diastereomeric resolution. This issue is almost always related to solvent selection and the level of supersaturation.

Potential Causes & Step-by-Step Solutions:

  • Poor Solvent Choice: The solubility of both diastereomeric salts may be too high or too low in the chosen solvent.

    • Explanation: The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other remains in solution.[12] This difference in solubility is the basis for the separation.[13]

    • Solution:

      • Conduct a systematic solvent screen. Use small vials to test the solubility of your diastereomeric salt mixture in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and water).

      • Try solvent/anti-solvent combinations. Dissolve the salt in a good solvent, then slowly add a poor solvent (an "anti-solvent") until turbidity persists. This can often induce crystallization.

      • The formation of an oil ("oiling out") suggests the supersaturation level is too high or the cooling was too rapid. Try using a more dilute solution or cooling the solution at a much slower rate.

  • Insufficient Supersaturation: Crystallization cannot occur if the solution is not supersaturated.

    • Explanation: A supersaturated solution contains more dissolved solute than can ordinarily be accommodated at that temperature. This thermodynamically unstable state is a prerequisite for crystal formation.

    • Solution:

      • If the solution is clear at room temperature, slowly evaporate the solvent to reduce the volume.

      • Cool the solution slowly. Start at room temperature and gradually lower it to 4°C, then to -20°C if necessary. Avoid crash cooling.

      • If you have a pure crystal of the desired diastereomer, add a tiny amount as a "seed crystal" to the supersaturated solution to initiate crystallization.[12]

Question: The diastereomeric excess (d.e.) of my crystallized salt is very low.

Answer: Low diastereomeric purity in the solid phase indicates that the crystallization process is not selective enough.

Potential Causes & Step-by-Step Solutions:

  • Unfavorable Ternary Phase Diagram: The diastereomers may form a solid solution or a eutectic.

    • Explanation: In some cases, the two diastereomers have very similar solubilities or can co-crystallize into the same crystal lattice (a solid solution), making separation by a single crystallization step inefficient.[14][15] The system's behavior is described by a ternary phase diagram (solute A, solute B, solvent).

    • Solution:

      • Perform a recrystallization. Dissolving the obtained crystals in a fresh portion of hot solvent and allowing them to re-crystallize can often significantly enhance the d.e.

      • Analyze the solid using techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to understand the solid-state behavior.[14]

  • Poor Choice of Resolving Agent: The structural match between the resolving agent and your target molecule may not be optimal for creating a large solubility difference between the diastereomers.

    • Explanation: The efficiency of a resolution is highly dependent on the chosen resolving agent. Factors like rigidity and the proximity of the chiral center to the interacting functional group are crucial.[14]

    • Solution:

      • Screen a different class of resolving agents. For an amino acid, if you are resolving via the carboxylic acid group using a chiral base, try resolving via the amino group (after N-protection) with a chiral acid.

      • Common resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[16]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for purifying stereoisomers of 3-amino-2-hydroxy-3-phenylpropanoic acid? The two most effective and widely used strategies are preparative Chiral HPLC and Diastereomeric Salt Crystallization.[3][13] Chiral HPLC physically separates the isomers on a chiral stationary phase, while crystallization separates them by converting them into diastereomeric salts with different solubilities.[3]

Q2: How do I decide whether to use Chiral HPLC or Diastereomeric Crystallization? The choice depends on the scale of your work and your specific goals. The following diagram and table summarize the decision-making process.

G start Start: Need to purify stereoisomers scale_q What is the required scale? start->scale_q hplc_path Analytical or Small Prep (< 1 g) scale_q->hplc_path < 1 g cryst_path Large Prep or Process Scale (> 1 g) scale_q->cryst_path > 1 g hplc_adv Advantages: - High Purity - Rapid Method Development - Broad Applicability hplc_path->hplc_adv cryst_adv Advantages: - Highly Scalable - Cost-Effective at Scale - Established Industrial Process cryst_path->cryst_adv

Caption: Decision workflow for purification method selection.

FeatureChiral HPLCDiastereomeric Salt Crystallization
Scale Analytical to gram-scaleGrams to multi-kilogram scale
Speed Faster method developmentSlower, more empirical optimization
Throughput Lower; often requires stacked injectionsHigher; batch processing
Purity Typically very high (>99% e.e. or d.e.)Variable; often requires recrystallization
Cost High initial column cost; high solvent useLower cost at scale; resolving agent can be recycled[12]

Q3: For diastereomeric crystallization of an amino acid, should I use a chiral acid or a chiral base as the resolving agent? Since 3-amino-2-hydroxy-3-phenylpropanoic acid is amphoteric (contains both an acidic -COOH group and a basic -NH2 group), you have two options:

  • React with a Chiral Base: Use a chiral amine (e.g., (R)-1-phenylethylamine, brucine) to form a diastereomeric salt with the carboxylic acid group.[16]

  • React with a Chiral Acid: Use a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid) to form a salt with the amino group.[13]

Often, one of the functional groups must be protected to prevent internal salt formation (zwitterion) and ensure a clean acid-base reaction with the resolving agent.[14] For example, you could protect the amine group (e.g., as a Boc or Cbz derivative) and then perform the resolution with a chiral base.

Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a separation method for the four stereoisomers of 3-amino-2-hydroxy-3-phenylpropanoic acid.

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A1 Select CSPs: 1. Macrocyclic Glycopeptide (Teicoplanin) 2. Polysaccharide (Cellulose-based) A2 Screen Mobile Phases: A: 90% MeOH / 10% H2O + 0.1% FA B: 90% ACN / 10% H2O + 0.1% FA A1->A2 A3 Run initial screens at 25°C A2->A3 B1 Identify best CSP/Mobile Phase combination A3->B1 B2 Optimize Organic Modifier % (e.g., 80%, 85%, 90%, 95%) B1->B2 B3 Optimize Temperature (e.g., 25°C, 35°C, 45°C) B2->B3 C1 Check Resolution (Rs > 1.5) B3->C1 C2 Confirm Robustness (small changes in flow/temp) C1->C2 C3 Final Method Established C2->C3

Caption: Workflow for Chiral HPLC Method Development.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of your isomer mixture at ~1 mg/mL in a suitable solvent (e.g., methanol).

  • Initial Screening:

    • Install a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[6]

    • Equilibrate the column with a mobile phase of 90:10 Methanol:Water with 0.1% Formic Acid at a flow rate of 1 mL/min.

    • Inject 5 µL of your sample and monitor via UV detection (e.g., at 220 nm).

    • Repeat the process using Acetonitrile as the organic modifier.

  • Optimization:

    • Based on the best initial result, systematically vary the percentage of the organic modifier to maximize the resolution between the critical pair of peaks.

    • Vary the column temperature (e.g., 25°C, 35°C) to see if it improves peak shape and resolution.

  • Finalization: Once baseline separation is achieved for all isomers, confirm the method's robustness by making small, deliberate changes to flow rate and composition to ensure stability.

Protocol 2: Diastereomeric Salt Crystallization

This protocol provides a general procedure for resolving a racemic mixture of N-protected 3-amino-2-hydroxy-3-phenylpropanoic acid using a chiral base.

Materials:

  • Racemic N-Benzoyl-3-amino-2-hydroxy-3-phenylpropanoic acid

  • (R)-(+)-1-Phenylethylamine (Resolving Agent)[16]

  • Methanol (Solvent)

  • Ethyl Acetate (Anti-solvent)

Step-by-Step Methodology:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the racemic N-protected amino acid in a minimum amount of warm methanol.

    • In a separate beaker, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in a small amount of methanol. The use of 0.5 equivalents ensures that only one enantiomer will precipitate as a salt, leaving the other in solution.

    • Slowly add the resolving agent solution to the amino acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool to room temperature. If no crystals form, slowly add ethyl acetate dropwise until the solution becomes slightly cloudy.

    • Let the flask stand undisturbed at room temperature for several hours, or overnight at 4°C, to allow for crystal growth.[12]

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/methanol mixture to remove the mother liquor containing the soluble diastereomer.[12]

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer:

    • Suspend the collected diastereomeric salt crystals in water and ethyl acetate.

    • Acidify the mixture with 1 M HCl to a pH of ~2. This will protonate the chiral amine, moving it into the aqueous layer, and leave the free N-protected amino acid in the ethyl acetate layer.

    • Separate the layers, and wash the organic layer with brine. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched N-protected amino acid.

  • Analysis:

    • Determine the diastereomeric excess of the crystallized salt and the enantiomeric excess of the final product using the chiral HPLC method developed in Protocol 1.

References
  • Taylor & Francis Online. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

  • PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

  • Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

  • PubMed. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • Max Planck Institute. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

  • Royal Society of Chemistry. (2015). Chiral resolution with frozen aqueous amino acids. [Link]

  • ACS Publications. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • ProQuest. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Using Amidine-Based and Bifunctional Organocatalysts. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Labmate Online. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubMed. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (2025). Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • ResearchGate. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. [Link]

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 3-Amino-2-hydroxy-3-phenylpropanoic Acid

Welcome to the technical support center for the resolution of racemic mixtures of 3-amino-2-hydroxy-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic mixtures of 3-amino-2-hydroxy-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of separating these critical enantiomers.

The Importance of Chiral Purity

3-Amino-2-hydroxy-3-phenylpropanoic acid, a derivative of phenylserine, is a vital chiral building block in the synthesis of numerous pharmaceuticals. The biological activity of these molecules is often stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, achieving high enantiomeric purity is a critical step in the drug development process. This guide will explore the common techniques for resolving this racemic mixture and address the challenges you may encounter.

Section 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely used and cost-effective method for separating enantiomers on a large scale. The principle involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[1][2] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][3]

Experimental Protocol: Resolution with L-Tartaric Acid
  • Reaction Setup: Dissolve the racemic 3-amino-2-hydroxy-3-phenylpropanoic acid in a suitable solvent, such as ethanol.

  • Addition of Resolving Agent: Add an equimolar amount of an enantiomerically pure resolving agent, like L-tartaric acid.[4]

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the free amino acid and remove the resolving agent.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or other suitable analytical techniques.

Troubleshooting Guide & FAQs

Q1: My yield of the desired diastereomeric salt is very low.

  • Possible Cause 1: Suboptimal Solvent Choice. The solubility of the diastereomeric salts is highly dependent on the solvent system.

    • Solution: Screen a variety of solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.

  • Possible Cause 2: Incorrect Stoichiometry. Using a non-stoichiometric amount of the resolving agent can lead to incomplete salt formation.

    • Solution: Ensure you are using an equimolar amount of the resolving agent. In some cases, a slight excess of the resolving agent may be beneficial.

  • Possible Cause 3: Rapid Cooling. Cooling the solution too quickly can lead to the formation of small, impure crystals or co-precipitation of both diastereomers.

    • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal growth.

Q2: The enantiomeric excess (e.e.) of my product is poor.

  • Possible Cause 1: Co-crystallization. The undesired diastereomer may be co-crystallizing with the desired one.

    • Solution: Recrystallize the diastereomeric salt from a suitable solvent to improve its purity.

  • Possible Cause 2: Racemization. The product may be racemizing under the experimental conditions.

    • Solution: Ensure that the conditions used for liberating the free amino acid from the salt are mild and do not induce racemization. Avoid high temperatures and extreme pH values.

  • Possible Cause 3: Ineffective Resolving Agent. The chosen resolving agent may not be effective for this particular racemic mixture.

    • Solution: Experiment with other commercially available resolving agents such as O,O'-dibenzoyltartaric acid (DBTA) or mandelic acid.[4]

Workflow Diagram

G cluster_0 Classical Resolution Workflow racemic_mixture Racemic 3-amino-2-hydroxy-3-phenylpropanoic acid dissolution Dissolve in Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble liberation Liberate Free Amino Acid less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for classical resolution.

Section 2: Enzymatic Resolution

Enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to resolve racemic mixtures. This method often proceeds under mild reaction conditions, minimizing the risk of racemization and side reactions.

Experimental Protocol: Lipase-Catalyzed Resolution
  • Substrate Preparation: Convert the racemic 3-amino-2-hydroxy-3-phenylpropanoic acid to a suitable ester derivative (e.g., methyl or ethyl ester).

  • Enzyme Selection: Choose a lipase with known stereoselectivity for the substrate.

  • Reaction Setup: Incubate the esterified substrate with the selected lipase in an appropriate buffer or organic solvent.

  • Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

  • Workup: Stop the reaction at the optimal point (typically around 50% conversion) and separate the unreacted ester from the hydrolyzed acid.

  • Hydrolysis: Hydrolyze the remaining ester to obtain the other enantiomer of the amino acid.

Troubleshooting Guide & FAQs

Q1: The enzyme shows low or no activity.

  • Possible Cause 1: Incorrect pH or Temperature. Enzymes have optimal pH and temperature ranges for their activity.

    • Solution: Consult the literature or the enzyme supplier's datasheet for the optimal conditions for the chosen lipase and adjust your reaction parameters accordingly.

  • Possible Cause 2: Enzyme Inhibition. Components of the reaction mixture, such as the solvent or impurities in the substrate, may be inhibiting the enzyme.[5]

    • Solution: Ensure the purity of your substrate and try different organic solvents or buffer systems. The use of fresh samples is also recommended.[6]

  • Possible Cause 3: Inactive Enzyme. The enzyme may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh batch of the enzyme and store it according to the manufacturer's instructions. Always check the expiration date.[6]

Q2: The enantioselectivity of the enzyme is poor.

  • Possible Cause 1: Suboptimal Enzyme Choice. Not all lipases will exhibit high enantioselectivity for a given substrate.

    • Solution: Screen a variety of commercially available lipases to identify the one with the highest E-value (enantiomeric ratio) for your substrate.

  • Possible Cause 2: Reaction Conditions. The enantioselectivity of an enzyme can be influenced by the reaction conditions.

    • Solution: Optimize the reaction temperature, solvent, and water content to enhance the enantioselectivity.

Data Summary Table
EnzymeSubstrateSolventTemp (°C)e.e. (%)Reference
Lipase from Candida antarctica (CAL-B)Ethyl esterToluene40>99Fictional Data
Lipase from Pseudomonas cepacia (PCL)Methyl esterHexane3095Fictional Data
Conceptual Diagram

G cluster_1 Enzymatic Resolution Concept racemic_ester Racemic Ester of 3-amino-2-hydroxy-3-phenylpropanoic acid reaction Enzymatic Hydrolysis racemic_ester->reaction enzyme Stereoselective Enzyme (e.g., Lipase) enzyme->reaction unreacted_ester Unreacted (S)-Ester reaction->unreacted_ester product_acid (R)-Acid reaction->product_acid separation Separation unreacted_ester->separation product_acid->separation hydrolysis Hydrolysis separation->hydrolysis r_enantiomer (R)-Enantiomer separation->r_enantiomer s_enantiomer (S)-Enantiomer hydrolysis->s_enantiomer

Caption: Principle of enzymatic resolution.

Section 3: Chromatographic Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7]

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase. For amino acids, polysaccharide-based CSPs or macrocyclic glycopeptide-based CSPs like teicoplanin are often effective.[8][9]

  • Mobile Phase Optimization: Develop an appropriate mobile phase. This typically consists of a mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffer.[7]

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase.

  • Detection: Use a suitable detector (e.g., UV) to monitor the elution of the enantiomers.

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Troubleshooting Guide & FAQs

Q1: I am not getting any separation of the enantiomers.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase. The chosen CSP may not be suitable for your analyte.

    • Solution: Screen different types of CSPs. For underivatized amino acids, macrocyclic glycopeptide-based columns are often a good starting point.[8]

  • Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase is crucial for achieving separation.

    • Solution: Systematically vary the type and concentration of the organic modifier and the pH and concentration of the buffer.

Q2: The resolution between the two enantiomer peaks is poor.

  • Possible Cause 1: Flow Rate is Too High. A high flow rate can lead to band broadening and reduced resolution.

    • Solution: Decrease the flow rate to allow for better equilibration between the analyte and the stationary phase.

  • Possible Cause 2: Column Temperature. Temperature can affect the interactions between the analyte and the CSP.

    • Solution: Optimize the column temperature. In some cases, sub-ambient temperatures can improve resolution.

Chiral HPLC Troubleshooting Diagram

G cluster_2 Chiral HPLC Troubleshooting no_separation No Separation wrong_csp Inappropriate CSP no_separation->wrong_csp bad_mobile_phase Suboptimal Mobile Phase no_separation->bad_mobile_phase poor_resolution Poor Resolution high_flow High Flow Rate poor_resolution->high_flow bad_temp Suboptimal Temperature poor_resolution->bad_temp

Caption: Common issues in chiral HPLC.

References

  • Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-7. [Link]

  • Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1626, 461376. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. [Link]

  • Hossain, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205. [Link]

  • Reddit. (2018). Why is using a racemic resolving agent a bad idea when trying to isolate enantiomers? r/chemistry. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Ilisz, I., et al. (2005). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Journal of Chromatography A, 1069(1), 103-113. [Link]

  • Tiyaboonchai, W., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3929. [Link]

  • Google Patents. (2012). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • ResearchGate. (2003). Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. [Link]

  • PubMed. (1996). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. [Link]

  • Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid? [Link]

  • Forró, E., & Fülöp, F. (2012). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 17(9), 10356-10371. [Link]

  • ResearchGate. (2019). Enzyme activity not working? [Link]

  • ResearchGate. (2018). Diastereomeric resolution of 3‐chloromandelic acid with threo‐(1 S ,2 S )‐2‐amino‐ l ‐ p ‐nitrophenyl‐1,3‐propanediol. [Link]

Sources

Optimization

side reactions in the synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid derivatives

Ticket #: AHPPA-SYN-001 Status: Open Subject: Technical Guide: Troubleshooting Side Reactions in (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid Synthesis Assigned To: Senior Application Scientist Executive Summary (2R,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: AHPPA-SYN-001 Status: Open Subject: Technical Guide: Troubleshooting Side Reactions in (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid Synthesis Assigned To: Senior Application Scientist

Executive Summary

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA) is the critical chiral pharmacophore found in HIV protease inhibitors (e.g., Saquinavir) and aminopeptidase inhibitors (e.g., Bestatin). Its synthesis is fraught with three primary failure modes: Regiochemical scrambling (C2 vs. C3 functionalization), Stereochemical leakage (diastereomer formation), and Heterocyclic entrapment (unintended oxazolidinone formation).

This guide provides a self-validating troubleshooting framework for the two most prevalent synthetic routes: Sharpless Asymmetric Aminohydroxylation (AA) and Epoxide Ring Opening .

Module 1: The Sharpless Asymmetric Aminohydroxylation (AA) Route

Primary Challenge: Regioselectivity Reversal and Ligand Control.[1][2]

The AA reaction is the most direct route but is notorious for yielding the wrong regioisomer (2-amino-3-hydroxy vs. 3-amino-2-hydroxy) depending on the ligand class used.

Critical Troubleshooting: Regioselectivity

User Issue: "I am isolating the isoserine derivative (2-amino-3-hydroxy) instead of the desired phenylserine (3-amino-2-hydroxy)."

Root Cause Analysis: The regioselectivity in the AA reaction of cinnamates is ligand-controlled.[2]

  • (DHQ)₂PHAL (Phthalazine core) ligands preferentially direct nitrogen to the β-carbon (C3), favoring the isoserine product (often undesired for AHPPA).

  • (DHQ)₂AQN (Anthraquinone core) ligands reverse this preference, directing nitrogen to the α-carbon (C2), favoring the phenylserine (AHPPA precursor) scaffold.

Corrective Protocol:

  • Switch Ligand Class: Immediately replace PHAL ligands with AQN ligands.

  • Solvent Modification: Ensure a 1:1 n-propanol/water mix. Higher alcohol content can stabilize the active osmium species but may slow hydrolysis.

Visualizing the Regio-Divergence

The following diagram illustrates the decision matrix for ligand selection based on the desired regioisomer.

Sharpless_Regio Start Start: Cinnamate Ester Osmium Os(VIII) Catalyst Cycle Start->Osmium Ligand_PHAL Ligand: (DHQ)2-PHAL Osmium->Ligand_PHAL Complexation Ligand_AQN Ligand: (DHQ)2-AQN Osmium->Ligand_AQN Complexation Path_Iso N-attack at C3 (Beta) Ligand_PHAL->Path_Iso Steric Control Path_Phenyl N-attack at C2 (Alpha) Ligand_AQN->Path_Phenyl Electronic/Pocket Control Product_Iso Product: Isoserine (Wrong Regioisomer) Path_Iso->Product_Iso Product_AHPPA Product: Phenylserine (AHPPA Precursor) Path_Phenyl->Product_AHPPA

Caption: Figure 1. Ligand-dependent regioselectivity in Sharpless Aminohydroxylation. AQN ligands are required for AHPPA synthesis.

Side Reaction: The Bis-Glycolate Trap

User Issue: "My enantiomeric excess (ee) is dropping as conversion increases." Mechanism: The re-oxidized Os(VI) species can undergo a second cycloaddition with the alkene before hydrolysis, forming a bis(azaglycolate) osmium complex.[2] This second cycle is less enantioselective.[2] Solution:

  • Increase Water Concentration: Promotes rapid hydrolysis of the mono-glycolate species, freeing the catalyst before it re-reacts.

  • Lower Substrate Concentration: Run dilute (0.1 M or less) to minimize second-cycle kinetics.

Module 2: Epoxide Ring Opening Route

Primary Challenge: C2 vs. C3 Attack and Stereochemical Inversion.

This route typically involves the epoxidation of cinnamyl alcohol followed by ring opening with an azide (or nitrogen equivalent).

Data Table: Regioselectivity in Epoxide Opening

The attack site of the azide nucleophile is heavily dependent on the reaction environment (Lewis Acid vs. Base).

ConditionNucleophileDominant Attack SiteProduct OutcomeMechanism
Basic / Neutral NaN₃ / NH₄ClC3 (Benzylic) Wrong Regioisomer S_N2 (Steric/Electronic mix)
Lewis Acid TMSN₃ / Ti(OiPr)₄C3 (Benzylic) Wrong Regioisomer Activated Benzylic Cation character
Chelation Control NaN₃ / Mg(ClO₄)₂C3 (Benzylic) Wrong Regioisomer Benzylic activation
Payne Rearrangement Base (OH-)C1 (Terminal) Isomerization Epoxide migration

Technical Insight: Direct opening of 2,3-epoxy-3-phenylpropanoates often fails to yield the 3-amino-2-hydroxy system directly because the benzylic position (C3) is electronically activated, drawing the nucleophile there. Workaround: To get the AHPPA core (3-amino), one often must synthesize the C3-azido intermediate (via benzylic attack) and then invert the C2-hydroxyl stereochemistry later, OR use a specific catalyst that forces C2 attack (rare). Standard Protocol: Accept C3 attack


 Obtain 3-azido-2-hydroxy 

Reduce Azide to Amine. This actually yields the AHPPA connectivity. The risk here is Stereochemistry .

Stereochemical Check:

  • Epoxide Opening is Anti-selective (Inversion).

  • To get (2R,3R) [Syn relationship], you must start with a Trans-epoxide (giving Anti product) and then perform a second inversion (e.g., Mitsunobu on the alcohol) OR start with a Cis-epoxide .

Module 3: The "Oxazolidinone Trap" & Retro-Aldol

Primary Challenge: Stability of the core during deprotection.

Issue: Oxazolidinone Formation

During the synthesis, particularly if using carbamate-protected amines (Boc/Cbz) and adjacent hydroxyls, the molecule can cyclize to form a 2-oxazolidinone.

  • Pros: Protects both functional groups.

  • Cons: Extremely stable. Hydrolysis requires harsh conditions that cause racemization.[3]

Troubleshooting Protocol: Safe Hydrolysis If you unintentionally form the oxazolidinone (confirmed by IR signal ~1750 cm⁻¹) and need to open it:

  • Avoid: NaOH/Reflux (Causes epimerization at C2).

  • Use: LiOH / H₂O₂ (Lithium Hydroperoxide).

    • Why: The hydroperoxide anion is more nucleophilic than hydroxide (alpha-effect) but less basic, cleaving the carbamate without abstracting the alpha-proton.

Issue: Retro-Aldol Reaction

Symptom: Loss of product mass; appearance of benzaldehyde in crude NMR. Trigger: Heating the free amino-alcohol (or beta-hydroxy acid) in strong base. Prevention:

  • Keep pH < 11 during workups.

  • Avoid high-temperature distillations of the free base.

Visualizing the Stability Pathways

Stability_Tree State_AHPPA Target: (2R,3R)-AHPPA Derivative Condition_Base Condition: Strong Base / Heat State_AHPPA->Condition_Base Condition_Phosgene Condition: Carbonyl Source (CDI/Phosgene/Urea) State_AHPPA->Condition_Phosgene Side_Retro Side Reaction: Retro-Aldol (Cleavage to Benzaldehyde + Glycine) Condition_Base->Side_Retro Thermodynamic Breakdown Side_Oxaz Side Reaction: Oxazolidinone (Cyclic Dead-End) Condition_Phosgene->Side_Oxaz Cyclization Remedy_Oxaz Remedy: LiOH / H2O2 Hydrolysis Side_Oxaz->Remedy_Oxaz Rescue Protocol Remedy_Oxaz->State_AHPPA Restores Open Chain

Caption: Figure 2. Stability profile of AHPPA derivatives. Avoidance of retro-aldol conditions is critical during scale-up.

References

  • Sharpless Asymmetric Aminohydroxylation (Regioselectivity)

    • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[1][2] Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.

  • Oxazolidinone Hydrolysis (LiOOH Method)

    • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
  • Epoxide Ring Opening Regioselectivity

    • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.
  • AHPPA Synthesis Overview

    • Kearney, T., et al. (1998). Synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. The Journal of Organic Chemistry, 63(1), 196-200.

Sources

Troubleshooting

Chiral Purity Assurance Center: Troubleshooting Epimerization in Amino Acid Synthesis

Welcome to the Technical Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

You are encountering epimerization —the partial inversion of a stereocenter (typically the


-carbon) leading to a loss of enantiomeric excess (

). In chiral amino acid synthesis and peptide coupling, this is often the difference between a bioactive drug candidate and an inert (or toxic) impurity.

This guide is not a generic textbook summary. It is a diagnostic system designed to isolate the root cause of your chirality loss—whether it be oxazolone formation , direct enolization , or base-mediated abstraction —and provide immediate, corrective protocols.

Module 1: Diagnostic & Detection

Q: I see a split peak in my LC-MS. How do I confirm it is an epimer and not a structural impurity?

A: Standard C18 columns often fail to separate enantiomers. You must derivatize. Structural impurities usually have different masses or significantly different retention times. Epimers (D vs L) have identical masses and nearly identical physical properties in an achiral environment. To confirm epimerization, you must create a diastereomeric environment.

The Solution: Marfey’s Analysis (FDAA) Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amino group to form diastereomers.[1] These can be separated on a standard C18 column with high resolution.

Protocol 1: Marfey’s Analysis for Chiral Determination

Use this to calculate your exact % D-isomer content.

  • Sample Prep: Place

    
     of your amino acid sample (
    
    
    
    in water) into a microcentrifuge tube.
  • Derivatization: Add

    
     of 1% Marfey’s Reagent  (in acetone) and 
    
    
    
    of
    
    
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes . (Do not overheat; FDAA is thermally sensitive).

  • Quenching: Add

    
     of 
    
    
    
    
    
    to stop the reaction. Dilute with
    
    
    HPLC mobile phase.
  • Analysis: Inject onto a C18 column.

    • Mobile Phase: Linear gradient of Acetonitrile in

      
       TFA/Water.
      
    • Detection: UV at 340 nm (The DNP chromophore is highly distinct).

    • Result: The L-L diastereomer typically elutes before the L-D diastereomer (depending on hydrophobicity).

Module 2: The Coupling Crisis (Oxazolone Formation)

Q: My starting material is 99% pure, but the product is only 85% ee. Why is the coupling step destroying chirality?

A: You are likely generating an Oxazolone intermediate. During carboxyl activation (using carbodiimides like DCC or DIC), the highly reactive O-acylisourea intermediate can cyclize intramolecularly to form a 5(4H)-oxazolone .[2] The C-4 proton of the oxazolone is highly acidic and easily abstracted by weak bases, leading to rapid equilibration between L- and D-forms.

The Fix: Intercept the Intermediate. You must use an additive (Oxyma Pure or HOAt) that reacts with the O-acylisourea faster than the oxazolone can form.

Visualization: The Race Against Racemization

The following diagram illustrates the competition between the safe additive pathway and the dangerous oxazolone pathway.

OxazoloneMechanism AA Protected Amino Acid (COOH) O_Acyl O-Acylisourea (Highly Reactive) AA->O_Acyl + DIC/DCC Oxazolone 5(4H)-Oxazolone (Racemization Prone) O_Acyl->Oxazolone Slow Cyclization (No Additive) ActiveEster Active Ester (Oxyma/OBt) O_Acyl->ActiveEster + Oxyma/HOAt (Fast Interception) Product_DL Racemic Peptide (DL-Mix) Oxazolone->Product_DL + Amine (Racemized) Product_L Pure L-Peptide ActiveEster->Product_L + Amine (Clean Coupling)

Caption: The "Safe Pathway" (Green) uses additives to intercept the O-acylisourea before it cyclizes into the racemization-prone Oxazolone (Yellow/Red pathway).

Module 3: Reagent & Base Selection

Q: I am using HATU with DIPEA, but I still see epimerization. Isn't HATU the "gold standard"?

A: HATU is powerful, but it cannot save you from bad base chemistry. While HATU (and HBTU) are fast, they are uronium/guanidinium salts. If you use a strong, unhindered base like Triethylamine (TEA) or even DIPEA in excess, you risk direct proton abstraction from the


-carbon of the activated amino acid.

Furthermore, if you pre-activate for too long, the base will racemize the active ester before the amine nucleophile arrives.

Comparative Data: Coupling Cocktails
Coupling ReagentAdditiveBase RecommendationRisk LevelBest Use Case
DIC Oxyma Pure None (or minimal TMP)Lowest Cysteine, Histidine, and fragment condensation.
DIC HOAt NoneLowDifficult sequences; steric bulk.
HATU HOAt (optional)TMP (Collidine) MediumRapid automated synthesis; non-sensitive residues.
HBTU/TBTU HOBtDIPEAHigh Standard, robust amino acids (Ala, Gly, Leu).
DCC NoneTEACritical Avoid. High risk of oxazolone formation.
Protocol 2: The "Safe Mode" Coupling (Low Epimerization)

Use this protocol for Cysteine (Cys), Histidine (His), or Phenylglycine (Phg).

  • Dissolve: AA (1.0 eq) and Oxyma Pure (1.0 eq) in DMF/DCM (1:1).

    • Why DCM? Lower polarity solvents suppress charge separation, reducing racemization rates compared to pure DMF.

  • Activate: Add DIC (1.0 eq).

  • Time: Stir for exactly 2 minutes at

    
    .
    
    • Critical: Do NOT pre-activate for

      
       mins. Long activation times allow the active ester to degrade or racemize.
      
  • Couple: Add the amine component immediately.

  • Base: If the amine is a salt (e.g., HCl salt), add TMP (2,4,6-Trimethylpyridine) (1.0 eq) instead of DIPEA.

    • Why TMP? It is sterically hindered and weaker (

      
      ) than DIPEA (
      
      
      
      ), sufficient to neutralize the salt but too weak to abstract the
      
      
      -proton.

Module 4: Advanced Troubleshooting Flowchart

Use this logic flow to determine your next experimental move.

Troubleshooting Start Epimerization Detected CheckAA Is the AA Cys, His, or Ser? Start->CheckAA YesSensitive Yes CheckAA->YesSensitive Sensitive NoStandard No CheckAA->NoStandard Robust ChangeBase Switch Base to TMP (Collidine) Use Oxyma/DIC YesSensitive->ChangeBase CheckBase Are you using TEA or excess DIPEA? NoStandard->CheckBase YesBadBase Yes CheckBase->YesBadBase NoGoodBase No CheckBase->NoGoodBase ReduceBase Reduce Base Eq. Switch to DIPEA (Max 2.0 eq) YesBadBase->ReduceBase CheckTemp Is reaction T > 25°C? NoGoodBase->CheckTemp YesHot Yes CheckTemp->YesHot NoCool No CheckTemp->NoCool CoolDown Cool to 0°C during activation YesHot->CoolDown CheckProtect Check Protecting Group (Urethane vs Acyl) NoCool->CheckProtect FixProtect Ensure Urethane (Fmoc/Boc) on N-terminus CheckProtect->FixProtect

Caption: Logical decision tree for isolating the source of chirality loss.

FAQ: Specific "Edge Case" Scenarios

Q: I am coupling an N-methylated amino acid. Why is it racemizing? It has no NH to form an oxazolone.

A: While it cannot form a standard oxazolone,


-methyl amino acids are prone to racemization via oxazolium salts  or direct enolization because the 

-methyl group eliminates the hydrogen bond stabilization that usually protects the active ester.
  • Fix: Use HATU/HOAt with TMP . The HOAt "aza" nitrogen provides additional chelation stabilization that HOBt lacks.

Q: Does the Fmoc deprotection step cause epimerization?

A: Yes, specifically for Cysteine and Histidine . The standard 20% Piperidine in DMF is a strong base environment.

  • Fix: Use Piperazine (5%) with HOBt (0.1 M) in DMF for deprotection. The HOBt acts as an acidic buffer to suppress the formation of the carbanion intermediate while allowing Fmoc removal.

References

  • Marfey, P. (1984).[3] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][3] Carlsberg Research Communications.[3]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[4] A new efficient peptide coupling additive.[5][6] Journal of the American Chemical Society.[7]

  • Palasek, S. A., et al. (2007). Limiting racemization in peptide synthesis with the use of 2,4,6-trimethylpyridine (collidine).[8] Journal of Peptide Science.

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][5][9][10][11][12][13][14][15][16]

Sources

Optimization

overcoming low yield in the synthesis of Taxol side chain precursors

The following guide is structured as a Technical Support Center for the synthesis of the Taxol (Paclitaxel) C-13 side chain ( -benzoyl-(2R,3S)-3-phenylisoserine) and its subsequent coupling. Status: Operational | Tier: L...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the synthesis of the Taxol (Paclitaxel) C-13 side chain (


-benzoyl-(2R,3S)-3-phenylisoserine) and its subsequent coupling.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Topic: Overcoming Low Yield in Precursor Synthesis and Baccatin III Coupling

Triage: Where is your yield loss occurring?

Before optimizing, identify the specific bottleneck in your workflow. The synthesis of the Taxol side chain generally follows the Ojima


-Lactam method  (Industry Standard) or the Sharpless Asymmetric Aminohydroxylation (AA) .
SymptomProbable CauseModule
Wrong Diastereomer (High trans content in

-lactam)
Thermodynamic equilibration during Staudinger cycloaddition.Module 1
Low Enantiomeric Excess (ee) Inefficient chiral auxiliary or failed kinetic resolution.Module 2
No Coupling / Low Conversion Steric hindrance at C-13 of Baccatin III; inactive lactam.Module 3
Decomposition of Baccatin Core Base sensitivity (C-7 epimerization) or harsh deprotection.Module 3

Module 1: Optimizing the -Lactam (Staudinger Reaction)

The Objective: Synthesis of (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone (The Ojima Lactam). The Problem: The Staudinger cycloaddition often yields the thermodynamically stable trans-isomer rather than the required cis-isomer, or suffers from low chemical yield due to imine hydrolysis.

Troubleshooting Protocol

Issue 1: High trans-isomer ratio.

  • Root Cause: The reaction temperature is too high, allowing the zwitterionic intermediate to isomerize before ring closure.

  • Solution:

    • Temperature Control: Maintain reaction at -78°C during the addition of the ketene generator (acid chloride).

    • Base Selection: Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) or LiHMDS . Stronger, bulkier bases can favor the kinetic cis product.

    • Addition Rate: Add the acid chloride very slowly (syringe pump over 1-2 hours). Rapid addition causes local exotherms.

Issue 2: Low Chemical Yield (Imine Hydrolysis).

  • Root Cause: Moisture in the solvent or reagents hydrolyzes the sensitive imine starting material.

  • Solution:

    • Self-Validating Step: Pre-dry all dichloromethane (DCM) over CaH

      
       and distill. Verify imine formation by NMR (characteristic singlet ~8.3-8.5 ppm) before cooling to -78°C. If the imine signal is weak, do not proceed.
      
Visualization: The Staudinger Logic Flow

StaudingerOptimization Start Start: Imine + Acid Chloride CheckTemp Check Temp (-78°C?) Start->CheckTemp AddBase Add Base (Slow Addition) CheckTemp->AddBase Yes ThermoPath Isomerization CheckTemp->ThermoPath No (> -40°C) Intermediate Zwitterionic Intermediate AddBase->Intermediate KineticPath Fast Ring Closure Intermediate->KineticPath Kinetic Control Intermediate->ThermoPath Thermodynamic Control CisLactam Cis-Lactam (Desired) KineticPath->CisLactam TransLactam Trans-Lactam (Waste) ThermoPath->TransLactam

Caption: Decision pathway for maximizing cis-selectivity in Staudinger cycloaddition. Temperature is the critical control point.

Module 2: Enantiopurity & Kinetic Resolution

If you are unable to use chiral auxiliaries (like Evans' oxazolidinones) and are synthesizing racemic


-lactams, you must resolve them.

The Problem: Lipase resolution is slow (<30% conversion) or has low E-values (selectivity).

Optimization Guide

Protocol: Lipase-Mediated Resolution

  • Enzyme: Pseudomonas cepacia (PCL) or Candida antarctica Lipase B (CAL-B).[1]

  • Solvent: Use diisopropyl ether or MTBE . Avoid polar solvents like DMSO, which strip the essential water layer from the enzyme surface.

  • Temperature: Run at 30-40°C . Higher temperatures denature the enzyme; lower temps slow the kinetics drastically.

ParameterRecommendationWhy?
Acyl Donor Vinyl AcetateIrreversible acylation (tautomerizes to acetaldehyde), driving equilibrium forward.
Water Activity

Essential for enzyme flexibility but too much causes hydrolysis of the lactam ring.
Stop Point 48-50% ConversionDo not push beyond 50%. The ee of the remaining substrate drops rapidly after 50% conversion.

Module 3: Coupling to Baccatin III (The Critical Bottleneck)

The Objective: Esterification of C-13 hydroxyl of 7-TES-baccatin III with the protected ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-lactam.
The Problem:  The C-13 hydroxyl is sterically hindered (concave face of the taxane core). Standard DCC/DMAP couplings often fail or yield <50%.
The Solution: Alkoxide-Induced Ring Opening

Do not use standard esterification. Use the Ojima-Holton Coupling method, which relies on the nucleophilic attack of the Baccatin C-13 alkoxide onto the


-lactam.

Detailed Protocol:

  • Preparation: Dry 7-TES-baccatin III and the

    
    -benzoyl-
    
    
    
    -lactam (3-4 equivalents) under high vacuum for 2 hours.
  • Solvent: Dissolve in anhydrous THF (0.1 M).

  • Base Addition (Critical):

    • Cool to -40°C .

    • Add LiHMDS (Lithium bis(trimethylsilyl)amide) or NaHMDS dropwise.

    • Stoichiometry: Use 1.1 eq relative to Baccatin. Excess base causes epimerization at C-7.

  • Reaction: Stir at -40°C for 1 hour, then warm to 0°C.

  • Quench: Quench with saturated NH

    
    Cl immediately upon disappearance of Baccatin III (monitor by TLC).
    

Why this works: The base deprotonates the C-13 hydroxyl. The resulting alkoxide is a potent nucleophile that attacks the carbonyl of the


-lactam, opening the ring and forming the ester bond and the C-3' amine in one step.
Visualization: Coupling Mechanism & Failure Points

CouplingWorkflow Baccatin 7-TES-Baccatin III Base LiHMDS (-40°C) Baccatin->Base Alkoxide C-13 Alkoxide Base->Alkoxide Deprotonation SideRxn C-7 Epimerization Base->SideRxn If T > 0°C or Excess Base Complex Transition State Alkoxide->Complex + Lactam Lactam N-Benzoyl-β-Lactam Lactam->Complex Product Protected Taxol Complex->Product Ring Opening

Caption: The Ojima-Holton coupling relies on generating a specific alkoxide. Excess base or heat leads to C-7 epimerization.

FAQ: Rapid Troubleshooting

Q: My coupling reaction turns dark brown/black. A: This indicates decomposition of the taxane core, likely due to base concentration . If using NaH, switch to LiHMDS or LHMDS. Sodium hydride is often too harsh and difficult to dose accurately on small scales. Ensure your THF is peroxide-free.

Q: I see the product on TLC, but I lose it during workup. A: The side chain amino group can make the molecule amphoteric. Ensure your quench is buffered (NH


Cl). Avoid strong acid washes which can cleave the silyl protecting groups (TES) at C-7 prematurely, leading to a more polar, water-soluble byproduct.

Q: The


-lactam is not reacting with the Baccatin. 
A:  Check the protection on the 

-lactam nitrogen. If you are using an

-Boc lactam, the coupling is slower than with an

-Benzoyl lactam. The electron-withdrawing benzoyl group activates the lactam ring toward nucleophilic attack.

References

  • Ojima, I., et al. (1992).[2] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of

    
    -lactam synthon method." Tetrahedron, 48(34), 6985–7012.[2] 
    
  • Holton, R. A., et al. (1994). "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society, 116(4), 1599–1600.

  • Li, G., & Sharpless, K. B. (1996).[3] "Catalytic asymmetric aminohydroxylation provides a short taxol side-chain synthesis."[3][4] Acta Chemica Scandinavica, 50, 649–651.[3]

  • Brieva, R., et al. (1993). "Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenyl

    
    -lactam derivatives." The Journal of Organic Chemistry, 58(5), 1068–1075. 
    

Sources

Troubleshooting

optimizing HPLC separation of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid diastereomers

Topic: High-Performance Liquid Chromatography (HPLC) separation of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA) diastereomers. Welcome to the AHPPA Separation Support Hub Current Status: Operational Role: Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) separation of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA) diastereomers.

Welcome to the AHPPA Separation Support Hub

Current Status: Operational Role: Senior Application Scientist Case ID: AHPPA-ISO-SEP-001

You are likely working with (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid , a critical chiral building block often associated with the side chain of Paclitaxel (Taxol) or HIV protease inhibitors like KNI-272.

This molecule presents a "perfect storm" of separation challenges:

  • Zwitterionic Nature: It contains both a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ).
  • Dual Chirality: With two stereocenters (C2 and C3), you face four potential isomers: the enantiomeric pair (2R,3R)/(2S,3S) and the diastereomeric pair (2R,3S)/(2S,3R).

  • Detection Limits: The phenyl ring provides UV absorbance, but it is often weak compared to derivatized forms.

This guide is structured to troubleshoot and optimize your separation based on your specific purity requirements.

Quick Diagnostic: Which Method Do You Need?

Before proceeding, identify your separation goal using the logic flow below.

MethodSelection Start START: Define Separation Goal Goal What are you separating? Start->Goal DiastOnly Diastereomers Only (Syn vs. Anti) (2R,3R) vs (2S,3R) Goal->DiastOnly Enant Enantiomers Required (2R,3R) vs (2S,3S) Goal->Enant Trace Trace Impurity / Biological Matrix (High Sensitivity Needed) Goal->Trace MethodA METHOD A: Achiral RP-HPLC (C18 / Phenyl-Hexyl) DiastOnly->MethodA Physical properties differ MethodB METHOD B: Crown Ether CSP (Crownpak CR+) Enant->MethodB Direct Chiral Res. MethodC METHOD C: Marfey's Derivatization (FDAA + C18) Trace->MethodC Fluorescence/UV Boost MethodA->MethodB If resolution < 1.5

Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on isomer targets.

Module 1: Direct Chiral Separation (The "Gold Standard")

Best for: Simultaneous separation of all four stereoisomers without derivatization.

For


-amino acids and phenylisoserines, Crown Ether  columns are superior to polysaccharide columns (AD/OD) because they specifically complex with the free primary ammonium group (

).
Recommended Protocol
  • Column: Crownpak CR(+) (Daicel) or ChiroSil RCA(+) (Regis).

  • Mobile Phase: Perchloric Acid (

    
    ) is mandatory for peak shape.
    
  • Temperature: Low temperature (

    
    ) enhances the complexation thermodynamics.
    

Standard Operating Procedure (SOP):

Parameter Setting Mechanism

| Mobile Phase | pH 1.0 to 2.0 aqueous


 | Protonates amine to 

for crown ether inclusion. | | Modifier | 0% to 15% Methanol (Max) | High organic content disrupts the inclusion complex. | | Flow Rate | 0.4 - 0.5 mL/min | Slower flow improves mass transfer in ligand exchange. | | Detection | UV 210 nm or 254 nm | 210 nm is more sensitive for the carboxyl group; 254 nm for phenyl. |

Critical Warning: Do not use amine modifiers (TEA, DEA) or high pH (>3.0) on Crown Ether columns.[1][2][3] It will neutralize the analyte, destroying retention and potentially damaging the silica packing [1, 2].

Module 2: Indirect Separation (Marfey's Reagent)

Best for: High-sensitivity detection and resolving difficult enantiomers on standard C18 equipment.

If you lack a chiral column, you must derivatize. Marfey’s Reagent (FDAA) reacts with the amine to convert enantiomers into diastereomers, which separate easily on a C18 column due to intramolecular H-bonding differences [3, 4].

The Marfey's Protocol
  • Derivatization:

    • Mix

      
       sample (
      
      
      
      ) +
      
      
      FDAA (1% in acetone) +
      
      
      
      
      (1M).
    • Heat at

      
       for 60 minutes.
      
    • Quench: Add

      
       2M HCl to stop the reaction and protonate the derivative.
      
  • Separation (C18):

    • Column: C18 (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex),

      
      .
      
    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 10% B to 60% B over 45 minutes.

Elution Logic: The FDAA-D-isomer typically elutes after the FDAA-L-isomer because of stronger intramolecular hydrogen bonding, which increases hydrophobicity [4].

Marfeys Rxn Reaction (AHPPA + FDAA) pH 8.0, 40°C Quench Quench (Add HCl) Stop Rxn Rxn->Quench Sep HPLC Separation (C18 Column) Quench->Sep Result Result: L-L (Early) L-D (Late) Sep->Result

Figure 2: Workflow for Marfey's Reagent derivatization.

Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing significantly on the C18 column. Why?

Diagnosis: Silanol interactions. The free amine in AHPPA interacts with residual silanols on the silica support. Corrective Action:

  • Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase. This masks the silanols and forms a hydrophobic ion pair with the amine.

  • Column Choice: Switch to a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini) which is resistant to high pH, allowing you to run at pH 9.5 (where the amine is neutral) if needed, though low pH is usually better for AHPPA stability.

Q2: I can separate the (2R,3R) from (2S,3R) [Diastereomers], but the enantiomers co-elute.

Diagnosis: This is expected on achiral phases. Diastereomers have different physical properties (boiling point, polarity), so they separate on C18. Enantiomers do not. Corrective Action:

  • Immediate Fix: Switch to Method B (Crown Ether) .

  • Alternative: If you must use C18, add a chiral mobile phase additive like sulfated

    
    -cyclodextrin or Copper(II)-L-phenylalanine (Ligand Exchange) to the mobile phase [5].
    
Q3: The retention time is shifting between runs.

Diagnosis: Temperature fluctuations or equilibration issues. Corrective Action:

  • Crown ether columns are highly temperature-sensitive. Ensure your column oven is stable

    
    .
    
  • If using ion-pairing agents (TFA/HFBA), the column requires longer equilibration (approx. 20–30 column volumes) compared to simple buffers.

References
  • Daicel Corporation. Instruction Manual for CROWNPAK CR(+)/CR(-). Separation of Amino Acids.[1][4][5][6][7][8][9][10][11][12][13] Link

  • Hyun, M. H. (2009).

    
    -homoamino acids using crown ether-based chiral stationary phase.[14][15] Journal of Separation Science. 
    
  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Thermo Fisher Scientific. FDAA, Marfey's Reagent Product Information. Protocol for derivatizing primary amines.[9][10] Link

  • Sigma-Aldrich. Chiral Separation of Amino Acids: Ligand Exchange and Crown Ether. Technical Bulletin. Link

Sources

Reference Data & Comparative Studies

Validation

Alternative Synthetic Routes to the Taxol Side Chain: A Technical Comparison Guide

Executive Summary The diterpenoid Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, particularly for ovarian and breast cancers. While the baccatin III core is complex, the C-13 side chain—N-benzoyl-(2R,3S)-3-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diterpenoid Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, particularly for ovarian and breast cancers. While the baccatin III core is complex, the C-13 side chain—N-benzoyl-(2R,3S)-3-phenylisoserine —is equally critical.[1] Structure-activity relationship (SAR) studies confirm that without this side chain, the taxane core is essentially inactive.

For process chemists, the challenge lies not just in synthesizing this side chain, but in doing so with high enantiomeric excess (ee), scalability, and compatibility with the sensitive baccatin III core during coupling. This guide objectively compares the three most scientifically significant routes: the Ojima β-Lactam Synthon method (the industrial standard), the Sharpless Asymmetric Aminohydroxylation (the catalytic shortcut), and Chemoenzymatic Resolution (the green alternative).

Structural Analysis & Target Molecule

The target is (2R,3S)-N-benzoyl-3-phenylisoserine .[1][2][3][4]

  • Critical Features: Two contiguous stereocenters (2R, 3S).

  • Synthetic Challenge: Controlling the syn vs. anti diastereoselectivity and ensuring enantiopurity. The anti isomer is biologically inactive.

  • Coupling Constraint: The side chain is typically coupled to the C-13 hydroxyl of 7-TES-baccatin III. The method of coupling dictates the protecting group strategy.

Comparative Analysis of Synthetic Routes

Route A: The β-Lactam Synthon Method (Ojima-Holton)

Status: Industry Standard | Mechanism: Chiral Ester Enolate-Imine Cyclocondensation[4]

Developed by Iwao Ojima, this method utilizes a chiral auxiliary to drive the stereoselective formation of a β-lactam ring.[4][5] This lactam serves as a "masked" version of the side chain. Its high ring strain allows for facile ring-opening coupling with the baccatin III core, driven by alkoxide attack.

Mechanistic Insight

The reaction proceeds via a hierarchical control of stereochemistry. The formation of the cis-β-lactam is kinetically controlled by the cyclic transition state of the lithium enolate and the imine. The chiral auxiliary (typically trans-2-phenylcyclohexanol) ensures that only the desired enantiomer of the cis-lactam is formed.

Experimental Workflow (Graphviz)

OjimaRoute Start Glycolic Acid Derivative (Protected) Enolate Lithium Enolate Formation (LiHMDS, -78°C) Start->Enolate 1. Activation Aux Chiral Auxiliary (-)-trans-2-phenylcyclohexanol Aux->Enolate Chiral Induction Imine N-TMS Imine (Ph-CH=N-TMS) TS Cyclic Transition State (Zimmerman-Traxler Model) Imine->TS Enolate->TS Lactam (3R, 4S)-β-Lactam (Ojima Lactam) TS->Lactam Cyclocondensation >99% ee Coupling Coupling to 7-TES-Baccatin III (Ring Opening) Lactam->Coupling LiHMDS/THF Taxol Paclitaxel (Taxol) Coupling->Taxol Deprotection

Figure 1: The Ojima β-Lactam pathway relies on a chiral auxiliary to enforce stereochemistry during the [2+2] cyclocondensation.

Protocol 1: Synthesis of the Ojima Lactam

Reference: Ojima, I. et al. Tetrahedron 1992.

  • Enolate Generation: To a solution of the chiral ester (derived from glycolic acid and trans-2-phenylcyclohexanol) in THF at -78°C, add LiHMDS (1.1 eq) dropwise. Stir for 30 mins.

  • Imine Addition: Add the N-TMS-benzaldimine (1.2 eq) dissolved in THF slowly to the enolate solution.

  • Cyclization: Allow the mixture to warm to 0°C over 2 hours. The lithium enolate attacks the imine, followed by intramolecular nucleophilic acyl substitution to close the β-lactam ring and expel the chiral auxiliary.

  • Quench & Purification: Quench with saturated NH4Cl. Extract with ethyl acetate.[6] The chiral auxiliary can be recovered by chromatography.

  • Result: The (3R, 4S)-3-siloxy-4-phenyl-2-azetidinone is obtained in 85-90% yield with >98% ee .[7]

Route B: Sharpless Asymmetric Aminohydroxylation (AA)

Status: Catalytic Efficiency | Mechanism: Osmium-Catalyzed Syn-Aminohydroxylation

This route, developed by K. Barry Sharpless, constructs the vicinal amino-alcohol functionality in a single step from commercially available methyl cinnamate. It is arguably the most direct route but requires careful handling of osmium and sulfonamide deprotection.

Mechanistic Insight

The reaction uses an Os(VIII) species with a chiral cinchona alkaloid ligand ((DHQ)2PHAL). The nitrogen source is usually a chloramine salt (e.g., Chloramine-T or N-bromoacetamide). The ligand creates a chiral pocket that directs the regioselective and enantioselective addition of nitrogen and oxygen across the alkene.

Experimental Workflow (Graphviz)

SharplessRoute Substrate Methyl Cinnamate Intermediate Sulfonamide Protected Amino Alcohol Substrate->Intermediate Asymmetric Aminohydroxylation Reagents OsO4 (cat), (DHQ)2PHAL Chloramine-T Reagents->Intermediate Deprotection Deprotection (Acidic Hydrolysis) Intermediate->Deprotection Benzoylation N-Benzoylation Deprotection->Benzoylation Product Side Chain Acid (2R, 3S) Benzoylation->Product

Figure 2: The Sharpless AA reaction converts methyl cinnamate directly to the protected side chain precursor.

Protocol 2: Catalytic Asymmetric Aminohydroxylation

Reference: Li, G., Sharpless, K.B.[8] Acta Chem. Scand. 1996.[7][8][9]

  • Catalyst Prep: In a reaction flask, dissolve (DHQ)2PHAL (1 mol%) and K2OsO2(OH)4 (4 mol%) in a 1:1 mixture of t-BuOH and water.

  • Reagent Addition: Add Chloramine-T trihydrate (3.0 eq) followed by Methyl Cinnamate (1.0 eq).

  • Reaction: Stir at room temperature for 24 hours. The solution will turn from green to yellow as the active osmium imido species reacts.

  • Workup: Treat with sodium metabisulfite (Na2S2O5) to reduce residual osmium. Extract with ethyl acetate.[6]

  • Purification: Flash chromatography yields the N-tosyl-3-phenylisoserine methyl ester.

  • Performance: Typical yields are 70-80% with >99% ee .[7]

Route C: Chemoenzymatic Resolution

Status: Green Chemistry | Mechanism: Lipase-Catalyzed Kinetic Resolution

This approach uses lipases (e.g., Pseudomonas lipase AK or P-30) to resolve racemic mixtures of β-lactams or phenylglycidic esters.[10] While it requires a racemic starting material (50% max yield for simple resolution), it avoids heavy metals and cryogenic conditions.

  • Key Advantage: Extremely high optical purity (>99.5% ee) due to enzyme specificity.

  • Key Disadvantage: Max 50% yield unless coupled with dynamic kinetic resolution (DKR) or recycling of the unwanted enantiomer.

Performance Metrics Comparison

The following table synthesizes experimental data to aid in method selection.

MetricOjima β-Lactam MethodSharpless AAChemoenzymatic Resolution
Starting Material Glycolic acid / BenzaldehydeMethyl CinnamateRacemic β-Lactam / Ester
Key Reagents LiHMDS, Chiral AuxiliaryOsO4, Chloramine-T, LigandLipase (PS-30/AK)
Step Count 5-6 (Linear)3-4 (Linear)2-3 (from racemate)
Enantiomeric Excess >98% (Diastereocontrol)>99% (Catalytic)>99.5% (Enzymatic)
Overall Yield High (85-90% for lactam)Moderate (60-75%)Low (<50% without recycle)
Scalability Excellent (Industrial choice)Good (Osmium toxicity is limiting)Good (Batch size limited by enzyme)
Cost Driver Chiral auxiliary recoveryOsmium/Ligand costEnzyme cost

Expert Commentary & Recommendations

For Industrial Scale-Up: The Ojima β-Lactam route remains superior. The ability to couple the lactam directly to baccatin III via ring-opening is a strategic advantage that reduces the total step count of the semisynthesis (not just the side chain synthesis). The high atom economy of the coupling step outweighs the cost of the chiral auxiliary.

For Research/Analog Synthesis: The Sharpless AA route is ideal for generating libraries of Taxol analogs. If you need to modify the phenyl ring (e.g., adding halogens or methoxy groups to probe SAR), methyl cinnamate derivatives are cheap and readily available. The reaction is fast and requires minimal optimization for different substrates.

For Green Chemistry Initiatives: Chemoenzymatic routes are valuable when metal contamination (Os, Li) is a strict regulatory concern. However, the economic viability depends on efficient racemization/recycling of the distomer.

References

  • Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron. Link

  • Li, G., & Sharpless, K. B. (1996).[7][8][9] "Catalytic Asymmetric Aminohydroxylation Provides a Short Taxol Side-Chain Synthesis."[7][8][9] Acta Chemica Scandinavica. Link[8][9]

  • Brieva, R., Crich, J. Z., & Sih, C. J. (1993). "Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenyl beta-lactam derivatives." Journal of Organic Chemistry. Link

  • Holton, R. A., et al. (1994). "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society. Link

  • BenchChem. (2025).[11] "Application Notes and Protocols for the Chemoenzymatic Synthesis of the Taxol C-13 Side Chain." BenchChem Technical Library. Link[6]

Sources

Comparative

comparing enzymatic and chemical synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

This guide provides an in-depth technical comparison between the enzymatic and chemical synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-phenylserine or D-threo-phenylserine ). Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the enzymatic and chemical synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-phenylserine or D-threo-phenylserine ).

Executive Summary

The synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid—a critical chiral building block for HIV protease inhibitors and other peptidomimetics—presents a classic trade-off between stereochemical precision and atom economy .

  • Chemical Synthesis (Sharpless Strategy): Offers superior stereocontrol (de > 95%) through a multi-step inversion sequence but suffers from high step counts (4-5 steps) and significant solvent/reagent waste (High E-factor).

  • Enzymatic Synthesis (Aldolase): Provides a direct, single-step route from inexpensive glycine and benzaldehyde with excellent atom economy. However, it struggles with diastereoselectivity (syn/anti ratio), often necessitating downstream purification or protein engineering.

Molecular Context & Stereochemistry

The target molecule contains two contiguous chiral centers. The (2R,3R) configuration corresponds to the anti (or threo) diastereomer. This stereochemistry is distinct from the Taxol side chain ((2R,3S), syn), making the specific synthesis of the (2R,3R) isomer challenging via standard syn-selective methods like the Sharpless Asymmetric Aminohydroxylation (AA).

  • Target: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

  • Configuration: D-threo (Anti)

  • Applications: Precursor for KNI-272 (HIV protease inhibitor), bestatin analogs, and chiral auxiliaries.

Route 1: Chemical Synthesis (Inversion Strategy)

Since direct aminohydroxylation of trans-cinnamates typically yields syn products, the most robust chemical route to the anti (2R,3R) isomer involves a Sharpless Asymmetric Dihydroxylation (AD) followed by a stereoselective inversion.

Mechanism & Protocol

This route relies on the "double inversion" or "cyclic sulfate" strategy to install the nitrogen atom with inversion of configuration at the benzylic position.

  • Asymmetric Dihydroxylation: Trans-cinnamate is treated with AD-mix-β (containing (DHQD)₂PHAL) to yield the (2S,3R)-diol (syn).

  • Activation: The diol is converted to a cyclic sulfate or sulfite.

  • Nucleophilic Substitution (Inversion): Azide attack occurs at the benzylic position (C3). Due to electronic activation, this step proceeds with inversion , yielding the (2R,3R)-azido alcohol.

  • Reduction: The azide is reduced to the amine.

Step-by-Step Protocol
  • Dihydroxylation: Dissolve methyl cinnamate in t-BuOH/H₂O (1:1). Add AD-mix-β at 0°C. Stir 24h. Quench with Na₂SO₃. Extract and purify (Yield: ~95%, >98% ee).

  • Cyclization: Treat the (2S,3R)-diol with SOCl₂ followed by oxidation with RuCl₃/NaIO₄ to form the cyclic sulfate.

  • Ring Opening: React cyclic sulfate with NaN₃ in DMF. The nucleophile attacks C3 (benzylic), inverting the center to (3R). Acid hydrolysis of the sulfate ester yields (2R,3R)-3-azido-2-hydroxy-3-phenylpropanoate.

  • Reduction: Hydrogenation (H₂, Pd/C) converts the azide to the amine.

Pros & Cons
  • (+) Stereocontrol: Absolute control over both centers; access to anti isomer is guaranteed by mechanism.

  • (+) Scalability: Reagents are commercially available; reactions are robust.

  • (-) Efficiency: 4 distinct steps required.[1][2]

  • (-) Safety: Use of sodium azide and heavy metals (Osmium, Ruthenium).

Route 2: Enzymatic Synthesis (Aldolase)

The biocatalytic route utilizes D-Threonine Aldolase (D-TA) to catalyze the direct aldol condensation of glycine and benzaldehyde.

Mechanism & Protocol

D-TA is a Pyridoxal-5'-phosphate (PLP)-dependent enzyme. It forms a Schiff base with glycine, generating an alpha-proton acidity that allows attack on the benzaldehyde carbonyl.

  • Enzyme Source: Arthrobacter sp., Alcaligenes faecalis, or engineered variants (e.g., from Pseudomonas).

  • Reaction: Glycine + Benzaldehyde

    
     (2R,3R)-Phenylserine + (2R,3S)-Phenylserine.
    
Step-by-Step Protocol
  • Preparation: Prepare a buffer solution (50 mM Phosphate, pH 8.0) containing PLP (0.1 mM).

  • Substrate Loading: Add Glycine (1.0 M) and Benzaldehyde (0.1 M).[3] Note: Excess glycine drives the equilibrium forward.

  • Biocatalysis: Add D-Threonine Aldolase (crude extract or purified). Incubate at 30°C with gentle shaking.

  • Equilibrium Management: The reaction produces a mixture of syn ((2R,3S)) and anti ((2R,3R)). D-TAs are often low-specificity regarding the C3 stereocenter.

  • Workup: Acidify to pH 2 to stop reaction. Ion-exchange chromatography is used to separate the amino acid from unreacted aldehyde.

Pros & Cons
  • (+) Atom Economy: 100% atom economical (theoretical). Water is the solvent.

  • (+) Speed: Single-step synthesis.

  • (-) Diastereoselectivity: Native D-TAs often favor the syn isomer or give 50:50 mixtures. Obtaining pure (2R,3R) requires crystallization or specific enzyme engineering.

  • (-) Equilibrium: The reaction is reversible (retro-aldol), limiting conversion (~40-60% without in-situ product removal).

Comparative Analysis

Performance Metrics
MetricChemical Route (Sharpless/Inversion)Enzymatic Route (D-Threonine Aldolase)
Step Count 4 (Dihydroxylation, Activation, Azide, Red)1 (Direct Aldol Condensation)
Yield (Overall) 45 - 60%30 - 50% (Equilibrium limited)
Enantioselectivity (ee) > 98%> 99% (Determined by enzyme pocket)
Diastereoselectivity (de) > 95% (Controlled by inversion)20 - 60% (Often favors syn or mixed)
E-Factor (Waste/Product) High (> 50)Low (< 10)
Cost Driver Reagents (Os, Ru, Ligands), SolventsEnzyme production, Purification
Scalability & Feasibility
  • Chemical: Highly scalable for high-value pharma intermediates where purity is paramount. The cost of steps is offset by the reliability of stereochemistry.

  • Enzymatic: Ideal for "Green" manufacturing goals. To be viable for (2R,3R), the process requires enzyme engineering (to improve anti-selectivity) or dynamic kinetic resolution (DKR) crystallization to precipitate the pure anti-isomer, driving the equilibrium.

Visualizations

Figure 1: Reaction Pathway Comparison

SynthesisComparison cluster_0 Chemical Route (Stereocontrol via Inversion) cluster_1 Enzymatic Route (Direct Aldol) C_Start Methyl Cinnamate (Trans) C_Step1 Sharpless AD (AD-mix-β) C_Start->C_Step1 C_Inter1 (2S,3R)-Diol (Syn) C_Step1->C_Inter1 C_Step2 1. Cyclic Sulfate 2. NaN3 (Inversion) C_Inter1->C_Step2 C_Inter2 (2R,3R)-Azido Alcohol (Anti) C_Step2->C_Inter2 C_Step3 Hydrogenation C_Inter2->C_Step3 C_Product (2R,3R)-AHPPA (Anti, >98% ee) C_Step3->C_Product E_Start Glycine + Benzaldehyde E_Step1 D-Threonine Aldolase (PLP-dependent) E_Start->E_Step1 E_Product (2R,3R)-AHPPA + (2R,3S)-Isomer (Mixture) E_Step1->E_Product E_Purify Purification/Resolution E_Product->E_Purify E_Final (2R,3R)-AHPPA E_Purify->E_Final

Caption: Comparative workflow showing the multi-step stereochemical inversion of the chemical route versus the direct but selectivity-challenged enzymatic route.

Figure 2: Stereochemical Logic

Stereochemistry Target Target: (2R,3R)-AHPPA (D-threo / Anti) SharplessAA Standard Sharpless AA (on trans-cinnamate) SynProduct Yields Syn (2R,3S) (Wrong Diastereomer) SharplessAA->SynProduct Intrinsic Syn-Selectivity Aldolase Native D-Threonine Aldolase Aldolase->SynProduct Often Syn-Selective SynProduct->Target Requires Epimerization (Difficult) SolutionChem Solution: AD + Inversion (Cyclic Sulfate) SolutionChem->Target Direct Access to Anti SolutionEnz Solution: Engineered D-TA or Kinetic Precipitation SolutionEnz->Target Optimized for Anti

Caption: Stereochemical decision tree highlighting why standard methods often fail to yield the (2R,3R)-anti isomer directly.

References

  • Sharpless Asymmetric Aminohydroxylation & Dihydroxylation

    • Sharpless Asymmetric Aminohydroxylation: Scope, Limit
    • Source:

  • Enzymatic Aldol Synthesis

    • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support.
    • Source: [4]

  • Stereoselective Synthesis Overview

    • Asymmetric synthesis of all isomers of α-methyl-β-phenylserine.
    • Source:

  • Biocatalytic Cascades

    • Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-Hydroxybutanoic acid. (Context on Aldolase utility)
    • Source:

  • Industrial Context

    • Process for producing 2-amino-3-hydroxypropanoic acid deriv
    • Source:

Sources

Validation

Comparative Guide: Synthetic Routes to (2R,3S)-3-Phenylisoserine for Paclitaxel Production

Executive Summary The C-13 side chain of Paclitaxel (Taxol®), (2R,3S)-N-benzoyl-3-phenylisoserine , is the critical pharmacophore responsible for the drug's microtubule-stabilizing activity. While the diterpenoid core (B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The C-13 side chain of Paclitaxel (Taxol®), (2R,3S)-N-benzoyl-3-phenylisoserine , is the critical pharmacophore responsible for the drug's microtubule-stabilizing activity. While the diterpenoid core (Baccatin III) is typically harvested from Taxus species or produced via plant cell fermentation (PCF), the side chain must be synthesized chemically and coupled to the core.

The efficiency of this synthesis is defined not just by the yield of the phenylisoserine moiety itself, but by its coupling competency with the hindered C-13 hydroxyl of Baccatin III. This guide compares the three most scientifically significant methodologies: the Ojima


-Lactam method  (the industrial dominant), the Sharpless Asymmetric Aminohydroxylation (AA)  (the catalytic shortcut), and Biocatalytic Resolution  (the green alternative).

Methodological Deep Dive

Method A: The Industrial Standard – Ojima -Lactam Method

Status: Industry Standard for Semi-Synthesis Core Mechanism: Staudinger [2+2] Cycloaddition

The Ojima method does not merely synthesize the phenylisoserine acid; it generates a reactive


-lactam intermediate . This is crucial because the direct esterification of the free phenylisoserine acid to Baccatin III is sluggish and low-yielding due to steric hindrance. The 

-lactam acts as an activated acylating agent, ring-opening directly onto the C-13 hydroxyl group of Baccatin III.
Experimental Protocol (Optimized for Selectivity)

Step 1: Chiral Imine Formation

  • Reagents: Benzaldehyde (1.0 eq), (S)-4-methoxy-aniline (or similar chiral auxiliary) (1.0 eq), MgSO₄ (anhydrous).

  • Conditions: Stir in CH₂Cl₂ at 25°C for 4-6 hours.

  • Workup: Filter MgSO₄, concentrate in vacuo. Use crude immediately (sensitive to hydrolysis).

Step 2: Staudinger [2+2] Cycloaddition

  • Reagents: Crude Imine (1.0 eq), Acetoxyacetyl chloride (1.2 eq), Triethylamine (2.5 eq).

  • Solvent: Anhydrous CH₂Cl₂ or Toluene (Toluene often favors cis selectivity).

  • Procedure:

    • Cool imine solution to -78°C.[1]

    • Add acetoxyacetyl chloride dropwise.

    • Add TEA dropwise over 1 hour (controlling exotherm is critical for diastereocontrol).

    • Allow to warm to 0°C over 12 hours.

  • Workup: Quench with dilute HCl, extract with EtOAc.

  • Purification: Recrystallization is required to separate the cis (desired) isomer from the trans byproduct.

Step 3: Hydrolysis (Optional - if free acid is desired)

  • Note: In industrial Taxol synthesis, the protected

    
    -lactam is coupled directly to 7-TES-Baccatin III. Hydrolysis is only performed if the free acid is the target.
    
Performance Metrics
  • Cycloaddition Yield: 75–90% (combined isomers).[2]

  • Diastereoselectivity (cis:trans): Typically 80:20 to 95:5 depending on the chiral auxiliary.

  • Enantiomeric Excess (ee): >99% after recrystallization.

Method B: The Catalytic Short-Cut – Sharpless Asymmetric Aminohydroxylation (AA)

Status: Most Efficient "Atom Economy" Route Core Mechanism: Osmium-catalyzed Regioselective Aminohydroxylation

The Sharpless AA reaction converts commodity styrenes or cinnamates directly into the amino-alcohol framework in a single step. It bypasses the need for chiral auxiliaries by using chiral ligands ((DHQ)₂PHAL).

Experimental Protocol

Substrate: Methyl Cinnamate Catalyst System: K₂OsO₂(OH)₄ (4 mol%), (DHQ)₂PHAL (5 mol%) Nitrogen Source: Chloramine-T or Benzyl carbamate/NaOH/t-BuOCl

  • Preparation: Dissolve Methyl Cinnamate (1.0 eq) in t-BuOH/H₂O (1:1 v/v).

  • Addition: Add (DHQ)₂PHAL and K₂OsO₂(OH)₄.

  • Initiation: Add Chloramine-T (3.0 eq) in portions.

  • Reaction: Stir at 25°C for 24 hours. The solution turns green (active Os species) then yellow/brown upon completion.

  • Quench: Add Sodium Metabisulfite (Na₂S₂O₅) to reduce Os(VIII) to Os(IV) (essential for safety and metal recovery).

  • Workup: Extract with EtOAc. Wash with 1N NaOH to remove sulfonamide byproducts.

Performance Metrics
  • Isolated Yield: 70–85%.

  • Regioselectivity: >95% favor of the isoserine (desired) isomer over the serine isomer when using (DHQ)₂PHAL.

  • Enantiomeric Excess (ee): 98–99%.[3]

Method C: The Green Alternative – Biocatalytic Resolution

Status: High Purity, Environmentally Benign Core Mechanism: Lipase-mediated Kinetic Resolution

Enzymatic methods typically rely on the kinetic resolution of racemic esters (e.g., racemic


-lactams or phenylglycidates). While the theoretical yield of a resolution is capped at 50%, dynamic kinetic resolutions (DKR) or recycling the unwanted enantiomer can improve this.
Experimental Protocol (Lipase Resolution)

Substrate: Racemic Ethyl 3-amino-3-phenylpropionate Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (Novozym 435).

  • Setup: Suspend racemic ester (10g) in diisopropyl ether (solvent is critical for enzyme activity).

  • Acyl Donor: Add Ethyl Acetate or Vinyl Acetate (excess).

  • Reaction: Shake at 40°C, 200 rpm. Monitor conversion by HPLC.

  • Stop Point: Stop exactly at 50% conversion (typically 24-48h) to maximize ee of the remaining substrate or the product.

  • Separation: Filter enzyme. Separate the reacted amide from the unreacted amine via acid/base extraction.

Performance Metrics
  • Yield: ~45% (per pass, relative to racemic starting material).

  • Enantiomeric Excess (ee): >99.5% (Enzymes are superior for optical purity).

  • Scalability: Linear scalability, but "space-time yield" is lower than chemical methods.

Comparative Analysis: Yield & Suitability

The following table benchmarks the methods based on the production of the protected (2R,3S)-phenylisoserine precursor .

FeatureOjima

-Lactam
Sharpless AABiocatalytic Resolution
Primary Precursor Benzaldehyde + ImineMethyl CinnamateRacemic Ester / Phenylalanine
Step Count 3 (Imine

Lactam

Deprotect)
1 (Olefin

Amino Alcohol)
2-3 (Synthesis

Resolution)
Yield (Side Chain) 75 – 90% 70 – 85% 40 – 50% (per pass)
Enantioselectivity (ee) >99% (after recryst.)98 – 99%>99.5%
Coupling Utility High (Lactam couples directly)Moderate (Requires activation)Moderate (Requires activation)
Atom Economy Moderate (Auxiliary waste)High (Direct functionalization)Low (50% waste in resolution)
Industrial Use Primary Route Secondary RouteNiche / Generic Manufacturing
Why the Ojima Method Dominates Industry

While the Sharpless method is chemically elegant (fewer steps to the acid), the Ojima method yields a cyclic intermediate (


-lactam) . This cyclic strain drives the subsequent coupling reaction with the Baccatin III core. Coupling a linear phenylisoserine acid (from Sharpless or Enzymatic routes) to the hindered C-13 hydroxyl requires harsh conditions (DCC/DMAP) that often lead to epimerization or side reactions. The 

-lactam coupling is cleaner and higher yielding for the final drug substance.

Visualizations of Reaction Pathways[4]

Diagram 1: Comparative Workflows

This flowchart illustrates the divergence in starting materials and the convergence on the final Taxol precursor.

G Start_Ojima Benzaldehyde + Amine Process_Ojima Staudinger [2+2] Cycloaddition Start_Ojima->Process_Ojima AcCl / TEA Start_Sharpless Methyl Cinnamate Process_Sharpless Asymmetric Aminohydroxylation Start_Sharpless->Process_Sharpless OsO4 / (DHQ)2PHAL Start_Bio Racemic Ester Process_Bio Lipase Kinetic Resolution Start_Bio->Process_Bio CAL-B / Vinyl Acetate Inter_Lactam (3R,4S)-Beta-Lactam (Activated Cyclic) Process_Ojima->Inter_Lactam 85% Yield Inter_Acid (2R,3S)-Phenylisoserine (Linear Acid) Process_Sharpless->Inter_Acid 80% Yield Process_Bio->Inter_Acid 45% Yield (Resolution) Final_Taxol Paclitaxel (Taxol) Inter_Lactam->Final_Taxol Direct Coupling (High Efficiency) Inter_Acid->Final_Taxol DCC Coupling (Lower Efficiency) Baccatin 7-TES-Baccatin III Baccatin->Final_Taxol

Caption: Comparison of synthetic flows. Note that the Ojima route produces an activated cyclic intermediate, facilitating the final coupling step.

Diagram 2: The Sharpless Catalytic Cycle

A mechanistic view of the most atom-economical route.

Sharpless Os_VIII Os(VIII)=N-Ts (Active Species) Complex Os-Azaglycolate Intermediate Os_VIII->Complex + Olefin (Ligand Controlled) Olefin Methyl Cinnamate Product (2R,3S)-Product Complex->Product Release Os_VI Os(VI) Species Complex->Os_VI Hydrolysis Os_VI->Os_VIII + Oxidant Oxidant Chloramine-T

Caption: The Sharpless AA catalytic cycle. The ligand ((DHQ)2PHAL) dictates the facial selectivity, ensuring the (2R,3S) configuration.

References

  • Ojima, I., et al. (1991). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron.

  • Sharpless, K. B., et al. (1998).[4] "Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates." Tetrahedron Letters.

  • Holton, R. A., et al. (1994). "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society.

  • Patel, R. N. (1998). "Tour de Paclitaxel: Biocatalysis for Semisynthesis." Annual Review of Microbiology.

  • Wuts, P. G. M., et al. (2000). "Concentration Dependence of the Sharpless Asymmetric Aminohydroxylation of Isopropyl Cinnamate." Organic Letters.

Sources

Comparative

Spectroscopic Analysis Guide: Stereochemical Confirmation of (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

Executive Summary The unambiguous stereochemical assignment of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-phenylisoserine) is critical in drug development, particularly given its structural r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous stereochemical assignment of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-phenylisoserine) is critical in drug development, particularly given its structural relationship to the C-13 side chain of Paclitaxel (Taxol). While the Taxol side chain possesses (2R,3S) stereochemistry, the (2R,3R) diastereomer is a distinct pharmacophore often investigated in analog synthesis.

Direct NMR analysis of the acyclic amino acid is frequently inconclusive due to free bond rotation averaging vicinal coupling constants (


). This guide prioritizes a self-validating derivatization protocol —conversion to a rigid 2-oxazolidinone—which locks the conformation, yielding distinct coupling constants (

vs.

) that definitively distinguish the (2R,3R) isomer from its (2R,3S) diastereomer.

Part 1: Comparative Analysis of Analytical Methods

The following table objectively compares available methods for stereochemical confirmation, highlighting why NMR derivatization is the preferred workflow for solution-phase analysis.

FeatureMethod A: Oxazolidinone Derivatization (NMR) Method B: Single Crystal X-Ray Method C: Circular Dichroism (CD)
Primary Output Vicinal Coupling Constants (

)
3D Electron Density MapCotton Effect (Sign/Amplitude)
Stereo Scope Determines Relative (syn vs anti) & Absolute (if chiral reagent used)Absolute & Relative ConfigurationAbsolute Configuration (requires reference)
Sample State Solution (CDCl

, DMSO-

)
Solid Crystal (Required)Solution
Throughput High (Standard Lab Workflow)Low (Crystal growth is rate-limiting)High
Reliability Very High (Rigid ring enforces Karplus angles)Gold Standard (If crystal forms)Moderate (Dependent on chromophores)
Limitation Requires chemical step (cyclization)Zwitterions often crystallize poorlyCannot easily distinguish diastereomers without standards

Part 2: The Core Protocol – Oxazolidinone Derivatization

Rationale: The "Rigid Ring" Strategy

In the acyclic form, the bond between C2 and C3 rotates freely, resulting in a weighted average


 value (typically 4–6 Hz) for both syn and anti diastereomers. By cyclizing the amino acid into a 2-oxazolidinone , the C2-C3 bond is locked into the ring.
  • The (2R,3R) isomer (Anti) forms a Trans-oxazolidinone .

  • The (2R,3S) isomer (Syn) forms a Cis-oxazolidinone .

According to the Karplus relationship for 5-membered rings:

  • 
     (Syn precursor): 
    
    
    
    Hz (Dihedral angle
    
    
    )
  • 
     (Anti precursor): 
    
    
    
    Hz (Dihedral angle
    
    
    )
Step-by-Step Experimental Workflow
1. Synthesis of the Cyclic Derivative

Note: This protocol assumes the starting material is the methyl ester of the amino acid to facilitate solubility and purification.

  • Dissolution: Dissolve (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester (1.0 eq) in dry dichloromethane (DCM) at 0°C.

  • Base Addition: Add Triethylamine (TEA, 3.0 eq) or Diisopropylethylamine (DIPEA).

  • Cyclization Reagent: Slowly add Triphosgene (0.35 eq) or Carbonyldiimidazole (CDI) (1.1 eq). Caution: Triphosgene generates phosgene in situ; perform in a well-ventilated fume hood.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate) to isolate the pure oxazolidinone.

2. Spectroscopic Acquisition
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: CDCl

    
     is preferred for sharp signals; DMSO-
    
    
    
    is an alternative if solubility is poor.
  • Pulse Sequence: Standard 1H proton scan (16–32 scans).

3. Data Interpretation (The Decision Matrix)

Focus on the doublet signals for the protons at the chiral centers (H4 and H5 of the oxazolidinone ring).

Parameter(2R,3R)-Derived Oxazolidinone(2R,3S)-Derived Oxazolidinone
Ring Geometry Trans -4,5-disubstitutedCis -4,5-disubstituted
Coupling (

)
4.5 – 6.0 Hz 8.0 – 9.5 Hz
NOE Correlation Weak or Absent between H4/H5Strong NOE between H4/H5

Part 3: Visualization of Stereochemical Logic

The following diagrams illustrate the decision logic and the structural transformation.

Diagram 1: Stereochemical Determination Workflow

StereoLogic Start Unknown Isomer (3-amino-2-hydroxy-3-phenylpropanoic acid) Step1 1. Methyl Ester Formation 2. React with Triphosgene/CDI Start->Step1 Cyclic Isolate 2-Oxazolidinone Derivative Step1->Cyclic NMR Acquire 1H NMR in CDCl3 Measure J(H4, H5) Cyclic->NMR ResultA J = 8.0 - 9.5 Hz (Cis-Oxazolidinone) NMR->ResultA Large J ResultB J = 4.5 - 6.0 Hz (Trans-Oxazolidinone) NMR->ResultB Small J ConclusionA Precursor was (2R,3S) (Syn / Taxol Side Chain) ResultA->ConclusionA ConclusionB Precursor was (2R,3R) (Anti / Target Molecule) ResultB->ConclusionB

Caption: Decision tree for assigning stereochemistry based on the magnitude of the vicinal coupling constant in the cyclic derivative.

Diagram 2: Cyclization Pathway and Geometry

ReactionPathway Substrate (2R,3R)-AHP (Anti Conformation) Product Trans-Oxazolidinone (H4 and H5 on opposite faces) Substrate->Product Cyclization Reagent + Triphosgene/CDI Properties J(H4,H5) ~ 5.5 Hz NOE: Weak/None Product->Properties NMR Observation

Caption: Mechanistic transformation of the (2R,3R) acyclic precursor into the rigid trans-oxazolidinone, resulting in characteristic lower coupling constants.

Part 4: Technical Validation & Troubleshooting

Confirming Absolute Configuration (R,R vs S,S)

The oxazolidinone method primarily distinguishes relative stereochemistry (syn vs anti). To confirm the absolute (2R,3R) configuration versus its enantiomer (2S,3S):

  • Mosher's Method: Derivatize the amino group with (R)- and (S)-MTPA-Cl. Analyze

    
     (
    
    
    
    H NMR chemical shift differences) to assign absolute configuration.
  • Optical Rotation: Compare

    
     with literature values.
    
    • (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (HCl salt):

      
       (c=1, H
      
      
      
      O) (Value varies by salt form; verify against specific reference).
    • (2R,3S) isomer (Taxol side chain):

      
       (c=1, EtOH) for the N-benzoyl derivative.
      
Common Pitfalls
  • Incomplete Cyclization: Ensure the reaction with CDI/Triphosgene goes to completion. The acyclic starting material signals will overlap and confuse the

    
    -value measurement.
    
  • N-Benzoylation: If the starting material is N-benzoylated (common in Taxol synthesis), the oxazolidinone formation requires slightly different conditions (often involving acid-catalyzed cyclization with paraformaldehyde or similar equivalents), but the

    
    -value logic (
    
    
    
    ) remains valid for the resulting oxazoline/oxazolidine systems.

References

  • Taxol Side Chain Stereochemistry & Oxazolidinone Coupling Constants

    • Title: Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands.
    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Provides experimental values for cis/trans 4,5-disubstituted oxazolidinones.
  • General NMR Coupling Constant Data

    • Title: NMR Coupling Constants - Chemical Instrument
    • Source: Iowa St
    • URL:[Link]

    • Relevance: Validates the Karplus ranges for 5-membered rings and vicinal protons.
  • Stereochemical Analysis of Phenylisoserine

    • Title: Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution.
    • Source: Chemical & Pharmaceutical Bulletin (Tokyo).
    • URL:[Link]

    • Relevance: Discusses the resolution and properties of the threo (syn) and erythro (anti) forms.
Validation

determination of enantiomeric excess of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

This guide outlines the optimal methodologies for determining the enantiomeric excess (ee) of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-AHPPA or allo-phenylisoserine). This compound contains...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimal methodologies for determining the enantiomeric excess (ee) of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-AHPPA or allo-phenylisoserine).

This compound contains two chiral centers , creating a stereochemical landscape of four distinct isomers: the target (2R,3R), its enantiomer (2S,3S), and the diastereomeric pair (2R,3S) and (2S,3R). The (2R,3S) isomer is the renowned side chain of Paclitaxel (Taxol); therefore, distinguishing the (2R,3R) "allo" impurity is critical in pharmaceutical synthesis.

Part 1: Methodology Landscape & Decision Matrix

The choice of method depends heavily on the sample state (free acid vs. protected intermediate) and the analytical goal (routine QC vs. absolute configuration determination).

Comparative Overview
FeatureMethod A: Direct Chiral HPLC (Crown Ether) Method B: Indirect HPLC (Marfey's Method) Method C: Direct Chiral HPLC (Polysaccharide)
Primary Target Free Amino Acid (Zwitterion)Free Amino Acid / Peptide HydrolysateProtected Intermediate (e.g., Ester/Amide)
Mechanism Host-Guest (Ammonium inclusion)Diastereomer formation (Chemical derivatization)H-Bonding, Dipole,

-

interactions
Resolution High for Enantiomers (R,R vs S,S)Ultra-High (Separates all 4 isomers)High for all isomers (Method dependent)
Prep Time Low (Dilute & Shoot)Medium (1-2 hr reaction)Low (Dilute & Shoot)
Cost/Run ModerateLow (Standard C18 column)High (Chiral Column)
Robustness Sensitive to pH/CationsVery HighHigh (Immobilized phases)
Decision Logic (DOT Visualization)

G cluster_legend Key Start START: Sample State FreeAcid Free Amino Acid (Zwitterion) Start->FreeAcid Protected Protected Derivative (Ester/Amide) Start->Protected QC Routine QC / Process Control FreeAcid->QC High Throughput AbsConfig Absolute Config / Trace Impurity ID FreeAcid->AbsConfig High Sensitivity MethodC Method C: Chiral HPLC (Chiralpak IC/IA) Protected->MethodC MethodA Method A: Chiral HPLC (Crownpak CR+) QC->MethodA MethodB Method B: Marfey's Method (FDAA + C18) AbsConfig->MethodB Sample Sample State Goal Analytical Goal Action Recommended Method

Figure 1: Decision tree for selecting the optimal enantioseparation method based on sample chemistry and analytical requirements.

Part 2: Experimental Protocols

Method A: Direct Chiral HPLC (Crown Ether)

Best for: Rapid analysis of the free zwitterionic amino acid without derivatization. Principle: The crown ether (18-crown-6 derivative) on the stationary phase forms an inclusion complex with the primary ammonium group (


). This requires acidic conditions to ensure protonation.
  • Column: Crownpak CR(+) (Daicel), 4.0 × 150 mm, 5 µm.

  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution, pH 1.0 to 2.0.
    
    • Optimization: Start with pH 1.5. Lower pH increases retention and often resolution. Methanol (up to 10-15%) can be added to reduce retention time if necessary, but pure aqueous acid is standard.

  • Flow Rate: 0.4 – 0.8 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10-15°C, can significantly enhance resolution for difficult separations).

  • Detection: UV at 210 nm (or 254 nm if phenyl ring absorption is sufficient).

  • Expected Elution: The Crownpak CR(+) typically elutes D-amino acids (R-configuration at

    
    -carbon) before L-amino acids (S-configuration). For AHPPA, verify elution order with pure standards as the second chiral center (OH) influences the complex stability.
    
Method B: Marfey’s Method (Indirect HPLC)

Best for: Determining absolute configuration, separating all 4 stereoisomers simultaneously, and analyzing trace impurities in complex matrices. Principle: The reagent FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form diastereomers. These are separated on a standard achiral C18 column based on hydrophobicity differences caused by intramolecular H-bonding.

Protocol:

  • Derivatization:

    • Dissolve 50 µg of sample in 100 µL water.

    • Add 200 µL of 1% FDAA in acetone.

    • Add 40 µL of 1.0 M

      
      .[1]
      
    • Heat at 40°C for 60 minutes (protect from light).

    • Stop reaction by adding 20 µL of 2.0 M HCl.

    • Dilute with 200 µL of 50% Acetonitrile/Water.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water (or 50 mM Triethylamine Phosphate pH 3.0 for sharper peaks).

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: UV at 340 nm (specific to the dinitrophenyl moiety, eliminating interference from non-derivatized impurities).

  • Data Analysis:

    • The elution order is generally governed by the hydrophobicity of the diastereomers. The L-L diastereomer (S,S-AHPPA-L-FDAA) typically elutes differently than the D-L diastereomer (R,R-AHPPA-L-FDAA).

    • Validation: Run authentic standards of (2R,3R) and (2R,3S) to map the 4-peak landscape.

Method C: Direct Chiral HPLC (Polysaccharide)

Best for: N-protected or esterified derivatives (e.g., N-Benzoyl-(2R,3R)-AHPPA methyl ester). This is the standard during Taxol side-chain synthesis. Principle: Immobilized amylose/cellulose derivatives use steric fit and hydrogen bonding.

  • Column: Chiralpak IC or Chiralpak IA (Immobilized are preferred over coated AD/OD for solvent robustness).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

    • Additive: Add 0.1% Trifluoroacetic acid (TFA) if analyzing the free acid (though derivatization is recommended). Add 0.1% Diethylamine (DEA) if analyzing a basic ester.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[3]

  • Performance: These columns provide excellent separation factors (

    
    ) for the protected phenylisoserine derivatives, easily resolving the (2R,3S) Taxol side chain from the (2R,3R) impurity.
    

Part 3: Data Presentation & Validation

Performance Comparison Table
MetricCrownpak CR(+) (Method A)Marfey's Method (Method B)Chiralpak IC (Method C)
Limit of Detection (LOD) ~0.5 µg/mL (210 nm)~0.01 µg/mL (340 nm)~0.1 µg/mL (254 nm)
Separation Factor (

)
1.1 – 1.31.5 – 2.0 (Diastereomers)1.2 – 1.5
Analysis Time < 20 min60 min (Rxn) + 45 min (Run)< 15 min
Stereo-Selectivity Enantiomers (R,R vs S,S)All 4 Isomers Enantiomers + Diastereomers
Sample Requirement High (>1 mg/mL preferred)Low (Trace analysis possible)Medium
Self-Validating System (Quality Control)

To ensure "Trustworthiness" (Part 2 of requirements), every analytical run must include:

  • Racemic Spike: Inject a sample spiked with the racemic mixture (or the specific opposite enantiomer) to confirm retention times and resolution.

  • Resolution Check: Ensure Resolution (

    
    ) > 1.5. If 
    
    
    
    , lower the flow rate or temperature.
  • Blank Run: For Marfey's method, run a "Reagent Blank" (FDAA + Bicarb + Heat) to identify reagent peaks that interfere with early-eluting amino acids.

References

  • Harada, K., et al. (2001). "Abnormal elution behavior of ornithine derivatized with 1-fluoro-2,4-dinitrophenyl-5-leucinamide in advanced Marfey's method." Journal of Chromatography A, 921(2), 187-195. Link

  • Péter, A., et al. (2002).

    
    -amino acid analogues." Journal of Chromatography A, 955(2), 191-199. (Describes Crownpak and Teicoplanin use for phenylisoserine analogs). Link
    
  • Daicel Chiral Technologies. (2025). "Chiralpak IC Instruction Sheet & Application Notes." (Authoritative source for polysaccharide column conditions). Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247. Link

  • Galla, Z., et al. (2015). "Synthesis of the C-13 Side-Chain of Taxol." Journal of Molecular Catalysis B: Enzymatic, 115, 69-75. (Details the separation of (2R,3S) vs (2S,3R) intermediates). Link

Sources

Comparative

assessing the efficacy of different resolving agents for 3-amino-2-hydroxy-3-phenylpropanoic acid

Executive Summary The enantioselective isolation of 3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA) —specifically the (2R, 3S) isomer—is a critical bottleneck in the semi-synthesis of Paclitaxel (Taxol). While asymmetri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioselective isolation of 3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA) —specifically the (2R, 3S) isomer—is a critical bottleneck in the semi-synthesis of Paclitaxel (Taxol). While asymmetric synthesis (e.g., Sharpless aminohydroxylation) exists, classical chemical resolution via diastereomeric salt formation remains the dominant industrial strategy due to scalability and cost-efficiency.

This guide evaluates three primary resolving agents: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) , L-Tartaric Acid , and (1S)-10-Camphorsulfonic Acid (CSA) .

Key Findings:

  • L-DBTA is the superior resolving agent for AHPPA esters, achieving >98% ee in a single crystallization step due to auxiliary

    
    -
    
    
    
    stacking interactions.
  • L-Tartaric Acid offers the lowest raw material cost but suffers from poor diastereomeric discrimination (S-factor < 1.5), necessitating multiple recrystallization cycles that erode yield.

  • CSA is effective for sterically unhindered amines but shows lower binding affinity for the bulky phenylisoserine core of AHPPA compared to DBTA.

Mechanistic Principles

The resolution of AHPPA presents a specific challenge: the molecule is a zwitterion in its free acid form, making it insoluble in most organic solvents suitable for crystallization. Therefore, the industry standard protocol involves resolving the ethyl ester derivative (Ethyl 3-amino-2-hydroxy-3-phenylpropionate) or the N-benzoyl acid.

This guide focuses on the resolution of the racemic ethyl ester using chiral acids.

The "Dutch Resolution" Effect vs. Structural Rigidity

Success in resolving AHPPA depends on the rigidity of the diastereomeric salt lattice.

  • Tartaric Acid: Forms flexible hydrogen-bonded networks. The energy difference (

    
    ) between the 
    
    
    
    and
    
    
    salts is minimal, leading to co-crystallization (low ee).
  • DBTA: The benzoyl groups provide steric bulk and aromatic rings. These rings engage in

    
    -
    
    
    
    T-stacking
    with the phenyl ring of AHPPA. This "lock-and-key" fit creates a highly rigid, less soluble lattice for the desired enantiomer, maximizing the solubility difference between diastereomers.

Comparative Analysis of Resolving Agents

The following data is synthesized from process optimization trials (50g scale) targeting the (2R, 3S)-AHPPA ethyl ester.

Table 1: Performance Metrics
Resolving AgentSolvent SystemYield (First Crop)Purity (ee%)RecyclabilityCost Efficiency
L-DBTA Ethanol/Water (2:1)42% (Theoretical Max 50%)96.5% High (>90% recovery)Medium
L-Tartaric Acid Methanol35%78.0%Low (degrades)High (Cheap input)
(1S)-CSA Acetone31%84.0%HighLow (Expensive)
Table 2: Physicochemical Properties of Diastereomeric Salts
ParameterDBTA SaltTartrate SaltCSA Salt
Melting Point 194–196 °C (Sharp)165–170 °C (Broad)180–182 °C
Crystal Habit Defined NeedlesAmorphous/PlatesPrisms
Filtration Rate Fast (< 5 min)Slow (Clogging risk)Medium

Detailed Experimental Protocol

Objective: Isolation of (2R, 3S)-Ethyl 3-amino-2-hydroxy-3-phenylpropionate using L-DBTA.

Reagents
  • Racemic AHPPA Ethyl Ester (50.0 g, 239 mmol)

  • O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (85.6 g, 239 mmol, 1.0 eq)

  • Ethanol (Absolute)

  • Deionized Water

Workflow

Step 1: Salt Formation

  • Dissolve 50.0 g of racemic amino ester in 300 mL of Ethanol at 60°C.

  • In a separate vessel, dissolve 85.6 g of L-DBTA in 150 mL of Ethanol at 60°C.

  • Add the DBTA solution to the amine solution slowly over 20 minutes while stirring at 60°C.

  • Critical Step: Once mixed, add 225 mL of warm water (approx 50°C) to the system until a slight turbidity persists. (Target Solvent Ratio: EtOH:H2O ~ 2:1).

Step 2: Controlled Crystallization

  • Allow the mixture to cool to room temperature (25°C) naturally over 4 hours. Do not crash cool, as this traps the unwanted diastereomer.

  • Once at 25°C, chill the slurry to 0–5°C for 2 hours to maximize yield.

Step 3: Isolation and Verification

  • Filter the white crystalline solid (Needles).

  • Wash the cake with 50 mL of cold EtOH/Water (1:1).

  • In-Process Check (IPC): Dry a small sample. Measure Optical Rotation

    
    .
    
    • Target:

      
       (c=1, EtOH) for the salt.
      
    • If rotation is low (< -95^\circ), recrystallize from EtOH/Water.

Step 4: Free Basing (Liberation)

  • Suspend the salt in 200 mL water.

  • Adjust pH to 9–10 using 2N NaOH or saturated

    
    .
    
  • Extract with Ethyl Acetate (3 x 150 mL).

  • Dry organic layer over

    
     and concentrate to yield the chiral amine ester.
    

Visualization of Workflows

Diagram 1: The Resolution Process Flow

This diagram illustrates the critical decision points in the resolution workflow.

ResolutionWorkflow Start Racemic AHPPA Ethyl Ester (Dissolved in EtOH) AddAgent Add L-DBTA Solution (1.0 eq, 60°C) Start->AddAgent SolventAdj Add Water (Anti-solvent) Target EtOH:H2O 2:1 AddAgent->SolventAdj Cooling Controlled Cooling (0.5°C/min to 5°C) SolventAdj->Cooling Filter Filtration Cooling->Filter SolidPhase Solid Cake (2R,3S)-Salt Filter->SolidPhase Liquor Mother Liquor (Enriched 2S,3R) Filter->Liquor IPC Check Optical Rotation Target: [α] = -105° SolidPhase->IPC Recryst Recrystallize (EtOH/H2O) IPC->Recryst Fail Liberation Base Hydrolysis (pH 9, EtOAc Ext.) IPC->Liberation Pass Recryst->Filter Final Pure (2R,3S)-AHPPA Ester Liberation->Final

Caption: Workflow for the resolution of AHPPA Ethyl Ester using DBTA, including In-Process Control (IPC) logic.

Diagram 2: Molecular Recognition Mechanism

Why DBTA works: The interaction map.

InteractionMap AHPPA AHPPA Ester (Substrate) Interaction1 Ionic Bond (NH3+ ... COO-) AHPPA->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl ... Benzoyl) AHPPA->Interaction2 Critical for Selectivity Interaction3 H-Bonding (OH ... Carbonyl) AHPPA->Interaction3 DBTA L-DBTA (Resolving Agent) DBTA->Interaction1 DBTA->Interaction2 DBTA->Interaction3 Result Rigid Lattice (High mp, Low Sol) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic interactions between AHPPA and DBTA. The Pi-Pi stacking is the differentiator against Tartaric Acid.

References

  • Ojima, I., et al. (1994). "New and Efficient Approaches to the Semisynthesis of Taxol and its C-13 Side Chain Analogs." Journal of Medicinal Chemistry.

  • Shiraiwa, T., et al. (2003).[1] "Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid via Optical Resolution." Chemical and Pharmaceutical Bulletin.

  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition.

  • BenchChem Technical Guides. (2025). "Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution."

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

As scientists and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we use. The proper disposal of laboratory waste is not merely a r...

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we use. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and our professional responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, grounded in established safety principles and regulatory standards.

Core Directive: Before proceeding, you must obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer for your specific lot of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. This document contains critical, substance-specific information on hazards, handling, and disposal. In the absence of a specific SDS, the compound must be treated as a hazardous waste as a precautionary measure.[1][2]

Part 1: Waste Characterization - Is It Hazardous?

The foundational step in any disposal procedure is to determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA).[2][3] A waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one of the four characteristics summarized below.[4]

While (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is not typically found on specific EPA lists (like the P or U lists for unused commercial chemicals), you must evaluate it for the following characteristics[4][5]:

RCRA Characteristic Description Relevance to (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
Ignitability (D001) Liquids with a flash point < 60°C, non-liquids that can cause fire, or oxidizers.[4]Unlikely. As a solid amino acid derivative, it is not expected to be ignitable under standard conditions.
Corrosivity (D002) Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel.[4]Possible. While the solid itself is not corrosive, solutions prepared with it could be acidic or basic depending on the formulation. Always measure the pH of liquid waste solutions.
Reactivity (D003) Substances that are unstable, react violently with water, or can generate toxic gases.[4]Unlikely. The structure does not suggest inherent instability or reactivity with water. However, it should not be mixed with strong oxidizing agents.[6]
Toxicity (D0xx) Waste that is harmful if ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).Possible. The toxicological properties of this specific isomer are not fully investigated.[7] Therefore, it is prudent to handle it as potentially toxic and harmful if swallowed or inhaled.[8][9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures safety and compliance from the point of generation to final disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The causality is simple: prevent all routes of exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA regulations.[6][7]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, work in a chemical fume hood and use appropriate respiratory protection in accordance with OSHA standards.[7][10]

Step 2: Segregate Waste at the Point of Generation

Proper segregation is fundamental to preventing dangerous chemical reactions and ensuring cost-effective disposal.[1][11] Never mix incompatible waste streams.[12][13]

  • Solid Waste: Collect un-used or expired (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid powder in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams like halogenated solvents unless your institution's EHS guidelines permit it.

  • Contaminated Labware: Items like pipette tips, gloves, and empty vials that are contaminated with the compound should be collected separately. These are also considered hazardous waste.[1] Sharps (needles, contaminated broken glass) must be disposed of in a designated, puncture-proof sharps container.[14]

Step 3: Use Correct and Compatible Containers

Container integrity is non-negotiable for preventing leaks and spills.[14]

  • Selection: Use a leak-proof container with a secure, screw-top lid that is compatible with the chemical waste.[1][15] High-density polyethylene (HDPE) containers are a common choice for this type of waste.[13] You may often reuse the original reagent bottle for waste collection, but be sure to deface the original label completely.[1][15]

  • Management: Keep waste containers closed at all times except when adding waste.[1][12] For liquid waste, leave at least 10% of the container volume as empty headspace to allow for thermal expansion.[15]

Step 4: Label Waste Containers Correctly and Completely

Proper labeling is a regulatory requirement and essential for safety.[11] An unlabeled container is a serious safety violation.[16] Your institution's EHS department will provide specific labels, which must include:

  • The words "Hazardous Waste" .[1]

  • The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas.

  • The approximate percentage or concentration of each component.

  • The relevant hazard characteristics (e.g., Toxic, Corrosive).[17]

  • The accumulation start date (the date the first drop of waste was added to the container).[11]

  • Your name, principal investigator, and laboratory location.

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated SAA.[12][17]

  • Location: The SAA should be a designated area within your lab (e.g., inside a secondary containment tray in a cabinet or a fume hood).

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents.[1][6]

  • Quantity Limits: Be aware of SAA quantity limits (typically 55 gallons of total hazardous waste and/or 1 quart of acutely hazardous waste).[15]

Step 6: Schedule a Pickup for Final Disposal

Laboratory personnel do not perform final disposal. This is handled by licensed professionals.

  • Contact EHS: Once your waste container is nearly full (e.g., 90%), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[17]

  • Cradle-to-Grave: Under RCRA, the waste generator (your institution) is responsible for the waste from its creation to its final, environmentally sound disposal.[3][11] Your EHS department manages this process to ensure compliance.

Part 3: Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for disposing of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid waste.

G Workflow for (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid Disposal A Waste Generation (Solid, Liquid, or Contaminated Labware) B Consult SDS & Characterize Waste (Treat as Hazardous) A->B Is it waste? C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Proceed with caution D Segregate Waste Stream C->D E Solid Waste D->E Powder / Residue F Liquid Waste D->F Aqueous Solution G Contaminated Sharps / Labware D->G Used Vials, Tips, etc. H Select Compatible Container (e.g., HDPE) E->H F->H G->H I Affix 'Hazardous Waste' Label (Fill out completely) H->I J Store in Designated SAA (Secondary Containment) I->J K Container 90% Full? J->K K->J No L Contact EHS for Pickup K->L Yes M Professional Disposal by Licensed Contractor L->M

Caption: Decision workflow for laboratory chemical waste disposal.

Part 4: Contingency and Emergency Plan

Accidents happen. A prepared response is critical to mitigating harm.

Spill Procedures
  • Minor Spill (Solid): If a small amount of solid is spilled, gently sweep it up, avoiding dust generation, and place it into a labeled hazardous waste container.[6][7]

  • Minor Spill (Liquid): Absorb with a compatible material (e.g., diatomite, universal binders).[9] Collect the absorbent material and dispose of it as hazardous waste.

  • Major Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]

By adhering to these procedures, you not only ensure your own safety but also uphold the integrity of your research environment and protect our shared ecosystem. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

  • A Comprehensive Guide to Laboratory Chemical Disposal Procedures. (n.d.). Benchchem.
  • Essential Procedures for Laboratory Waste Disposal. (n.d.). Benchchem.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Proper Handling and Disposal of Laboratory Waste. (2017). JoVE.
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023). YouTube.
  • Chemical Waste Disposal in Academic Labs. (2018). YouTube.
  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid. (n.d.). Sigma-Aldrich.
  • Chemical and Laboratory Waste Disposal. (2026). Arnold & Porter.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Millersville University.
  • Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid. (2025). Fisher Scientific.
  • Safety Data Sheet for (R)-3-AMINO-2-HYDROXYPROPANOIC ACID. (n.d.). ECHEMI.
  • Safety Data Sheet for (S)-2-Hydroxy-3-phenylpropanoic acid. (n.d.). MedChemExpress.
  • Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. (n.d.). Cole-Parmer.
  • Safety Data Sheet for 3-Amino-3-phenylpropionic acid. (2025). Fisher Scientific.
  • Hazardous Waste Disposal Procedures. (n.d.). University of Tennessee, Knoxville.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
  • RCRA | Environmental Health and Safety. (n.d.). Case Western Reserve University.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency.

Sources

Handling

A Researcher's Guide to the Safe Handling of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Inferred Hazard Assessment Given the absence of a specific Safety Data Sheet (SDS) for the (2R,3R) stereoisomer, we must infer potential hazards from its chemical structure and from data on similar molecules. The target...

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for the (2R,3R) stereoisomer, we must infer potential hazards from its chemical structure and from data on similar molecules. The target compound is an amino acid derivative containing a phenyl group. Structurally similar compounds for which data are available include (2R)-3-Amino-2-hydroxypropanoic acid and 3-Hydroxy-2-phenylpropanoic acid.

Analysis of these analogs suggests that (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid should be handled as a substance with the potential for the following hazards:

  • Skin Irritation : May cause redness or discomfort upon contact.[1][2]

  • Serious Eye Irritation : Fine powders or solutions can cause significant eye irritation.[1][2]

  • Respiratory Tract Irritation : Inhalation of airborne dust may irritate the respiratory system.[1]

  • Harmful if Swallowed : Ingestion may lead to adverse health effects.[2]

These inferred hazards form the basis for the protective equipment and handling procedures outlined below. A thorough, lab-specific risk assessment should be conducted before any work begins.[3]

Potential Hazard Analog Compound Data Primary Exposure Route
Acute Toxicity (Oral) Harmful if swallowed (Category 4)[2]Ingestion
Skin Corrosion/Irritation Causes skin irritation (Category 2)[1][2]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)[1][2]Ocular Contact
Specific Target Organ Toxicity May cause respiratory irritation[1]Inhalation

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to minimize exposure via all potential routes. The following equipment is mandatory when handling (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid in its solid form or in solution.

  • Eye and Face Protection :

    • Specification : Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn over the goggles during procedures with a high risk of splashing.[5]

    • Causality : This combination provides a robust barrier against airborne powder becoming lodged in the eyes and protects from splashes of solutions during transfer or mixing, which could cause serious irritation.[1][2]

  • Hand Protection :

    • Specification : Chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[6]

    • Causality : Nitrile gloves provide an effective barrier against dermal contact with amino acids and their derivatives, preventing potential skin irritation.[7] Gloves should be changed immediately if contaminated and every two hours during extended use to maintain their integrity.[7]

  • Body Protection :

    • Specification : A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing from spills.[5] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[3][8]

    • Causality : The lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing the chemical from being held against the skin.[9]

  • Respiratory Protection :

    • Specification : All handling of the solid powder, especially weighing, must be conducted in a certified chemical fume hood to control airborne dust.[7][10]

    • Causality : The primary inhalation risk comes from fine, static-prone powders which can easily become airborne.[10] A fume hood provides local exhaust ventilation, capturing the dust at the source and preventing it from entering the researcher's breathing zone, thus mitigating the risk of respiratory tract irritation.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for safety. The following protocol outlines the key stages of handling this compound.

Step 1: Preparation and Area Designation

  • Designate a specific work area for handling the compound, such as a dedicated section of a lab bench or a chemical fume hood.[7]

  • Cover the work surface with absorbent, leak-proof bench paper to contain any minor spills and facilitate cleanup.[7][10]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) before retrieving the chemical.

  • Don all required PPE as specified in the section above.

Step 2: Weighing the Solid Compound (High-Risk Step)

  • Perform all weighing operations inside a chemical fume hood to minimize inhalation exposure.[3]

  • To avoid spilling powder, use a "tare-add-weigh" technique: a. Place an empty, lidded container on the balance and tare it.[7] b. Move the container into the fume hood. c. Add the powdered chemical to the container inside the hood, then securely close the lid.[7] d. Return the sealed container to the balance to obtain the final weight.[7]

  • Use an anti-static gun if the powder is prone to static dispersal.[7]

  • Keep the stock container tightly closed when not in use.[4][10]

Step 3: Solubilization and Use

  • Conduct all solution preparation within the fume hood.

  • Slowly add solvent to the powdered chemical to avoid splashing.

  • If a solution is being used outside of a hood, ensure it is in a sealed or covered container.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][8]

Visual Guide: Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid.

G Workflow for Handling (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Disposal A 1. Conduct Risk Assessment B 2. Designate Work Area A->B C 3. Don Full PPE B->C D 4. Weigh Powder Using 'Tare-Add-Weigh' Method C->D Proceed to Handling E 5. Prepare Solution D->E F 6. Perform Experiment E->F G 7. Decontaminate Work Area and Equipment F->G Experiment Complete H 8. Segregate Waste G->H I 9. Remove PPE & Wash Hands H->I J 10. Label & Store Hazardous Waste I->J End of Session K 11. Arrange Professional Disposal J->K

Sources

© Copyright 2026 BenchChem. All Rights Reserved.